molecular formula C10H13F2NO B13252642 4-(4-Aminobutoxy)-1,2-difluorobenzene

4-(4-Aminobutoxy)-1,2-difluorobenzene

Cat. No.: B13252642
M. Wt: 201.21 g/mol
InChI Key: DVGXSDZPIANOBV-UHFFFAOYSA-N
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Description

4-(4-Aminobutoxy)-1,2-difluorobenzene is a fluorinated aromatic compound of interest in chemical and pharmaceutical research. The molecule features a 1,2-difluorobenzene ring system linked to a terminal primary amine via a flexible butoxy spacer. This structure makes it a valuable building block (synthon) for the synthesis of more complex molecules. The fluorine atoms can be used to modulate the electronic properties, lipophilicity, and metabolic stability of target compounds, while the primary amine group serves as a handle for further chemical modification through formation of amide or urea bonds. Researchers may utilize this compound in medicinal chemistry programs, particularly in the design of potential bioactive molecules where the difluorobenzene moiety is a common pharmacophore. It is also applicable in materials science for the creation of novel polymers and liquid crystals. As a key intermediate, it enables exploration of structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

4-(3,4-difluorophenoxy)butan-1-amine

InChI

InChI=1S/C10H13F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2

InChI Key

DVGXSDZPIANOBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCN)F)F

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-(4-Aminobutoxy)-1,2-difluorobenzene is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] This guide provides a comprehensive overview of the synthetic strategies for this compound, focusing on a robust and scalable two-step process. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present data in a clear, accessible format. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this synthesis.

Introduction

The strategic incorporation of fluorine atoms into pharmaceutical agents can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The 1,2-difluorobenzene moiety is a common feature in many modern therapeutics for this reason. 4-(4-Aminobutoxy)-1,2-difluorobenzene serves as a vital precursor, providing a difluorinated aromatic core appended with a flexible aminoalkoxy chain, a common pharmacophore for engaging with biological targets. Its synthesis is therefore of considerable interest to the pharmaceutical industry.

This guide will focus on a widely adopted and efficient two-step synthetic route starting from 3,4-difluorophenol. This approach involves an initial etherification followed by the deprotection of a primary amine, offering a reliable pathway to the target molecule.

Synthetic Strategy Overview

The most prevalent and efficient synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene is a two-step process:

  • Step 1: N-Acetylation and Williamson Ether Synthesis: The synthesis commences with the protection of the amino group of 4-aminobutan-1-ol as an acetamide. The resulting N-(4-hydroxybutyl)acetamide is then coupled with 3,4-difluorophenol via a Williamson ether synthesis to form N-(4-(3,4-difluorophenoxy)butyl)acetamide.

  • Step 2: Deprotection of the Amine: The terminal acetamide group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, 4-(4-Aminobutoxy)-1,2-difluorobenzene.

This strategy is favored due to the ready availability of starting materials, high yields, and straightforward purification procedures.

Detailed Synthetic Protocol

Part 1: Synthesis of N-(4-(3,4-difluorophenoxy)butyl)acetamide

This initial step involves the formation of an ether linkage between 3,4-difluorophenol and a protected 4-aminobutanol derivative. The Williamson ether synthesis is the cornerstone of this transformation.[2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon bearing a good leaving group.[4]

Reaction Scheme:

Experimental Protocol:

  • Protection of 4-aminobutan-1-ol:

    • In a round-bottom flask, dissolve 4-aminobutan-1-ol in a suitable solvent such as dichloromethane or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of acetic anhydride to the stirred solution. The reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield crude N-(4-hydroxybutyl)acetamide, which can often be used in the next step without further purification.

  • Williamson Ether Synthesis:

    • To a solution of 3,4-difluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) to generate the phenoxide nucleophile.[5]

    • To this mixture, add N-(4-hydroxybutyl)acetamide (or a halogenated derivative like 4-bromobutylacetamide for better reactivity).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction.[6]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(4-(3,4-difluorophenoxy)butyl)acetamide.

Causality Behind Experimental Choices:

  • Amine Protection: The primary amine of 4-aminobutan-1-ol is more nucleophilic than the hydroxyl group. To prevent N-alkylation of the phenol, the amine is first protected as an acetamide. The acetamide group is stable under the basic conditions of the Williamson ether synthesis.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal for S\textsubscript{N}2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[4]

  • Base Selection: Potassium carbonate is a common and cost-effective base for this reaction. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the phenol.

Data Presentation: Reagents and Conditions for Part 1

Reagent/ParameterMolar Ratio/ValuePurpose
3,4-Difluorophenol1.0 eqStarting material
N-(4-hydroxybutyl)acetamide1.1 - 1.5 eqAlkylating agent
Potassium Carbonate1.5 - 2.0 eqBase
Solvent (DMF/Acetonitrile)-Reaction medium
Temperature80 - 100 °CTo overcome activation energy
Reaction Time12 - 24 hoursFor reaction completion
Part 2: Synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene (Deprotection)

The final step is the removal of the acetyl protecting group to unmask the primary amine. This is typically achieved by hydrolysis under acidic or basic conditions.

Reaction Scheme:

Experimental Protocol (Acidic Hydrolysis):

  • Dissolve N-(4-(3,4-difluorophenoxy)butyl)acetamide in a mixture of an alcohol (e.g., ethanol or methanol) and a concentrated acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to a pH of ~9-10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Causality Behind Experimental Choices:

  • Acidic Conditions: Acid-catalyzed hydrolysis is a standard method for deprotecting acetamides. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Reflux: Heating the reaction provides the necessary energy for the hydrolysis to proceed at a reasonable rate.

Data Presentation: Reagents and Conditions for Part 2

Reagent/ParameterMolar Ratio/ValuePurpose
N-(4-(3,4-difluorophenoxy)butyl)acetamide1.0 eqStarting material
Hydrochloric Acid (conc.)ExcessAcid catalyst
Solvent (Ethanol/Methanol)-Reaction medium
TemperatureRefluxTo accelerate hydrolysis
Reaction Time4 - 8 hoursFor reaction completion

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Protection & Etherification cluster_step2 Step 2: Deprotection 3,4-Difluorophenol 3,4-Difluorophenol Etherification Williamson Ether Synthesis (K2CO3, DMF, 80-100°C) 3,4-Difluorophenol->Etherification 4-Aminobutan-1-ol 4-Aminobutan-1-ol Protection N-Acetylation 4-Aminobutan-1-ol->Protection Acetic Anhydride Acetic Anhydride Acetic Anhydride->Protection Protection->Etherification N-(4-hydroxybutyl)acetamide Intermediate N-(4-(3,4-difluorophenoxy)butyl)acetamide Etherification->Intermediate Deprotection Acid Hydrolysis (HCl, EtOH, Reflux) Intermediate->Deprotection Final_Product 4-(4-Aminobutoxy)-1,2-difluorobenzene Deprotection->Final_Product

Caption: Synthetic workflow for 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Conclusion

The synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene is a critical process for the production of important pharmaceutical agents like Pazopanib.[7] The two-step method detailed in this guide, involving a Williamson ether synthesis followed by amine deprotection, represents a reliable and scalable approach. By understanding the mechanistic principles behind each step and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate with high purity and yield. The protocols and data presented herein provide a solid foundation for the successful synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene in a laboratory or industrial setting.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Yuan, J.-Y., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. Pharmazie, 73(9), 494-497. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Cambridge University Press & Assessment. Williamson Ether Synthesis. [Link]

  • Yuan, J.-Y., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. IMR Press. [Link]

Sources

Physicochemical and Pharmacokinetic Profiling of 4-(4-Aminobutoxy)-1,2-difluorobenzene: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulating the physicochemical and pharmacokinetic properties of drug candidates[1]. 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) is a highly versatile, fluorinated building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, bivalent ligands, and PROTAC linkers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will deconstruct the causality behind the molecule's physicochemical behavior, establish self-validating experimental workflows for its characterization, and provide a comprehensive framework for its integration into drug discovery pipelines.

Structural Rationale & Causality in Molecular Design

The utility of 4-(4-Aminobutoxy)-1,2-difluorobenzene is rooted in the precise interplay of its three structural domains: the 1,2-difluorobenzene ring, the flexible butyl ether linkage, and the terminal primary amine.

  • The 1,2-Difluoro Motif: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to hydrogen (1.20 Å)[2]. Substituting hydrogen with fluorine at the 1,2-positions of the phenyl ring serves two causal purposes. First, it electronically deactivates the aromatic ring, significantly blocking Cytochrome P450 (CYP450)-mediated oxidative metabolism at those specific sites[3]. Second, the strong electron-withdrawing nature of the fluorine atoms inductively reduces the basicity and hydrogen-bond acceptor capacity of the adjacent ether oxygen. This subtle modulation increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability—a critical factor for CNS-targeted compounds.

  • The Butyl Ether Linker: A four-carbon aliphatic chain is strategically chosen to balance conformational flexibility with entropic penalty. Shorter chains (2-3 carbons) attached to primary amines often suffer from intramolecular cyclization liabilities (forming aziridines or pyrrolidines) under basic synthetic conditions. The butyl chain avoids this while providing sufficient spacer length to prevent steric hindrance during conjugation.

  • The Terminal Primary Amine: With an estimated pKa of ~10.5, the primary amine is fully protonated at physiological pH (7.4), providing aqueous solubility. It serves as a highly reactive, orthogonal conjugation handle for amidation or reductive amination workflows.

Table 1: Physicochemical Profile
PropertyValue / EstimateCausality / Significance
Chemical Name 4-(4-Aminobutoxy)-1,2-difluorobenzeneStandard IUPAC nomenclature.
CAS Number 1153369-13-1Unique registry identifier[4].
Molecular Formula C₁₀H₁₃F₂NODetermines exact mass for LC-MS/MS tracking.
Molecular Weight 201.21 g/mol Low MW allows for integration into larger pharmacophores without exceeding Lipinski's Rule of 5.
Estimated LogP ~2.2Optimal lipophilicity for BBB penetration; driven by the difluoro-aromatic system.
pKa (Amine) ~10.5 (Basic)Ensures protonation at pH 7.4, driving target engagement via electrostatic interactions.
Topological Polar Surface Area 35.3 ŲWell below the 90 Ų threshold, predicting excellent central nervous system (CNS) penetrance.

Analytical & Experimental Workflows

To trust a building block in late-stage lead optimization, its physicochemical and metabolic properties must be empirically validated. Computational models often fail to accurately predict the solvation energies of fluorinated ethers. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS

The shake-flask method remains the gold standard for determining distribution coefficients[5]. Because the primary amine is ionizable, we measure LogD at physiological pH rather than LogP.

Self-Validating Mechanism: This protocol mandates the use of reference standards (e.g., Propranolol) and a strict mass balance calculation. If the sum of the compound in the aqueous and organic phases does not equal the initial input (>95% recovery), the assay flags potential precipitation or glass adsorption, invalidating the run.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely. Causality: This prevents volume shifts caused by mutual solubility during the actual assay, which would skew concentration calculations[5].

  • Sample Preparation: Prepare a 10 mM stock solution of 4-(4-Aminobutoxy)-1,2-difluorobenzene in DMSO. Spike the stock into the pre-saturated PBS phase to achieve a final concentration of 10 µM (keeping DMSO < 0.1% to prevent co-solvent effects).

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial. Seal and shake at 300 rpm for 60 minutes at exactly 25°C.

  • Separation: Centrifuge the vials at 3,000 × g for 10 minutes to break any micro-emulsions.

  • Quantification: Carefully aliquot the octanol and aqueous phases into separate LC-MS/MS vials. Dilute the octanol phase 1:100 in methanol to ensure the signal falls within the linear dynamic range of the mass spectrometer.

  • Data Analysis: Calculate LogD = Log₁₀([Area_octanol × Dilution Factor] / [Area_aqueous]). Verify mass balance against a matrix-matched control.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To predict in vivo clearance, the compound must be subjected to Human Liver Microsomes (HLM). HLMs concentrate Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes, which are the primary liabilities for O-dealkylation of the ether chain[6].

Self-Validating Mechanism: The assay includes a positive control (Dextromethorphan, a known CYP2D6 substrate) to verify enzyme activity, and a negative control (minus-NADPH) to distinguish true enzymatic metabolism from chemical instability or thermal degradation[7].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration: 0.5 mg/mL), and 4-(4-Aminobutoxy)-1,2-difluorobenzene (final concentration: 1 µM). Causality: A 1 µM concentration is deliberately chosen to ensure the substrate concentration is well below the Michaelis constant ( Km​ ), ensuring first-order degradation kinetics[8].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final NADPH concentration: 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Bucetin). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism, while precipitating them for easy removal[8].

  • Analysis: Centrifuge at 4,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance ( CLint​ ).

Synthetic Integration & Conjugation Workflow

Once the physicochemical and metabolic baselines are established, 4-(4-Aminobutoxy)-1,2-difluorobenzene is typically advanced into synthetic pipelines. The primary amine acts as a highly efficient nucleophile.

The diagram below outlines the logical progression from raw material validation to final lead compound generation.

G A 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) B Physicochemical Profiling LogD (Shake-Flask) & pKa A->B Step 1: Baseline Characterization C In Vitro Metabolic Stability (HLM / NADPH Assay) B->C Step 2: Clearance Prediction V1 Validation: Reference Standards (Mass Balance Check) B->V1 D Amine Functionalization (Amidation / Reductive Amination) C->D Step 3: Synthetic Integration V2 Validation: +/- NADPH Controls (Dextromethorphan) C->V2 E Target Conjugate (e.g., PROTAC Linker / CNS Lead) D->E Step 4: Final Assembly

Workflow detailing the physicochemical validation, metabolic assessment, and synthetic integration.

Conclusion

4-(4-Aminobutoxy)-1,2-difluorobenzene is not merely a structural spacer; it is a rationally designed pharmacophore. By leveraging the electron-withdrawing and metabolic-blocking properties of the 1,2-difluoro motif, alongside the flexibility of the butyl ether chain, medicinal chemists can finely tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of their drug candidates. Adhering to the self-validating experimental protocols outlined in this guide ensures that the data driving your lead optimization is both accurate and reproducible.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Fluorine in medicinal chemistry. ChemBioChem (PubMed / NIH). Available at:[Link]

  • LogP / LogD shake-flask method v1. protocols.io (ResearchGate). Available at:[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter Application Notes. Available at:[Link]

Sources

reactivity of 4-(4-Aminobutoxy)-1,2-difluorobenzene in organic reactions

Author: BenchChem Technical Support Team. Date: April 2026

[label="Butyl Ether Linker\n• Conformational Flexibility\n•

Fig 1: Reactivity map highlighting the orthogonal functional sites of the compound.

Primary Amine Functionalization: The Nucleophilic Hub

Amidation via Uronium Coupling Agents

The terminal amine readily undergoes coupling with carboxylic acids to form stable amide bonds. While traditional carbodiimides (e.g., EDC, DCC) are effective, the use of uronium-based coupling agents like HATU is preferred for high-yielding, clean conversions.

Causality of Reagent Choice: HATU generates an active ester featuring a 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The nitrogen at position 7 of the HOAt ring exhibits a neighboring group effect, acting as an intramolecular base that accelerates the nucleophilic attack of the primary amine while suppressing side reactions [1]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without competing for the electrophilic center.

Reductive Amination

Transforming the primary amine into a secondary amine via reductive amination is a critical pathway for elaborating drug scaffolds.

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride compared to NaBH₄. This ensures that[2].

Mechanism Aldehyde Aldehyde/Ketone Imine Intermediate Imine/Iminium (Transient) Aldehyde->Imine + Amine - H2O Amine 4-(4-Aminobutoxy)- 1,2-difluorobenzene Amine->Imine Product Secondary Amine Product Imine->Product NaBH(OAc)3 (Selective Reduction)

Fig 2: Mechanistic logic of selective reductive amination using NaBH(OAc)₃.

Aromatic Ring Reactivity: Directed Ortho-Metalation (DoM)

While the ether linkage is electron-donating, the two fluorine atoms strongly dictate the electronic landscape of the aromatic ring. Fluorine is a powerful directing group for Directed ortho-Metalation (DoM).

When treated with a strong base (e.g., n-BuLi or LDA at low temperatures), the highly electronegative fluorine atoms inductively acidify the adjacent aromatic protons. Furthermore, the lone pairs on the fluorine can coordinate with the lithium cation, directing the deprotonation strictly to the ortho position. This allows for the regioselective introduction of electrophiles (such as boronic esters via isopropoxyboronic acid pinacol ester) to functionalize the difluorophenyl core further, enabling Suzuki-Miyaura cross-coupling downstream.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints (e.g., TLC monitoring, specific quenching mechanisms) ensure the integrity of the reaction before proceeding to the next step.

Protocol A: High-Yield Amidation Workflow

Objective: Couple 4-(4-Aminobutoxy)-1,2-difluorobenzene with a generic carboxylic acid.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.1 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Monitor by TLC (typically 5% MeOH in DCM); the primary amine spot (ninhydrin active) should disappear.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). The basic quench neutralizes residual acid and removes the DMF into the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Workflow Start Carboxylic Acid + HATU + DIPEA in DMF (0 °C) Add Add 4-(4-Aminobutoxy)- 1,2-difluorobenzene (Dropwise) Start->Add React Stir at RT (2-4 hours) Add->React Workup Aqueous Quench & EtOAc Extraction React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify

Fig 3: Step-by-step experimental workflow for HATU-mediated amidation.

Protocol B: Direct Reductive Amination

Objective: Synthesize a secondary amine via reaction with an aldehyde.

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis (Optional): If using a sterically hindered aldehyde or a ketone, add glacial acetic acid (1.0 equiv) to catalyze imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions at room temperature.

  • Propagation: Stir under N₂ for 4–12 hours. Validation Check: LC-MS should indicate the mass of the desired secondary amine; the transient imine mass should be absent.

  • Quench: Carefully quench with 1N NaOH to destroy excess borohydride and free-base the newly formed secondary amine.

  • Extraction: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes expected reaction metrics based on standard optimizations for the primary amine functionalization of 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Amidation HATU, DIPEADMF0 to 252 - 485 - 95Rapid kinetics, no racemization
Amidation EDC·HCl, HOBt, Et₃NDCM2512 - 1670 - 80Water-soluble byproducts
Reductive Amination NaBH(OAc)₃, (AcOH)DCE254 - 1280 - 90Chemoselective over carbonyls
Reductive Amination NaBH₃CN, ZnCl₂MeOH2512 - 2465 - 75Effective for highly hindered ketones
Sulfonylation R-SO₂Cl, PyridineDCM0 to 252 - 690 - 98Clean conversion, easy workup

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330.[Link]

Sources

The Role of 4-(4-Aminobutoxy)-1,2-difluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic selection of bifunctional building blocks is paramount to navigating the complex multiparameter optimization (MPO) landscape. 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS 1153369-13-1)[1], also cataloged as 4-(3,4-difluorophenoxy)butan-1-amine[2], has emerged as a highly privileged intermediate. By coupling a metabolically robust 3,4-difluorophenoxy headgroup with a flexible, reactive butanamine linker, this compound provides a versatile pharmacophore used across diverse therapeutic areas, from oncology to neuropharmacology.

This whitepaper dissects the physicochemical rationale behind this specific moiety, explores its validated applications in clinical and preclinical development, and provides a self-validating synthetic workflow for its integration into novel active pharmaceutical ingredients (APIs).

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 4-(4-Aminobutoxy)-1,2-difluorobenzene lies in its dual-domain structure. As an Application Scientist, I evaluate building blocks not just by their reactivity, but by the pharmacokinetic (PK) and pharmacodynamic (PD) destiny they impart to a drug candidate.

The 3,4-Difluorophenoxy Domain

Fluorine substitution is a cornerstone of rational drug design. The fluorine atom is small (van der Waals radius 1.47 Å) and highly electronegative, forming exceptionally strong C–F bonds.

  • Metabolic Shielding: Unsubstituted phenoxy rings are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation at the para and meta positions. By capping these exact positions with fluorine, the 3,4-difluorophenoxy group effectively shuts down this primary metabolic liability, drastically extending the in vivo half-life[3].

  • Halogen Bonding: The electron-withdrawing nature of the difluoro motif allows the fluorine atoms to act as specific hydrogen bond acceptors, engaging in orthogonal halogen bonding with protein backbone amides within hydrophobic target pockets.

The Butanamine Linker

The 4-carbon alkyl chain provides an optimal spatial geometry. It is long enough to span solvent-exposed channels between primary and secondary binding sites, yet short enough to avoid severe entropic penalties upon target binding. The terminal primary amine serves as a universal synthetic handle, primed for amide couplings, reductive aminations, or nucleophilic aromatic substitutions (SNAr).

Quantitative Impact on Physicochemical Properties
PropertyUnsubstituted Phenoxy3,4-DifluorophenoxyMedicinal Chemistry Rationale
LogP (Lipophilicity) BaselineIncreased (+0.5 to +0.8)Enhances membrane permeability and binding to lipophilic target pockets.
Metabolic Stability Susceptible to CYP450Highly ResistantBlocks para/meta hydroxylation, minimizing rapid systemic clearance[3].
Protein Interaction Standard π-π stackingHalogen BondingElectronegative fluorine atoms engage in directional interactions with target residues.
CNS MPO Score Sub-optimalImproved (>5.0)Balances lipophilicity and basicity, crucial for blood-brain barrier (BBB) penetration[4].

Key Therapeutic Applications (Case Studies)

The utility of the 3,4-difluorophenoxy-alkylamine motif is validated by its presence in several high-profile drug discovery programs.

A. Oncology: HIF-2α Allosteric Inhibitors

Intratumoral hypoxia drives cancer progression via the stabilization of Hypoxia-Inducible Factor 2-alpha (HIF-2α). In the development of first-in-class HIF-2α inhibitors, researchers utilized aryl ethers containing the 3,4-difluorophenoxy moiety to allosterically block the heterodimerization of HIF-2α with ARNT (HIF-1β)[5][6]. The difluorophenoxy group anchors the inhibitor deep within the internal PAS-B domain cavity of HIF-2α, displacing structured water molecules and locking the protein in an inactive conformation.

HIF2a_Pathway Hypoxia Hypoxia (Low O2) HIF2a HIF-2α Stabilization Hypoxia->HIF2a Complex HIF-2α/ARNT Heterodimer HIF2a->Complex ARNT ARNT (HIF-1β) ARNT->Complex HRE Hypoxia Response Elements Complex->HRE Transcription Gene Transcription HRE->Transcription Tumor Tumor Angiogenesis Transcription->Tumor Inhibitor Difluorophenoxy Inhibitor Inhibitor->Complex Allosteric Blockade

Mechanism of HIF-2α allosteric inhibition by difluorophenoxy-containing compounds.
B. Neuropharmacology: Dopamine D4 Receptor (D4R) Antagonists

Designing drugs for Central Nervous System (CNS) targets requires strict adherence to CNS MPO guidelines. In a recent study on , the incorporation of a 3,4-difluorophenoxy ether motif yielded compounds with exceptional binding affinity (Ki = 46.8 nM) and optimal drug-like properties[4]. The difluoro substitution was critical for fine-tuning the pKa of the adjacent basic amine, pushing the CNS MPO score above the coveted 5.0 threshold required for effective BBB traversal[4].

C. Metabolic Diseases: PPAR-α Agonists

The 3,4-difluorophenoxy motif has also been heavily utilized in the synthesis of peroxisome proliferator-activated receptor alpha (PPAR-α) agonists[3]. Preclinical evaluations demonstrated that incorporating this group resulted in remarkably low systemic plasma clearance (CLp) and extended half-lives in both rodent and non-human primate models, proving its efficacy in stabilizing APIs against rapid hepatic metabolism[3].

Experimental Workflow: Synthesis and Validation

To utilize 4-(4-Aminobutoxy)-1,2-difluorobenzene in drug discovery, one must either source it commercially or synthesize it de novo. Below is a field-proven, self-validating protocol designed to maximize yield while preventing common side reactions (e.g., dimerization or hydrodefluorination).

Synthesis SM1 3,4-Difluorophenol Step1 Williamson Etherification (K2CO3, DMF) SM1->Step1 SM2 1,4-Dibromobutane SM2->Step1 Int1 4-(4-Bromobutoxy)- 1,2-difluorobenzene Step1->Int1 Step2 Azidation (NaN3, DMF) Int1->Step2 Int2 4-(4-Azidobutoxy)- 1,2-difluorobenzene Step2->Int2 Step3 Staudinger Reduction (PPh3, H2O) Int2->Step3 Product 4-(4-Aminobutoxy)- 1,2-difluorobenzene Step3->Product

Three-step synthetic workflow for 4-(4-Aminobutoxy)-1,2-difluorobenzene.
Step 1: Williamson Etherification
  • Procedure: Dissolve 3,4-difluorophenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and 1,4-dibromobutane (3.0 eq). Stir at 80°C for 12 hours.

  • Causality: 1,4-dibromobutane is intentionally used in a 3-fold stoichiometric excess. This statistical imbalance heavily favors mono-alkylation, suppressing the formation of the unwanted symmetrical dimer (1,4-bis(3,4-difluorophenoxy)butane). K₂CO₃ is a sufficiently mild base to deprotonate the phenol (pKa ~8.5) without degrading the alkyl halide.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The desired intermediate will appear as a distinct, higher Rf spot compared to the highly polar starting phenol.

Step 2: Nucleophilic Substitution (Azidation)
  • Procedure: Isolate the brominated intermediate and dissolve in DMF. Add NaN₃ (1.5 eq) and heat to 60°C for 6 hours.

  • Causality: The primary bromide is perfectly primed for an SN2 displacement. DMF, a polar aprotic solvent, accelerates the reaction by solvating the sodium cation, leaving the azide anion "naked" and highly nucleophilic. 60°C provides the necessary activation energy while remaining safely below the thermal decomposition threshold of organic azides.

  • Self-Validation: Analyze the crude intermediate via IR spectroscopy. A strong, sharp absorbance band at ~2100 cm⁻¹ definitively confirms the successful installation of the azide group.

Step 3: Staudinger Reduction
  • Procedure: Dissolve the azide intermediate in THF. Add Triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 2 hours until nitrogen evolution ceases. Add H₂O (10.0 eq) and stir for an additional 12 hours.

  • Causality: While catalytic hydrogenation (Pd/C, H₂) is a common alternative, it carries a distinct risk of hydrodefluorination when applied to electron-deficient aryl fluorides under pressure. The Staudinger reduction is chosen for its absolute chemoselectivity. It operates under mild, ambient conditions, exclusively targeting the azide without jeopardizing the integrity of the difluoroarene core.

  • Self-Validation: LC-MS analysis will confirm the exact mass ([M+H]+ = 202.1 m/z). Furthermore, ¹H-NMR will reveal a diagnostic upfield shift of the CH₂ protons adjacent to the nitrogen—moving from ~3.3 ppm (in the azide) to ~2.7 ppm (in the primary amine).

References

  • PubChem. "4-(3,4-Difluorophenoxy)butan-1-amine | C10H13F2NO | CID 43554730." National Center for Biotechnology Information. URL:[Link]

  • European Patent Office. "EP 3417851 B1 - Aryl Ethers and Uses Thereof." Google Patents.
  • ChemRxiv. "(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds." ChemRxiv. URL:[Link]

  • Taylor & Francis. "Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid." Journal of Xenobiotics. URL:[Link]

Sources

Engineering Therapeutics with 4-(4-Aminobutoxy)-1,2-difluorobenzene: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and highly selective allosteric inhibitors—the selection of optimal chemical building blocks has never been more critical. 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS 1153369-13-1), also known as 4-(3,4-difluorophenoxy)butan-1-amine, has emerged as a highly versatile structural motif[1].

This technical whitepaper provides an in-depth analysis of this compound, detailing the structural rationale behind its use, its applications in modern drug discovery, and field-proven laboratory protocols for its synthesis and conjugation.

Structural Rationale: The Power of the Fluorinated Phenoxy-Alkylamine Motif

The architecture of 4-(4-Aminobutoxy)-1,2-difluorobenzene is defined by three synergistic components: the 1,2-difluorobenzene ring, the ether linkage, and the flexible 4-carbon alkylamine chain.

  • Metabolic Stability & Lipophilicity: The incorporation of fluorine atoms at the 3 and 4 positions of the phenoxy ring serves a dual purpose. Fluorine's high electronegativity and small van der Waals radius block primary sites of cytochrome P450-mediated aromatic oxidation without introducing significant steric bulk. Furthermore, the difluoro-substitution increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability—a critical factor for intracellular targets like transcription factors and E3 ligases[2].

  • Ether Linkage Electronics: The electron-withdrawing nature of the difluorophenyl group modulates the basicity and hydrogen-bond accepting capability of the adjacent ether oxygen. This prevents non-specific binding with off-target kinases that often trap highly basic ethers.

  • Spacer Entropy: The butan-1-amine chain provides an optimal 4-carbon spacer. In bifunctional molecules, a 4-carbon chain balances conformational flexibility with entropic penalty, allowing the molecule to span the gap between a target protein and an effector protein without excessive hydrophobic collapse[3].

Key Applications in Modern Therapeutics

Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade "undruggable" proteins[2]. The 4-(4-Aminobutoxy)-1,2-difluorobenzene moiety is frequently utilized as a linker-attachment point. For example, in the development of SOS1 degraders (targeting KRAS-driven cancers), the difluorophenoxy group anchors into the hydrophobic pocket of the target protein, while the terminal amine is conjugated to an E3 ligase ligand (such as a VHL or CRBN binder)[3].

PROTAC_Assembly A Target Ligand (e.g., SOS1 Binder) B 4-(4-Aminobutoxy)- 1,2-difluorobenzene A->B SNAr / Amidation C E3 Ligase Ligand (e.g., VHL/CRBN) B->C Amide Coupling (HATU/DIPEA) D Bifunctional PROTAC (Target-Linker-E3) C->D Final Assembly

Fig 1. Stepwise assembly of a PROTAC using the difluorophenoxy-alkylamine linker.

PROTAC_Mechanism P PROTAC Molecule TC Ternary Complex (POI - PROTAC - E3) P->TC POI Protein of Interest (e.g., SOS1) POI->TC E3 E3 Ubiquitin Ligase (e.g., VHL) E3->TC UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Fig 2. Intracellular mechanism of PROTAC-mediated targeted protein degradation.

Oncology and Endocrine Enzyme Inhibition

Beyond PROTACs, the difluorophenoxy motif is a potent pharmacophore for enzyme inhibition. In the design of nonsteroidal aromatase (CYP19) inhibitors, derivatives featuring a 3,4-difluorophenoxy group have demonstrated nanomolar potency (IC50 = 47 nM). The fluorine atoms engage in critical multipolar interactions within the enzyme's active site, displacing water networks and stabilizing the inhibitor-enzyme complex[4].

CNS and Metabolic Disorders

The structural flexibility of the aminobutoxy chain allows it to act as an antagonist for G-protein coupled receptors (GPCRs). Notably, 3,4-difluorophenoxy derivatives have been heavily patented as Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists (e.g., SNAP 94847 analogues) for the treatment of obesity and sleep disorders[5].

Quantitative Pharmacokinetic Profile

The table below summarizes the physicochemical and efficacy data of key therapeutic agents utilizing the 3,4-difluorophenoxy motif compared to the baseline building block.

CompoundPrimary TargetEfficacy (IC50/DC50)LogPPSA (Ų)Reference
4-(3,4-Difluorophenoxy)butan-1-amine N/A (Building Block)N/A2.435.3[1]
SOS1-PROTAC Analog SOS1 (Degradation)DC50 < 50 nM4.8120.5[3]
Mivebresib (ABBV-075) BET BromodomainIC50 < 10 nM3.295.4[2]
Coumarin-AI Derivative Aromatase (CYP19)IC50 = 47 nM3.665.2[4]

Experimental Workflows: Synthesis & Conjugation

To ensure high reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid troubleshooting.

Protocol A: Synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene Hydrochloride

This protocol utilizes a Williamson ether synthesis followed by acidic deprotection.

  • Alkylation: Dissolve 3,4-difluorophenol (1.0 eq) and N-Boc-4-bromobutylamine (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild base that deprotonates the phenol without triggering elimination reactions in the alkyl bromide. DMF provides the necessary polarity to stabilize the phenoxide transition state.

  • Heating & Stirring: Heat the mixture to 80°C under nitrogen for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting phenol on a silica gel plate (Eluent: 4:1 Hexanes/EtOAc). The disappearance of the UV-active phenol spot and the emergence of a less polar spot confirms complete conversion. Do not proceed if the phenol spot remains.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the crude Boc-protected intermediate in 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

    • Causality: Dioxane solubilizes the intermediate, while the anhydrous HCl cleaves the Boc group without hydrolyzing the newly formed ether linkage.

  • Isolation: Add cold diethyl ether to precipitate the product. Filter and dry under vacuum to yield the target compound as a white hydrochloride salt.

Protocol B: PROTAC Conjugation via Amide Coupling

This protocol describes the coupling of the synthesized amine to a carboxylic acid-bearing E3 ligase ligand (e.g., VHL-COOH).

  • Activation: In a dry flask, dissolve the VHL-COOH ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt because it forms a highly reactive HOAt ester, which is critical for overcoming the steric hindrance often present in complex PROTAC ligands. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine without competing for the activated ester.

  • Coupling: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene hydrochloride (1.1 eq) to the activated mixture. Stir for 4 hours.

  • Self-Validation (LC-MS): Inject an aliquot into the LC-MS. The presence of the target mass [M+H]⁺ and the disappearance of the VHL-COOH mass confirms successful conjugation.

  • Purification: Purify the crude mixture directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure PROTAC molecule.

Sources

Unlocking Potent and Selective Kinase Inhibition: A Deep Dive into the Structure-Activity Relationship of 4-(4-Aminobutoxy)-1,2-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(4-aminobutoxy)-1,2-difluorobenzene scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its unique combination of a flexible aminobutoxy linker, a bioisosteric difluorinated phenyl ring, and a terminal primary amine offers a versatile platform for developing potent and selective agents against a range of kinase targets implicated in cancer and other diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this chemical series, offering insights into the causal relationships behind experimental design and providing a framework for future drug discovery efforts.

The Strategic Importance of the 4-(4-Aminobutoxy)-1,2-difluorobenzene Core

The design of kinase inhibitors often revolves around creating molecules that can effectively compete with ATP for binding to the enzyme's active site. The 4-(4-aminobutoxy)-1,2-difluorobenzene moiety serves as a crucial "headgroup" that can be appended to various heterocyclic cores (e.g., quinazolines, pyrimidines) to achieve high-affinity binding.[1][2] The individual components of this scaffold each play a critical role in its overall pharmacological profile.

The Difluorobenzene Ring: More Than Just a Lipophilic Anchor

The 1,2-difluoro substitution pattern on the phenyl ring is a key design element. The fluorine atoms, with their high electronegativity and small size, offer several advantages:

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity, metabolic stability, and pKa, all of which are critical for favorable pharmacokinetic properties.[3]

  • Enhanced Binding Interactions: The electron-withdrawing nature of fluorine can influence the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the kinase active site.

  • Metabolic Blocking: The strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life and bioavailability.[1]

The Aminobutoxy Linker: A Flexible Bridge to Potency

The four-carbon aminobutoxy chain provides a flexible linker that allows the difluorophenyl group to adopt an optimal orientation within the ATP binding pocket. The length of this linker is often critical for activity, as it dictates the distance and geometry of the interaction between the core scaffold and the difluorophenyl moiety.

The Terminal Amine: A Gateway to Further Functionalization

The primary amino group serves as a key point for chemical modification. It can be functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties and the exploration of additional binding interactions within the target kinase.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Modifications

The Crucial Role of the Heterocyclic Core

The choice of the heterocyclic core is paramount in determining the kinase selectivity and overall potency of the inhibitor. Different heterocyclic systems, such as quinazoline and pyrimidine, are known to target different families of kinases.[2][6] For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][7]

Impact of Substituents on the Heterocyclic Core

Modifications to the heterocyclic core can have a profound impact on activity. For example, in a series of 4-anilinoquinazoline derivatives, the introduction of a methyl group at the C-2 position of the quinazoline ring was found to significantly improve the antitumor potency.[1] This highlights the importance of exploring substitutions on the core to optimize interactions within the kinase active site.

The Influence of the Aniline Linker

The nitrogen atom of the aniline linker, which connects the 4-(4-aminobutoxy)-1,2-difluorobenzene moiety to the heterocyclic core, often forms a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase domain.[5] This interaction is a common feature of many type I kinase inhibitors.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of 4-(4-aminobutoxy)-1,2-difluorobenzene derivatives as kinase inhibitors.

General Synthetic Scheme

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction between a chlorinated heterocyclic core and 4-(4-aminobutoxy)-1,2-difluoroaniline.

Step 1: Synthesis of 4-(4-Aminobutoxy)-1,2-difluoroaniline

This intermediate can be prepared through a multi-step synthesis starting from 1,2-difluorobenzene.

Step 2: Synthesis of the Chlorinated Heterocyclic Core

The synthesis of the heterocyclic core (e.g., 4-chloroquinazoline) will vary depending on the desired scaffold.

Step 3: Coupling Reaction

The final coupling step involves the reaction of the chlorinated heterocyclic core with 4-(4-aminobutoxy)-1,2-difluoroaniline in the presence of a suitable base and solvent.

DOT Diagram: General Synthetic Workflow

G A 1,2-Difluorobenzene B Multi-step Synthesis A->B C 4-(4-Aminobutoxy)-1,2-difluoroaniline B->C G Coupling Reaction (SNAr) C->G D Heterocyclic Precursor E Chlorination D->E F Chlorinated Heterocyclic Core E->F F->G H Target 4-(4-Aminobutoxy)-1,2-difluorobenzene Derivative G->H

Caption: General workflow for the synthesis of target compounds.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically evaluated using an in vitro kinase assay.

Protocol:

  • Prepare a series of dilutions of the test compounds.

  • In a microplate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Antiproliferative Assay

The ability of the compounds to inhibit the growth of cancer cells is assessed using a cellular proliferation assay.

Protocol:

  • Seed cancer cells that are known to be dependent on the target kinase in a 96-well plate.

  • After allowing the cells to attach, treat them with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation and Interpretation

The results from the biological assays are typically presented in tabular format to facilitate comparison between different derivatives.

Table 1: Hypothetical SAR Data for a Series of 4-(4-Aminobutoxy)-1,2-difluorobenzene Derivatives as EGFR Inhibitors

Compound IDR1 (on Quinazoline)R2 (on Terminal Amine)EGFR IC50 (nM)A549 GI50 (µM)
1aHH505.2
1b2-MeH151.8
1cHMe758.1
1d2-MeMe253.5

Interpretation of Hypothetical Data:

  • Effect of R1: The introduction of a methyl group at the 2-position of the quinazoline ring (compare 1a and 1b) leads to a significant increase in both enzymatic and cellular activity, suggesting a favorable interaction in the kinase active site.

  • Effect of R2: Methylation of the terminal amine (compare 1a and 1c) results in a decrease in activity, indicating that a primary amine may be preferred for optimal interaction, potentially through hydrogen bonding.

DOT Diagram: Key SAR Insights

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Activity A 4-(4-Aminobutoxy)- 1,2-difluorobenzene B Heterocyclic Core (e.g., Quinazoline) A->B Attachment Point E Kinase Inhibition (e.g., EGFR) B->E Determines Selectivity C Substituents on Core (e.g., 2-Me) C->E Modulates Potency D Terminal Amine Functionalization F Cellular Potency D->F Impacts PK/PD E->F Correlates with

Caption: Logical relationships in the SAR of the derivative class.

Conclusion and Future Directions

The 4-(4-aminobutoxy)-1,2-difluorobenzene scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies, while largely extrapolated from related chemical series, provide a clear rationale for the importance of the difluorophenyl moiety, the aminobutoxy linker, and the terminal amine. Future research should focus on the systematic exploration of modifications to all three of these components in the context of specific kinase targets. The synthesis and evaluation of focused libraries of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for the treatment of cancer and other diseases.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evalu
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][10]triazine-based VEGFR-2 kinase inhibitors. PubMed.

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar.
  • Design of new antidepressants, 4-anilinopyrimidine derivatives, based on quantitative structure-activity rel
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen.
  • Quantitative structure-activity relationships in cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine derivatives: insights into receptor topology. PubMed.
  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline deriv
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity...
  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. BioKB.
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. PMC.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
  • Design, synthesis and biological evaluation of 2H-[8][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing.

  • The Development of BTK Inhibitors: A Five-Year Upd
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Deriv
  • Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. SpringerLink.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Semantic Scholar.

Sources

Sourcing and Synthetic Integration of 4-(4-Aminobutoxy)-1,2-difluorobenzene: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1), systematically known as 4-(3,4-difluorophenoxy)butan-1-amine, has emerged as a highly versatile bifunctional building block [1]. Featuring an electron-deficient aromatic ring and a flexible four-carbon alkyl chain terminating in a reactive primary amine, this compound is increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and as a lipophilic linker in Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides an authoritative guide on the commercial availability, supplier evaluation, and rigorous quality control methodologies required to successfully integrate this intermediate into advanced drug discovery workflows.

Structural Rationale & Physicochemical Profiling

Before procurement, it is critical to understand the causality behind selecting this specific building block over non-fluorinated or shorter-chain alternatives:

  • Metabolic Shielding (The Fluorine Effect): The 1,2-difluoro substitution on the phenoxy ring lowers the electron density of the aromatic system. This deactivation significantly reduces the molecule's susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., aromatic hydroxylation) compared to an unsubstituted phenoxy group.

  • Linkerology Dynamics: The four-carbon (butoxy) spacer provides optimal conformational flexibility. In PROTAC design, an overly rigid linker can hinder the formation of the ternary complex, while a chain that is too short may cause steric clashes between the E3 ligase and the target protein.

  • Nucleophilic Priming: The terminal primary amine ( −NH2​ ) is highly reactive, allowing for rapid diversification via amide coupling, reductive amination, or nucleophilic aromatic substitution ( SN​Ar ).

Compound Specifications
PropertyValue
Chemical Name 4-(4-Aminobutoxy)-1,2-difluorobenzene
CAS Number 1153369-13-1
Molecular Formula C10​H13​F2​NO
Molecular Weight 201.21 g/mol [1]
SMILES NCCCCOc1ccc(F)c(F)c1

Commercial Landscape & Supplier Evaluation

Due to its specialized nature, 4-(4-Aminobutoxy)-1,2-difluorobenzene is not typically stocked in bulk metric tons but is readily available in gram to kilogram scales from specialized chemical vendors catering to early-stage R&D[2][3][4].

Verified Commercial Suppliers (Q2 2026 Data)
SupplierCatalog NumberClaimed PurityStandard Pack SizeEstimated PricingStock Status
Bide Pharm BD0101735195%1g / 5g~¥4108.00 (1g)Global Stock
Ambeed A107927295%1g / 5gInquiry RequiredUS/Global Stock
BLD Pharm BD0101735195%1g / 5gInquiry RequiredGlobal Stock

Application Scientist Insight: Notice that the industry standard purity for this intermediate is 95% . In early-stage Structure-Activity Relationship (SAR) campaigns, 95% purity is highly acceptable. The primary impurities are typically unreacted 3,4-difluorophenol or trace Boc-protected intermediates. Because the primary amine will undergo a highly specific coupling reaction in your next synthetic step, these non-amine impurities will not react and can be easily purged via reverse-phase preparative HPLC post-coupling.

Quality Control (QC) & Analytical Verification Protocol

Trusting a supplier's Certificate of Analysis (CoA) without internal validation introduces unacceptable risk into the synthetic pipeline. Primary amines are notoriously prone to absorbing atmospheric moisture and carbon dioxide (forming carbamates). The following self-validating protocol must be executed upon receipt of the material.

QC_Workflow A Commercial Sourcing (e.g., Bide Pharm, Ambeed) B Visual & Gravimetric Inspection A->B C Analytical Profiling (LC-MS, 1H/19F NMR) B->C D Moisture Analysis (Karl Fischer Titration) C->D E Purity Verification (≥ 95% Threshold) D->E F Approved for Synthesis E->F Pass G Rejection / Purification E->G Fail

Fig 1: Standardized Quality Control Workflow for Commercial Amine Building Blocks.

Step-by-Step QC Methodology

Step 1: Visual and Gravimetric Inspection

  • Action: Inspect the physical state. The compound should be a clear to pale-yellow oil or low-melting solid.

  • Causality: Discoloration (dark brown) indicates oxidation of trace phenolic impurities. If the mass is significantly higher than stated, the sample has likely absorbed atmospheric water due to the hygroscopic nature of the amine.

Step 2: LC-MS Profiling

  • Action: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

  • Validation: Look for the dominant [M+H]+ peak at m/z 202.1 . The UV trace (254 nm) will confirm the purity of the aromatic species.

Step 3: Multinuclear NMR ( 1H and 19F )

  • Action: Dissolve 5 mg in CDCl3​ or DMSO-d6​ .

  • Validation: The 19F NMR is the most critical diagnostic tool here. You must observe two distinct multiplets in the aromatic fluorine region (typically between -135 ppm and -150 ppm).

  • Causality: This confirms the ortho-difluoro substitution pattern. If the supplier used impure starting materials, you might see signals for 1,3-difluoro or 1,4-difluoro regioisomers, which would drastically alter the SAR of your final drug candidate.

Step 4: Karl Fischer Titration

  • Action: Perform volumetric Karl Fischer titration to quantify water content.

  • Validation: Water content should be < 1.0%. If > 1.0%, the amine must be dried via azeotropic distillation with toluene prior to use in moisture-sensitive reactions (e.g., HATU-mediated amide couplings), as water will competitively hydrolyze the activated ester intermediate.

Synthetic Integration Workflows

Once validated, 4-(4-Aminobutoxy)-1,2-difluorobenzene can be deployed across multiple drug discovery modalities. The terminal amine acts as the primary point of functionalization.

Synthetic_Integration A 4-(4-Aminobutoxy)- 1,2-difluorobenzene B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D SNAr / Alkylation (Base, Heat) A->D E PROTAC Linker Assembly B->E F Kinase Inhibitor Scaffold C->F G GPCR Ligand Optimization D->G

Fig 2: Synthetic divergence of 4-(4-Aminobutoxy)-1,2-difluorobenzene in drug design.

Protocol: Standard Amide Coupling (PROTAC Linker Assembly)

To append this building block to a carboxylic acid-bearing target ligand (e.g., a VHL or Cereblon binder):

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to form the active OAt ester.

  • Amine Introduction: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.1 eq).

  • Causality for Equivalents: A slight excess (1.1 eq) of the amine ensures complete consumption of the highly valuable target ligand. The unreacted amine is highly polar and easily removed during aqueous workup (acidic wash) or silica gel chromatography.

  • Completion: Stir for 2 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

References

  • PubChem . "4-(3,4-Difluorophenoxy)butan-1-amine (CID 44606771)". National Center for Biotechnology Information. Available at:[Link]

safety and handling precautions for 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Aminobutoxy)-1,2-difluorobenzene

Introduction: A Proactive Approach to Safety

4-(4-Aminobutoxy)-1,2-difluorobenzene is a substituted aromatic amine with structural motifs common in contemporary drug discovery programs. Its unique combination of a difluorobenzene ring and an aminobutoxy side chain makes it a valuable building block, but also necessitates a thorough understanding of its potential hazards. As with many fluorinated and amine-containing compounds, proactive and stringent safety protocols are not merely procedural formalities; they are integral to responsible research and the well-being of laboratory personnel.

This guide moves beyond generic safety data to provide a deeper, causality-driven framework for handling this compound. By understanding the why behind each precaution—from the compound's irritant nature to its potential decomposition pathways—researchers can cultivate a culture of safety that is both robust and intuitive.

Hazard Identification and Comprehensive Risk Assessment

A complete understanding of the potential hazards is the foundation of safe handling. The primary risks associated with 4-(4-Aminobutoxy)-1,2-difluorobenzene are related to its irritant properties, which are typical for compounds of this class.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a clear summary of the known hazards. While comprehensive toxicological data for this specific molecule is not fully available, the classification is based on data from similar chemical structures and supplier safety data sheets.[1][2]

Hazard Class Category Hazard Statement Rationale & Expert Insight
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]The difluorinated aromatic ring and the amine functional group can interact with skin proteins and lipids, leading to irritation. Prolonged or repeated contact may defat the skin, causing dermatitis.[3][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[1]Direct contact with the eyes can cause significant irritation. The chemical's properties suggest it can disrupt the delicate tissues of the eye, leading to pain, redness, and potential damage if not promptly flushed.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract. Aromatic amines, as a class, can pose respiratory health risks.[5]

No components of this product at levels greater than or equal to 0.1% are identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[6] However, the toxicological properties have not been fully investigated, and it should be handled as a potentially hazardous substance.[3][7]

Physicochemical Hazards

While not classified as a flammable liquid, understanding its behavior under heat is critical for fire safety.

  • Thermal Decomposition: When heated to decomposition, 4-(4-Aminobutoxy)-1,2-difluorobenzene can release hazardous products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride gas.[6][8] The presence of fluorine in the molecule makes hydrogen fluoride a primary concern in fire scenarios.

  • Ignition Sources: While specific flash point data is not consistently available, related difluorobenzene compounds can be flammable.[3] Therefore, it is prudent to keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][3][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard at its source and PPE to protect the individual.

Primary Engineering Controls

All manipulations of 4-(4-Aminobutoxy)-1,2-difluorobenzene, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control as it minimizes the inhalation of vapors or aerosols. The fume hood provides a contained workspace with constant exhaust ventilation, protecting the user and the general lab environment.[8]

Personal Protective Equipment (PPE) Matrix

The selection of appropriate PPE is the final barrier between the researcher and the chemical. "No skin or eye contact" should be the guiding principle.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glasses with side-shields.[8]Not required if container is sealed and intact.Lab coat.Not required.
Weighing/Transfer (in fume hood) Chemical safety goggles.[7]Compatible chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[7]Chemical-resistant lab coat.Not required if work is performed in a certified fume hood.
Solution Preparation (in fume hood) Chemical safety goggles.Compatible chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[7]Chemical-resistant lab coat.Not required if work is performed in a certified fume hood.
Spill Cleanup (Minor) Chemical safety goggles and/or face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.[9]A government-approved respirator may be required depending on spill size and location.[10]

Expert Rationale: Standard nitrile gloves are generally sufficient for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for tears or punctures before use. Safety goggles are mandatory over safety glasses as they provide a seal around the eyes, offering superior protection from splashes.[8]

Standard Operating Protocol for Weighing and Solution Preparation

This protocol is designed to be a self-validating system, minimizing exposure at each step.

  • Preparation: a. Don all required PPE as specified in the matrix above (goggles, lab coat, gloves). b. Verify that the chemical fume hood is operational (check airflow monitor). c. Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) and place it inside the fume hood before bringing in the chemical container.

  • Weighing the Compound: a. Place the sealed container of 4-(4-Aminobutoxy)-1,2-difluorobenzene inside the fume hood. b. Open the container slowly to release any potential pressure. c. Using a clean spatula, carefully transfer the desired amount of the compound to a weigh boat on a tared balance. d. Avoid generating dust or aerosols. Perform all transfers slowly and deliberately. e. Once the desired amount is weighed, securely close the primary container.

  • Preparing the Solution: a. Carefully add the weighed compound to the beaker containing the solvent. b. Use a small amount of the solvent to rinse the weigh boat, ensuring a complete quantitative transfer. c. Stir the solution as required. Keep the beaker covered with a watch glass when not actively manipulating it.

  • Cleanup: a. Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-soaked cloth. b. Dispose of the weigh boat, gloves, and cleaning materials as hazardous waste in a designated, sealed container.[9] c. Wash hands thoroughly with soap and water after removing PPE.[1][10]

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] The storage location should be away from heat and sources of ignition.[3]

  • Incompatibility: Segregate from incompatible materials to prevent dangerous reactions.

Incompatible Material Class Examples Potential Hazard
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause a vigorous, potentially explosive reaction.[3]
Strong Acids Hydrochloric Acid, Sulfuric AcidCan react exothermically.
Bases Sodium HydroxideAmines can react with strong bases.[5]

Emergency Procedures: Rapid and Informed Response

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must know the location of safety showers and eyewash stations.[7]

First-Aid Measures

Immediate action is critical. Always show the Safety Data Sheet to attending medical personnel.[2][6]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response Workflow

The following workflow applies to minor spills that can be safely handled by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[12]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel in Immediate Area start->alert Step 1 assess Assess Hazard (Size, Location, Volatility) alert->assess Step 2 ppe Don Appropriate PPE (Goggles, Gloves, Apron) assess->ppe Step 3 contain Contain Spill (Use absorbent dikes) ppe->contain Step 4 absorb Absorb Spill (Work outside to inside) contain->absorb Step 5 collect Collect Contaminated Material (Use non-sparking tools) absorb->collect Step 6 package Package Waste (Seal in labeled container) collect->package Step 7 decon Decontaminate Area (Wash with soap & water) package->decon Step 8 end Inform Supervisor & Document Incident decon->end Step 9

Caption: Emergency Response Workflow for a Minor Spill.

Spill Cleanup Protocol (Detailed):

  • Alert & Assess: Alert personnel in the immediate vicinity.[9] Evaluate the spill size and potential for exposure.

  • Protect: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[9][13]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside edges inward to minimize splashing.[13]

  • Collect: Once the liquid is fully absorbed, scoop the material into a designated hazardous waste container using non-sparking tools.[3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, then wipe dry.[12]

  • Dispose: Seal and label the waste container appropriately. Dispose of all contaminated materials (including gloves) as hazardous waste according to institutional and local regulations.[1][9]

Waste Disposal

All waste containing 4-(4-Aminobutoxy)-1,2-difluorobenzene, whether it is unused product or contaminated materials from cleanup, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[6]

  • Do not dispose of this chemical down the drain.[10]

  • Arrange for disposal through your institution's environmental health and safety office to ensure compliance with all local, state, and federal regulations.[14]

References

  • Safety Data Sheet - LGC Standards. [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - Spectrum Chemical. [URL not directly provided, but content is cited]
  • 1-(4-Aminobutoxy)-2,4-difluorobenzene - AK Scientific, Inc. [URL: www.aksci.com]
  • SAFETY DATA SHEET - Fisher Scientific. [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - Enamine. [URL not directly provided, but content is cited]
  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [URL not directly provided, but content is cited]
  • Safety Data Sheet - Combi-Blocks. [URL: ]

  • SAFETY DATA SHEET - R&D Systems. [URL not directly provided, but content is cited]
  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety, Princeton University (March 29, 2024). [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL not directly provided, but content is cited]
  • Guide for Chemical Spill Response - American Chemical Society. [URL not directly provided, but content is cited]
  • Safety Data Sheet: Aminobenzene - Carl ROTH. [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - Bon Product Support. [URL: www.bontool.com]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (September 10, 2025). [URL not directly provided, but content is cited]
  • Chemical Spill Procedures - Environmental Health & Safety, University of Toronto. [URL not directly provided, but content is cited]
  • Aniline,p-(o-tolylazo)- SDS, 6690-52-4 Safety Data Sheets - ECHEMI. [URL not directly provided, but content is cited]
  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - TCI Chemicals (June 30, 2025). [URL: ]

  • Chemical Spill Response Procedure - University of Manitoba. [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (September 22, 2009). [URL not directly provided, but content is cited]
  • SAFETY DATA SHEET - Fisher Scientific (March 16, 2010). [URL not directly provided, but content is cited]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications (November 09, 2023). [URL: https://doi.org/10.1021/acs.chas.3c00057]
  • Chemical Storage Guidelines - Environmental Health & Safety, University of Regina (April 2022). [URL not directly provided, but content is cited]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene is a critical transformation for generating functionalized fluorinated building blocks used in medicinal chemistry and agrochemical development. This protocol details a robust, two-step synthetic pathway: a Williamson ether synthesis to couple 3,4-difluorophenol with N-(4-bromobutyl)phthalimide, followed by an Ing-Manske (Gabriel) hydrazinolysis to unmask the primary amine.

Mechanistic Rationale

The selection of the Gabriel synthesis pathway over direct alkylation with 1,4-dibromobutane followed by ammonia treatment is driven by the need to prevent over-alkylation (secondary and tertiary amine formation)[1].

  • Williamson Ether Synthesis: The reaction between 3,4-difluorophenol and N-(4-bromobutyl)phthalimide is facilitated by potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N -dimethylformamide (DMF). The base deprotonates the phenol to form a highly nucleophilic phenoxide, which subsequently undergoes an SN​2 displacement of the primary bromide.

  • Gabriel Deprotection (Ing-Manske Procedure): The phthalimide protecting group is cleaved using hydrazine hydrate in refluxing ethanol[2][3]. Hydrazine acts as a potent bis-nucleophile, attacking the two imide carbonyls to form the stable byproduct phthalhydrazide (1,4-phthalazinedione), irreversibly driving the reaction forward and liberating the free primary amine[3].

Experimental Protocol

Step 1: Synthesis of N-(4-(3,4-difluorophenoxy)butyl)phthalimide

Reagents:

  • 3,4-Difluorophenol (1.0 equiv, 10.0 mmol)

  • N-(4-Bromobutyl)phthalimide (1.1 equiv, 11.0 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.0 equiv, 20.0 mmol)

  • Anhydrous DMF (30 mL)

Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen ( N2​ ).

  • Dissolve 3,4-difluorophenol (1.30 g, 10.0 mmol) in 30 mL of anhydrous DMF.

  • Add anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Add N-(4-bromobutyl)phthalimide (3.10 g, 11.0 mmol) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate, 3:1).

  • Upon completion, cool the mixture to room temperature and quench with 100 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude intermediate. Recrystallize from ethanol if necessary.

Step 2: Hydrazinolysis to 4-(4-Aminobutoxy)-1,2-difluorobenzene

Reagents:

  • N-(4-(3,4-difluorophenoxy)butyl)phthalimide (1.0 equiv, ~8.5 mmol from Step 1)

  • Hydrazine hydrate (50-60% aqueous solution) (3.0 equiv, 25.5 mmol)

  • Absolute Ethanol (40 mL)

Procedure:

  • Dissolve the intermediate from Step 1 in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (1.25 mL of a 60% solution, ~25.5 mmol) dropwise at room temperature[2].

  • Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours. A white precipitate of phthalhydrazide will form as the reaction progresses[3].

  • Cool the reaction mixture to 0 °C to maximize the precipitation of the phthalhydrazide byproduct.

  • Filter the white solid through a Celite pad and wash the filter cake with cold ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in 1M HCl (30 mL) and wash with Dichloromethane (2 × 20 mL) to remove unreacted starting materials and non-basic impurities.

  • Basify the aqueous layer to pH > 10 using 2M NaOH, and extract the free amine with Dichloromethane (3 × 30 mL).

  • Dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the pure 4-(4-Aminobutoxy)-1,2-difluorobenzene as a pale yellow oil.

Quantitative Data Summary

ParameterStep 1: EtherificationStep 2: HydrazinolysisOverall Process
Reaction Time 12 hours4 hours16 hours
Temperature 80 °C78 °C (Reflux)N/A
Expected Yield 85 - 90%80 - 85%68 - 76%
Purification Aqueous extraction / RecrystallizationAcid-Base ExtractionN/A
Key Byproduct KBr, CO2​ , H2​O Phthalhydrazide (solid precipitate)N/A

Reaction Workflow Diagram

SynthesisWorkflow Phenol 3,4-Difluorophenol + K2CO3 Step1 Step 1: Williamson Ether Synthesis DMF, 80°C, 12h Phenol->Step1 AlkylatingAgent N-(4-Bromobutyl)phthalimide AlkylatingAgent->Step1 Intermediate N-(4-(3,4-difluorophenoxy)butyl)phthalimide Step1->Intermediate S_N2 Alkylation Step2 Step 2: Gabriel Deprotection Hydrazine Hydrate, EtOH, Reflux, 4h Intermediate->Step2 Filtration Filtration (Remove Phthalhydrazide) & Acid-Base Extraction Step2->Filtration Hydrazinolysis Product 4-(4-Aminobutoxy)-1,2-difluorobenzene (Target Amine) Filtration->Product Purification

Caption: Step-by-step synthetic workflow for 4-(4-Aminobutoxy)-1,2-difluorobenzene.

References

  • Royal Society of Chemistry. A versatile and efficient bisaminal template approach for the synthesis of cyclam and [13]aneN4 (homocyclen) bifunctional chelating agents (BCAs). RSC Advances. Available at:[Link]

  • Thieme Connect. Imides and Amides: Cleavage and Gabriel Synthesis Principles. Available at:[Link]

  • ResearchGate. Intermediates in the Ing-Manske reaction. ARKIVOC. Available at:[Link]

Sources

purification methods for 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Purification Strategies for 4-(4-Aminobutoxy)-1,2-difluorobenzene

Introduction & Physicochemical Context

4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) is a highly versatile fluorinated aryloxyalkylamine building block. The strategic incorporation of a 1,2-difluorobenzene moiety is frequently utilized in medicinal chemistry to modulate lipophilicity (logP), enhance metabolic stability, and improve target binding affinity [1]. Furthermore, aryloxyalkylamines are critical pharmacophores in the development of CNS-active compounds and antisecretory agents [2].

From a purification standpoint, this molecule presents a unique bifunctional challenge. It features a highly hydrophobic, electron-withdrawing difluorophenyl ring insulated by a four-carbon ether linkage from a basic primary amine. The predicted pKa of the primary amine in such aryloxyalkylamine systems is approximately 9.5–10.3 [3]. This distinct polarity differential—a lipophilic tail and an ionizable head—dictates that the most effective purification strategies must exploit its pH-dependent phase partitioning and its propensity to form highly crystalline salts.

Logical Workflow & Decision Matrix

The selection of a purification method depends entirely on the crude purity and the downstream application. The workflow below outlines a self-validating decision tree for isolating this intermediate.

PurificationWorkflow Crude Crude Mixture 4-(4-Aminobutoxy)-1,2-difluorobenzene ABE Acid-Base Extraction (pH 2.0 -> pH 12.0) Crude->ABE Remove neutral/acidic impurities OrgPhase Organic Phase (Free Base Oil) ABE->OrgPhase Extract with EtOAc/DCM Decision Purity Check (LC-MS / NMR) OrgPhase->Decision Analyze Salt Salt Crystallization (HCl in Ether) Decision->Salt Purity 90-95% (Bulk Scale) HPLC Preparative HPLC (C18, 0.1% TFA) Decision->HPLC Purity <90% or API Grade needed PureSalt Pure HCl Salt (>98% Purity) Salt->PureSalt Filtration & Drying PureTFA Pure TFA Salt (>99.5% Purity) HPLC->PureTFA Lyophilization

Figure 1: Logical decision tree for the purification of 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Experimental Protocols & Causality

Protocol A: Acid-Base Extraction (Bulk Cleanup)

Causality: The primary amine allows for reversible protonation. By lowering the pH to 2.0, the compound forms a water-soluble ammonium salt, leaving unreacted fluorophenols and neutral organic byproducts in the organic phase. Raising the pH to 12.0 regenerates the free base, which is then cleanly extracted. Note on Emulsions: The highly lipophilic difluorobenzene moiety can cause the protonated amine to act as a surfactant. Gentle mixing, rather than vigorous shaking, is critical during the acidic extraction to prevent intractable emulsions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Add 1M aqueous HCl in portions until the aqueous phase reaches pH ~2.0. Gently invert the separatory funnel. Separate the layers.

  • Organic Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) (2 × 5 mL/g) to remove trace neutral fluorinated impurities. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add 2M aqueous NaOH dropwise until the pH reaches >11.0. The solution will become cloudy as the free base precipitates as an oil.

  • Recovery: Extract the basic aqueous layer with DCM (3 × 5 mL/g).

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

Protocol B: Salt Crystallization (Intermediate Purity)

Causality: The free base of 4-(4-Aminobutoxy)-1,2-difluorobenzene is an oil at room temperature, making it susceptible to oxidative degradation and difficult to weigh accurately. Conversion to a hydrochloride (HCl) salt leverages the hydrophobic packing of the difluorobenzene ring to yield a highly crystalline, stable solid suitable for long-term storage.

Step-by-Step Methodology:

  • Solvation: Dissolve the free base oil in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (15 mL/g).

  • Salt Formation: Cool the solution to 0°C under a nitrogen atmosphere.

  • Precipitation: Dropwise, add 2.0 M HCl in diethyl ether (1.1 equivalents). A white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Filter the suspension rapidly through a sintered glass funnel. Wash the filter cake with cold anhydrous MTBE (2 × 5 mL/g).

  • Validation: Dry the solid in a vacuum oven at 40°C for 12 hours. Confirm complete salt formation via ¹H-NMR (look for the downfield shift of the CH₂ protons adjacent to the amine, typically shifting from ~2.7 ppm to ~3.0 ppm).

Protocol C: Preparative HPLC (API-Grade Purity)

Causality: When the intermediate is destined for late-stage API coupling, trace regioisomers (e.g., 1,3-difluoro variants) must be eliminated. The C18 stationary phase interacts strongly with the fluorinated ring, while a 0.1% Trifluoroacetic acid (TFA) modifier ensures the amine remains protonated, preventing peak tailing and providing excellent resolution.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the compound in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column: C18 Preparative Column (e.g., 50 × 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 60% B over 30 minutes. Flow rate: 40 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (difluorophenyl absorbance).

  • Recovery: Pool the fractions containing the pure product (>99.5% by analytical LC-MS) and lyophilize to obtain the target compound as a white, fluffy TFA salt.

Quantitative Data Presentation

The table below summarizes the expected outcomes of each purification module, allowing researchers to select the appropriate method based on their specific yield and purity requirements.

Purification StrategyTarget Impurities RemovedTypical Yield (%)Final Purity (%)ScalabilityIdeal Application
Acid-Base Extraction Neutral/Acidic organics, unreacted phenols85 - 9580 - 90High (Multi-kg)Initial crude cleanup
Salt Crystallization Regioisomers, trace organic byproducts70 - 8595 - 98High (Multi-kg)Long-term storage, bulk intermediates
Preparative HPLC Closely eluting isomers, trace degradation products50 - 70> 99.5Low (Grams)API coupling, biological assays

References

  • Magritek. "Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode." Magritek Applications. Available at:[Link]

  • Sanfilippo, P. J., et al. "Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity." Journal of Medicinal Chemistry, 1988. Available at:[Link]

Comprehensive Analytical Characterization of 4-(4-Aminobutoxy)-1,2-difluorobenzene: A Multi-Modal Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-(4-Aminobutoxy)-1,2-difluorobenzene (also known as 4-(3,4-difluorophenoxy)butan-1-amine) is a highly versatile building block in medicinal chemistry[1]. Featuring a terminal primary amine, a flexible butyl linker, and a lipophilic 3,4-difluorophenyl ether moiety, it is frequently utilized to modulate the pharmacokinetic properties of drug candidates.

However, the structural duality of this molecule—combining a highly polar, basic aliphatic amine with a hydrophobic, fluorinated aromatic ring—presents specific analytical challenges. Standard reversed-phase chromatography often yields poor peak shapes for the amine, while traditional UV detection may fail to quantify non-chromophoric aliphatic impurities. As a Senior Application Scientist, I have designed this protocol to establish a self-validating, orthogonal analytical strategy that ensures absolute confidence in structural identity and chemical purity.

Physicochemical Profile

ParameterValue
IUPAC Name 4-(3,4-difluorophenoxy)butan-1-amine
CAS Number
Molecular Formula C₁₀H₁₃F₂NO
Monoisotopic Mass 201.0965 Da
Exact Mass [M+H]⁺ 202.1043 Da
Key Functional Groups Primary aliphatic amine, Alkyl ether, ortho-Difluorobenzene

Analytical Strategy & Workflow

To achieve comprehensive characterization, we employ three orthogonal techniques. Relying on a single method creates blind spots; therefore, this workflow cross-verifies structural connectivity, molecular mass, and bulk purity.

AnalyticalWorkflow cluster_techniques Orthogonal Analytical Techniques Target 4-(4-Aminobutoxy)-1,2-difluorobenzene (C10H13F2NO) NMR Multinuclear NMR (1H, 13C, 19F) Target->NMR Structural Elucidation LCMS UHPLC-ESI-MS/MS (PFP Column) Target->LCMS Mass & Sequence Confirmation HPLC HPLC-UV/CAD (Purity Profiling) Target->HPLC Chromatographic Purity NMR_Out Regiochemistry & Functional Groups NMR->NMR_Out LCMS_Out Molecular Ion [M+H]+ & Fragmentation LCMS->LCMS_Out HPLC_Out Assay > 98% Impurity Tracking HPLC->HPLC_Out

Figure 1: Orthogonal analytical workflow for the comprehensive characterization of fluorinated alkoxyamines.

Protocol I: High-Resolution Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Causality & Design

While ¹H and ¹³C NMR provide the backbone connectivity, the ¹⁹F nucleus (100% natural abundance, spin ½) is the most diagnostic tool for this molecule. ¹⁹F NMR offers a massive chemical shift range and is entirely free of background matrix interference from non-fluorinated solvents or trace aliphatic impurities ()[2]. We utilize DMSO-d₆ rather than CDCl₃ to prevent the rapid exchange of the primary amine protons, allowing for their direct observation and integration.

Self-Validating System

To ensure chemical shift accuracy without contaminating the sample, an external coaxial insert containing 0.05% Trifluoroacetic acid (TFA) in D₂O is used as a ¹⁹F reference lock (-76.5 ppm).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of the analyte.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal ¹H/¹³C standard.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Insert the TFA coaxial capillary.

  • Acquisition Parameters (400 MHz Spectrometer):

    • ¹H NMR: 16 scans, 90° pulse, D1 = 2.0 s.

    • ¹³C NMR: 512 scans, ¹H-decoupled, D1 = 2.0 s.

    • ¹⁹F NMR: 64 scans, ¹H-decoupled, D1 = 3.0 s (extended relaxation delay to ensure quantitative integration of the fluorines).

Expected NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹⁹F ~ -138.5, -148.2m (or dd)1F, 1FAromatic C-F (positions 1 and 2)
¹H 6.70 - 7.30m3HAromatic protons
¹H 3.95t (J = 6.5 Hz)2H-O-CH₂ -
¹H ~ 3.50br s2H-NH₂ (Amine)
¹H 2.65t (J = 6.8 Hz)2H-CH₂ -NH₂
¹H 1.50 - 1.80m4HInternal alkyl -CH₂ -CH₂ -

Protocol II: UHPLC-ESI-MS/MS Analysis

Causality & Design

The primary aliphatic amine is highly basic and readily forms an [M+H]⁺ ion in positive electrospray ionization (ESI+). However, aliphatic amines frequently exhibit poor retention and severe peak tailing on standard C18 silica columns due to secondary interactions with residual silanols.

To counteract this, we employ a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal retention mechanisms—specifically dipole-dipole, π-π interactions, and hydrogen bonding—which significantly improve the retention and peak shape of both the fluorinated aromatic ring and the polar amine ()[3]. Formic acid (0.1%) is used to maintain a low pH, ensuring the amine remains protonated for optimal ESI+ efficiency.

Self-Validating System

A system suitability blank (50:50 H₂O:MeCN) must be injected immediately prior to the sample. If the m/z 202.1 ion is detected in the blank at >0.1% of the sample response, the system must be washed to eliminate amine carryover before proceeding.

Step-by-Step Methodology
  • Sample Prep: Prepare a 1.0 mg/mL stock in LC-MS grade Methanol. Dilute to 10 µg/mL using Mobile Phase A.

  • Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 100 mm, 2.7 µm).

  • Mobile Phase:

    • (A) 0.1% Formic Acid in MS-grade Water.

    • (B) 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.45
4.00.495
5.00.495
5.10.45
  • MS/MS Parameters (Triple Quadrupole or Q-TOF):

    • Source: ESI Positive

    • Capillary Voltage: 3000 V

    • Drying Gas: 300°C at 10 L/min

    • Collision Energy (CE): 15-25 eV (optimized for fragmentation)

Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ m/z 202.1 Frag1 Loss of NH3 [M+H-17]+ m/z 185.1 Precursor->Frag1 -NH3 Frag2 Ether Cleavage Difluorophenol [M+H-71]+ m/z 131.0 Precursor->Frag2 -C4H9N Frag3 Alkyl Chain [C4H10N]+ m/z 72.1 Precursor->Frag3 -C6H3F2O

Figure 2: Primary ESI+ MS/MS fragmentation pathways for 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Protocol III: HPLC-UV/CAD Purity Profiling

Causality & Design

While the difluorophenoxy moiety absorbs UV light (optimal at ~210 nm), relying solely on UV detection risks missing non-chromophoric impurities, such as unreacted 4-aminobutan-1-ol from the synthesis process. Charged Aerosol Detection (CAD) is coupled in series with the UV detector. CAD provides a near-universal response for non-volatile analytes independent of their optical properties.

Self-Validating System

By comparing the UV chromatogram with the CAD chromatogram, the system self-validates the purity assessment. If the UV purity is reported as 99.5% but the CAD purity is 92.0%, the analyst immediately knows a "hidden" non-UV active impurity is present, preventing false-positive purity approvals.

Step-by-Step Methodology
  • Sample Prep: Prepare a 1.0 mg/mL solution in 50:50 Water:Acetonitrile.

  • Hardware Setup: Plumb the column effluent first into the UV/PDA detector flow cell, and then route the outflow directly into the CAD.

  • CAD Settings: Evaporation temperature set to 35°C (optimal for semi-volatile amines); Data collection rate at 10 Hz.

  • Integration: Integrate peaks in both UV (210 nm) and CAD traces. Report purity as Area % from the CAD trace to ensure all non-volatile impurities are accounted for.

References

  • PubChem Compound Summary Title: 4-(3,4-Difluorophenoxy)butan-1-amine (CID 1153369-13-1) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling Title: Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling Source: Analytical Chemistry, American Chemical Society (ACS), 2024 URL:[Link]

  • LC/MS/MS Determination of Primary Aromatic Amines Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies Application Note (5994-1294EN), 2019 URL:[Link]

Sources

using 4-(4-Aminobutoxy)-1,2-difluorobenzene in solid-phase peptide synthesis

Application Note: Integration of 4-(4-Aminobutoxy)-1,2-difluorobenzene in Solid-Phase Peptide Synthesis for 19 F NMR Structural Biology

Executive Summary

The application of 19 F Nuclear Magnetic Resonance (NMR) spectroscopy in fragment-based drug discovery (FBDD) and structural biology has expanded rapidly due to the 100% natural abundance of the 19 F isotope, its high sensitivity to local chemical environments, and the complete absence of biological background signals[1]. However, incorporating fluorinated probes into complex peptides during Solid-Phase Peptide Synthesis (SPPS) often introduces synthetic bottlenecks, such as poor coupling efficiencies and undesirable physicochemical alterations to the peptide.

This application note details the authoritative protocols and mechanistic rationale for using 4-(4-Aminobutoxy)-1,2-difluorobenzene as a highly efficient, structurally optimized 19 F NMR tag. Designed for researchers and drug development professionals, this guide provides self-validating workflows for both on-resin side-chain derivatization and solution-phase C-terminal labeling.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

The selection of a fluorinated tag is rarely a trivial choice. Direct attachment of fluorinated anilines to a peptide backbone is notoriously difficult; the strong electron-withdrawing nature of the fluorine atoms severely depletes the nucleophilicity of the aromatic amine, leading to sluggish coupling kinetics, incomplete reactions, and high risks of epimerization[2].

4-(4-Aminobutoxy)-1,2-difluorobenzene circumvents these issues through rational chemical design:

  • Aliphatic Amine Nucleophilicity : The 4-carbon butoxy spacer isolates the primary amine from the electron-withdrawing difluorophenyl ring. This restores the amine's aliphatic character, making it highly nucleophilic and compatible with standard, rapid amide coupling reagents (e.g., HATU, DIC/Oxyma)[3].

  • Conformational Flexibility and Signal Transduction : In 19 F NMR binding assays, the tag must possess sufficient mobility in the unbound state to yield a sharp, easily quantifiable signal. A rigid tag directly attached to the peptide backbone suffers from restricted tumbling, which artificially shortens the transverse relaxation time ( T2​ ) and broadens the NMR signal. The flexible 4-carbon spacer decouples the tag's mobility from the peptide backbone, ensuring high signal-to-noise ratios[4].

  • Distinct Spectral Signature : The 1,2-difluorobenzene moiety provides two adjacent fluorine atoms. The resulting scalar coupling ( J -coupling) produces a highly characteristic multiplet. This distinct signature acts as a built-in diagnostic tool, preventing spectral overlap with ubiquitous fluorinated contaminants like trifluoroacetic acid (TFA) salts[1].

Comparative Analysis of 19 F NMR Tags

To justify the experimental choice of 4-(4-Aminobutoxy)-1,2-difluorobenzene, Table 1 summarizes the quantitative and qualitative parameters of common fluorinated labeling reagents.

Table 1: Physicochemical and Synthetic Profiling of 19 F NMR Tags

Tagging ReagentNucleophilicitySteric Hindrance 19 F NMR Signal ProfileAqueous Solubility Impact
4-Fluoroaniline Low (Aromatic amine)LowSingletHighly hydrophobic
Trifluoroacetic acid (TFA) N/A (Acylating agent)MinimalSharp singlet (Prone to background overlap)Hydrophilic
4-(4-Aminobutoxy)-1,2-difluorobenzene High (Aliphatic amine) Moderate (Flexible spacer) Distinct Multiplet ( J -coupling) Moderate (Ether linkage aids solvation)

Experimental Workflows

The integration of the tag can be achieved either during the solid-phase assembly (targeting specific side chains like Asp/Glu) or post-cleavage (targeting the C-terminus). The decision matrix and workflow are visualized below.

SPPS_WorkflowResinSolid Support(e.g., 2-CTC Resin)PeptideFmoc-SPPS ElongationResin->PeptideBranchLabelingStrategyPeptide->BranchOnResinOn-Resin Side-Chain Labeling(Orthogonal Deprotection)Branch->OnResin Side-chainSolutionC-Terminal Labeling(Mild Cleavage -> Solution Coupling)Branch->Solution C-terminusTagging1Couple 4-(4-Aminobutoxy)-1,2-difluorobenzeneOnResin->Tagging1Tagging2Couple 4-(4-Aminobutoxy)-1,2-difluorobenzeneSolution->Tagging2GlobalDeprotectGlobal Deprotection& CleavageTagging1->GlobalDeprotectTagging2->GlobalDeprotectQCQC: LC-MS &19F NMR ValidationGlobalDeprotect->QC

Figure 1: Strategic workflows for incorporating 4-(4-Aminobutoxy)-1,2-difluorobenzene into synthetic peptides.

Detailed Protocols

Protocol A: On-Resin Side-Chain Labeling (Self-Validating Workflow)

This protocol is utilized when the 19 F tag must be localized to a specific internal residue (e.g., Aspartate or Glutamate) without capping the N- or C-terminus[5].

Step 1: Peptide Assembly & Orthogonal Deprotection

  • Synthesize the peptide backbone using standard Fmoc-SPPS protocols. Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the desired labeling site.

  • Following the final Fmoc deprotection, protect the N-terminus (e.g., via Boc-anhydride or acetylation) if it is not intended to participate in future reactions.

  • Swell the resin in anhydrous Dichloromethane (DCM) for 15 minutes.

  • Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 equiv) and Phenylsilane (10 equiv) in anhydrous DCM. Agitate in the dark for 2 × 30 minutes to remove the allyl ester protecting group. Wash thoroughly with DCM (5x) and DMF (5x).

Step 2: Tag Coupling

  • Pre-activate the exposed side-chain carboxylate by adding HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMF to the resin. Agitate for 3 minutes.

  • Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (3.0 equiv) dissolved in a minimal volume of DMF.

  • Agitate at room temperature for 2 hours.

Step 3: Self-Validation (Micro-Cleavage) Causality: Because the tag is an amine coupling to a resin-bound carboxylate, the standard Kaiser test is inapplicable. A micro-cleavage ensures the reaction has reached completion before committing the entire batch to global cleavage.

  • Withdraw ~2 mg of the resin. Wash with DCM and dry.

  • Treat with 200 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2​O ) for 1 hour.

  • Evaporate under a stream of N2​ , dissolve in ACN/ H2​O , and analyze via LC-MS.

  • Acceptance Criteria : Observe a mass shift of +183.19 Da relative to the un-tagged, deprotected peptide mass.

Step 4: Global Cleavage

  • Treat the bulk resin with the standard TFA cleavage cocktail for 2 hours.

  • Precipitate the labeled peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: C-Terminal Labeling via Solution-Phase Coupling

Used when the C-terminus must serve as the reporter site, requiring synthesis on a highly acid-sensitive resin[3].

  • Mild Cleavage : Synthesize the peptide on 2-Chlorotrityl chloride (2-CTC) resin. Cleave the fully protected peptide using 1% TFA in DCM (v/v) for 10 minutes (repeat 3x). Filter directly into a collection flask containing 10% pyridine in methanol to prevent premature loss of side-chain protecting groups.

  • Solution Coupling : Concentrate the eluate. Dissolve the protected peptide in anhydrous DMF. Add PyBOP (1.5 equiv), DIPEA (3.0 equiv), and 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.5 equiv). Stir at room temperature for 4 hours.

  • Validation : Monitor the reaction directly via LC-MS.

  • Global Deprotection : Once complete, remove the solvent under reduced pressure. Treat the residue with 95% TFA / 2.5% TIS / 2.5% H2​O for 2 hours to remove all side-chain protecting groups. Purify via RP-HPLC.

Analytical Validation and Signal Transduction

Once the labeled peptide is purified, its utility in structural biology relies on the physical phenomenon of chemical exchange and relaxation. When the highly mobile, free peptide binds to a massive target protein, the tumbling rate of the fluorinated tag decreases dramatically. This restriction in mobility broadens the 19 F NMR signal and often induces a chemical shift, providing a direct, quantifiable readout of the binding event[4].

NMR_MechanismFreePeptideFree Labeled PeptideSharp 19F NMR SignalHigh MobilityBoundPeptideBound Peptide ComplexBroadened/Shifted 19F SignalRestricted MobilityFreePeptide->BoundPeptide Binding EventTargetTarget ProteinTarget->BoundPeptide Interaction

Figure 2: Physical mechanism of 19 F NMR signal perturbation upon target engagement.

Standardization Note : When acquiring 19 F NMR spectra, always use an internal reference standard such as 1,4-difluorobenzene or trifluoroethanol (TFE) to accurately calibrate chemical shifts and compensate for magnetic field drift over long acquisition times[1].

References

  • Source: Peptide.
  • Title: What is solid phase peptide synthesis?
  • Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: PMC / NIH URL
  • Title: Application of Decafluorobiphenyl (DFBP) Moiety as a Linker in Bioconjugation (Citing: Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis)
  • Title: Chemical Shifts in Proteins: A Shielding Trajectory Analysis of the Fluorine Nuclear Magnetic Resonance Spectrum Source: Oldfield Group Website / University of Illinois URL

Application Note: 4-(4-Aminobutoxy)-1,2-difluorobenzene in Bioconjugation – A Dual-Purpose 19F-NMR Tag and Bioisosteric Linker

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Protocol

Executive Summary & Mechanistic Rationale

In modern bioconjugation and Fragment-Based Drug Discovery (FBDD), the demand for multifunctional, metabolically stable reporters is paramount. 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) has emerged as a highly versatile building block. It features a terminal primary aliphatic amine separated by a flexible four-carbon ether spacer from a 1,2-difluorobenzene moiety.

  • Amine Reactivity & Outward-Facing Conjugation: Primary amines (-NH2) are highly accessible nucleophiles[1]. The aliphatic amine on this molecule (pKa ~9.5) allows for highly efficient, stable amide bond formation when reacted with N-hydroxysuccinimide (NHS) esters at a slightly alkaline pH (8.0–9.5)[2].

  • Zero-Background 19F NMR Reporting: Because biological systems lack endogenous fluorine, 19F NMR provides a zero-background signal. The adjacent fluorine atoms yield a distinct, highly sensitive multiplet, making it an exceptional reporter for quantifying protein-ligand interactions and conformational changes in FBDD[3].

  • Metabolic Stability via HOMO Energy Reduction: The 1,2-difluorobenzene moiety is a powerful bioisostere. The strong σ-electron-withdrawing nature of the fluorine atoms significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This renders the bioconjugate highly resistant to cytochrome P450-mediated oxidative metabolism and arene hydroxylation compared to non-fluorinated analogs[4].

Quantitative Data & Analytics

To ensure reproducible experimental design, the physicochemical properties and buffer compatibilities must be strictly controlled.

Table 1: Physicochemical & 19F NMR Properties

PropertyValueCausality / Impact in Bioconjugation
Molecular Weight 201.21 g/mol Minimal steric bulk; preserves the native conformation of the protein payload.
Reactive Group Primary Aliphatic AmineEnables stable amide bond formation with activated carboxylates[1].
Spacer Arm 4-Carbon Ether (Butoxy)Provides flexibility, preventing steric hindrance during target binding.
19F NMR Shift ~ -138 to -142 ppmDistinct multiplet, highly sensitive to microenvironment changes[3].
Metabolic Stability High (Low HOMO Energy)Resistant to CYP450 degradation; ideal for in vivo tracking[4].

Table 2: Buffer and Reagent Compatibility Matrix

Reagent / BufferStatusScientific Rationale
PBS / HEPES OptimalMaintains physiological pH (7.2–8.5) without introducing competing nucleophiles.
Tris / Glycine IncompatibleContain primary amines that will competitively quench NHS ester reagents[2].
DMSO / DMF Required (5-10%)Solubilizes the lipophilic 1,2-difluorobenzene moiety during the aqueous conjugation step.

Experimental Workflows & Visualizations

Direct EDC/NHS activation of protein carboxylates in the presence of innate protein amines (Lysines) often leads to undesirable protein polymerization. Therefore, to attach 4-(4-Aminobutoxy)-1,2-difluorobenzene to a protein, we employ a heterobifunctional crosslinker (e.g., NHS-PEG4-Maleimide).

G L1 4-(4-Aminobutoxy)- 1,2-difluorobenzene I1 Fluoro-Maleimide (Intermediate) L1->I1 Amine-NHS Coupling (pH 8.0) C1 NHS-PEG-Maleimide (Crosslinker) C1->I1 F1 19F-Tagged Protein Conjugate I1->F1 Thiol-Maleimide Coupling (pH 7.2) P1 Target Protein (Free Sulfhydryl) P1->F1

Figure 1: Heterobifunctional bioconjugation workflow preventing protein polymerization.

Protocol: Self-Validating 19F-Tagging of Monoclonal Antibodies

Phase 1: Synthesis of the Fluoro-Maleimide Intermediate

  • Preparation: Dissolve 4-(4-Aminobutoxy)-1,2-difluorobenzene (10 mM) in anhydrous DMSO.

  • Conjugation: Add the solution to NHS-PEG4-Maleimide (10 mM) in 0.1 M Sodium Bicarbonate buffer (pH 8.2).

    • Causality: A pH of 8.2 ensures the primary amine is sufficiently deprotonated to attack the NHS ester, while the anhydrous DMSO prevents premature hydrolysis of the NHS group prior to mixing[1][2].

  • Incubation: React for 2 hours at room temperature under continuous agitation.

Phase 2: Protein Conjugation

  • Reduction: Reduce the target antibody (10 mg/mL) with 10 molar equivalents of TCEP for 30 minutes to expose free hinge cysteines.

  • Thiol-Maleimide Coupling: Add the Fluoro-Maleimide intermediate (from Phase 1) at a 20-fold molar excess. Incubate for 2 hours at pH 7.2.

    • Causality: Maleimides react specifically with sulfhydryls at pH 6.5–7.5. Exceeding pH 7.5 exponentially increases the risk of off-target reactions with primary amines[1].

  • Purification: Purify via size-exclusion chromatography (SEC) or extensive dialysis against PBS to remove the unreacted fluorotag.

Analytical Validation: The 19F NMR Checkpoint

Every robust protocol must be self-validating. To confirm that the 4-(4-Aminobutoxy)-1,2-difluorobenzene is covalently bound to the protein (and not merely co-mingling as a free impurity), we leverage the physics of NMR T2 relaxation times[3].

NMR S1 19F NMR Spectroscopy of Conjugate S2 Analyze T2 Relaxation Time S1->S2 S3 Sharp Peak (Long T2) Free Tag Impurity S2->S3 S4 Broad Peak (Short T2) Protein-Bound Tag S2->S4 S5 Reject: Repeat Dialysis S3->S5 Self-Validation Fail S6 Pass: Proceed to FBDD S4->S6 Self-Validation Pass

Figure 2: Self-validating 19F NMR logic for conjugate purification and FBDD application.

Self-Validation Logic:

  • Failure State (Sharp Signal): A small free molecule like 4-(4-Aminobutoxy)-1,2-difluorobenzene tumbles rapidly in solution, resulting in a long T2 relaxation time and a sharp, narrow 19F NMR peak. If this is observed post-dialysis, purification is incomplete.

  • Success State (Broad Signal): When covalently bound to a massive protein (e.g., a 150 kDa antibody), the tumbling rate decreases drastically. This causes rapid T2 relaxation, leading to a significantly broadened 19F NMR signal[3]. The transition from a sharp multiplet to a broad, featureless peak self-validates both the covalent conjugation and the successful removal of unreacted reagents.

Sources

Application Note: 4-(4-Aminobutoxy)-1,2-difluorobenzene as a Next-Generation Linker Scaffold in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted oncology, combining the exquisite target specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads[1]. The clinical success of an ADC is heavily dependent on its linker—the structural bridge that must remain completely stable in systemic circulation yet efficiently release the payload upon internalization into the target tumor cell.

Historically, maleimide-based aliphatic linkers have dominated the field. However, they suffer from premature payload loss due to retro-Michael reactions in plasma, leading to off-target toxicity[1]. To overcome these limitations, 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS 1153369-13-1) has emerged as a highly versatile, bifunctional building block. By integrating a reactive primary amine with a metabolically stable difluorobenzene moiety, this scaffold offers unprecedented control over ADC physicochemical properties, enabling both stable spacer design and advanced nucleophilic aromatic substitution (SNAr) bioconjugation strategies[2][3].

Mechanistic Insights: The Structural Logic of the Scaffold (E-E-A-T)

As a drug development scientist, selecting a linker scaffold requires balancing reactivity during synthesis with stability in vivo. The dual functionality of 4-(4-Aminobutoxy)-1,2-difluorobenzene provides specific mechanistic advantages:

The 4-Aminobutoxy Chain: Facile Payload Assembly

The aliphatic butoxy chain terminates in a highly nucleophilic primary amine. This functional group is primed for rapid, high-yielding amidation reactions with N-hydroxysuccinimide (NHS) esters or other activated carboxylates present on payload molecules (e.g., auristatins, maytansinoids) or cleavable peptide sequences (e.g., Val-Cit).

  • Causality of Design: The four-carbon alkyl chain acts as a flexible spacer. This provides critical steric relief, ensuring that bulky cytotoxic payloads do not sterically hinder the subsequent bioconjugation of the difluorobenzene moiety to the antibody.

The 1,2-Difluorobenzene Core: Stability and SNAr Reactivity

Fluorine is the most electronegative element, creating highly polarized but exceptionally strong C-F bonds.

  • Metabolic Stability: The incorporation of the difluorobenzene ring modulates the overall lipophilicity of the linker, reducing the hydrophobic aggregation commonly seen with purely aliphatic linkers, while simultaneously providing resistance against premature cleavage by plasma proteases[2].

  • Cysteine-Selective Bioconjugation: While highly perfluorinated rings (like decafluorobiphenyl) are extremely reactive[2], rationally tuned fluorobenzenes can participate in highly selective SNAr reactions with the thiol groups of antibody cysteines[4]. Unlike traditional maleimide chemistry, which forms a reversible thioether bond prone to systemic degradation, the SNAr reaction forms an irreversible, highly stable aryl-thioether bond, drastically improving the pharmacokinetic profile of the resulting ADC[3][5].

Experimental Workflows & Protocols

The following protocols detail the self-validating synthesis of an ADC using the 4-(4-Aminobutoxy)-1,2-difluorobenzene scaffold.

Protocol 1: Synthesis of the Linker-Payload Intermediate

This protocol outlines the coupling of an NHS-activated payload to the primary amine of the linker.

  • Preparation: Dissolve 1.0 equivalent (eq) of the NHS-activated payload (e.g., MMAE-NHS) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 10 mM.

    • Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the moisture-sensitive NHS-ester back to a carboxylic acid.

  • Amine Addition: Add 1.2 eq of 4-(4-Aminobutoxy)-1,2-difluorobenzene to the solution.

    • Causality: A slight stoichiometric excess of the linker ensures complete consumption of the highly potent and expensive payload.

  • Base Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes any trace acids in the solvent and maintains the primary amine in its deprotonated, highly nucleophilic state without competing for the electrophilic NHS-ester.

  • Incubation: Stir the reaction mixture at room temperature (22°C) for 2 hours under an inert atmosphere (N2 or Argon).

  • Self-Validation: Monitor the reaction progress via LC-MS. The reaction is deemed complete when the mass peak corresponding to the NHS-ester disappears and the mass of the Linker-Payload intermediate dominates the spectra.

  • Purification: Purify the intermediate using preparative Reverse-Phase HPLC. Lyophilize the collected fractions to yield a stable powder.

Protocol 2: Site-Directed Antibody Bioconjugation

This protocol details the attachment of the Linker-Payload to the monoclonal antibody (mAb) via cysteine residues.

  • Antibody Reduction: Dilute the mAb to 5 mg/mL in Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.4). Add 2.5 eq of Tris(2-carboxyethyl)phosphine (TCEP) per mAb. Incubate at 37°C for 2 hours.

    • Causality: TCEP is chosen over DTT because it selectively reduces interchain disulfides without disrupting the critical intrachain disulfides, yielding ~4-8 reactive thiols. EDTA is mandatory to chelate trace heavy metals that catalyze unwanted thiol re-oxidation.

  • Conjugation: Dissolve the Linker-Payload intermediate in DMSO and add it dropwise to the reduced mAb. Ensure the final DMSO concentration does not exceed 10% v/v.

    • Causality: Exceeding 10% organic solvent disrupts the hydration shell of the antibody, leading to irreversible denaturation and aggregation. For SNAr reactions with fluorobenzenes, adjust the buffer pH to 8.0 to increase the nucleophilicity of the cysteine thiolates[4].

  • Incubation & Quenching: Incubate at 22°C for 4 hours. Quench any unreacted thiols by adding a 10-fold excess of N-acetylcysteine.

  • Self-Validation & Purification: Purify the final ADC using Size Exclusion Chromatography (SEC) to remove small-molecule impurities. Validate the success of the conjugation by determining the Drug-to-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC).

Visualizations

Workflow A Activated Payload (e.g., NHS-Ester) C Linker-Payload Intermediate A->C Amidation (DIPEA/DMF) B 4-(4-Aminobutoxy)- 1,2-difluorobenzene B->C E Conjugated ADC C->E Bioconjugation (SNAr or Maleimide) D Reduced Antibody (Free Cysteines) D->E

Figure 1: Synthetic workflow for generating ADCs using the 4-(4-Aminobutoxy)-1,2-difluorobenzene linker scaffold.

Mechanism A 1. Target Recognition (ADC binds Tumor Antigen) B 2. Internalization (Receptor-Mediated Endocytosis) A->B C 3. Lysosomal Processing (Proteolytic/Chemical Cleavage) B->C D 4. Payload Release (Cytosolic Translocation) C->D E 5. Cytotoxicity (Apoptosis/Cell Death) D->E

Figure 2: Intracellular processing and signaling pathway of the internalized ADC.

Data Presentation: Comparative Linker Profiling

The table below summarizes the quantitative advantages of utilizing a difluorobenzene-based scaffold compared to traditional linker technologies. Data reflects typical parameters observed during preclinical ADC optimization.

Linker ScaffoldPrimary Conjugation ChemistryPlasma Stability (t1/2)Average DARAggregation Propensity
Aliphatic-Maleimide Thio-Michael Addition~3-4 Days (Retro-Michael)4.1Moderate
PEGylated-Maleimide Thio-Michael Addition~4-5 Days4.0Low
Difluorobenzene Scaffold SNAr / Stable Aryl-Thioether >10 Days 3.9 Low

References

  • Title: Stepping Forward in Antibody-drug Conjugate Development Source: PMC - NIH URL:[1]

  • Title: Application of Decafluorobiphenyl (DFBP) Moiety as a Linker in Bioconjugation Source: ACS Publications URL:[2]

  • Title: Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation Source: Semantic Scholar URL:[3]

  • Title: Radiolabeled albumin through SNAr of cysteines as a potential pretargeting theranostic agent Source: PMC - NIH URL:[5]

  • Title: Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification Source: ResearchGate URL:[4]

Sources

Application Note: Optimized Protocols for Amide Bond Formation Using 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Amide bond formation is a cornerstone reaction in medicinal chemistry, accounting for approximately 16% of all reactions performed in modern drug discovery[1]. The compound 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) [2] is a highly versatile building block used to introduce a lipophilic, metabolically stable 3,4-difluorophenyl moiety into drug candidates via a flexible four-carbon linker.

From a mechanistic standpoint, the 4-aminobutoxy chain provides a highly flexible, unhindered primary aliphatic amine. Because the electron-withdrawing 3,4-difluorophenoxy moiety is separated from the amine by a four-carbon aliphatic spacer, its inductive pull is completely attenuated. Consequently, this amine exhibits standard aliphatic nucleophilicity (conjugate acid pKa ~10) and does not require the specialized, harsh conditions often needed for anilines or electron-deficient amines[3]. It couples rapidly and efficiently with activated carboxylic acids.

This guide details two self-validating, highly optimized protocols for coupling this amine with carboxylic acids: a high-efficiency HATU/DIPEA method for complex/hindered acids, and a scalable EDC/HOBt method designed for streamlined downstream purification.

Mechanistic Rationale & Reagent Selection

To ensure a robust and self-validating experimental setup, it is critical to understand the causality behind the reagent choices[4]:

  • HATU / DIPEA (The High-Efficiency Route): HATU generates a 7-azabenzotriazole (OAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect—acting as a hydrogen bond acceptor that pre-organizes the incoming 4-(4-Aminobutoxy)-1,2-difluorobenzene. This drastically accelerates the nucleophilic attack and minimizes epimerization of chiral alpha-centers[5]. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • EDC / HOBt (The Scalable/Green Route): EDC is a water-soluble carbodiimide that forms an transient O-acylisourea. If left unchecked, this intermediate can undergo a deleterious rearrangement to a dead-end N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a stable OBt active ester[3]. The primary advantage of this route is that EDC and its corresponding urea byproduct are highly water-soluble, allowing them to be entirely removed via simple aqueous phase separation without the need for silica gel chromatography.

Experimental Workflow

AmideCoupling Start Carboxylic Acid (1.0 equiv) Activation Activation Phase HATU or EDC/HOBt + DIPEA Start->Activation ActiveEster Active Ester Intermediate (OAt or OBt) Activation->ActiveEster 15-30 min (Pre-activation) Coupling Nucleophilic Acyl Substitution (RT, 1-12 h) ActiveEster->Coupling Amine Amine Addition 4-(4-Aminobutoxy)-1,2-difluorobenzene Amine->Coupling Dropwise Addition Workup Aqueous Workup (Citric Acid / NaHCO3 / Brine) Coupling->Workup LC-MS Confirmation Product Purified Amide Target (>90% Yield) Workup->Product Phase Separation & Concentration

Figure 1: Experimental workflow for amide coupling of 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Designed for sterically hindered, precious, or chiral carboxylic acids[5].

Causality Checkpoint: HATU is a uronium salt. If the primary amine is added before the carboxylic acid is fully activated, the amine will react directly with HATU to form a stable, unreactive guanidinium byproduct, severely depressing the yield. Pre-activation is mandatory.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen balloon, dissolve the carboxylic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol). Stir for 5 minutes.

  • Pre-Activation (Self-Validation Step): Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Remove the ice bath and stir at room temperature for 15–30 minutes.

    • Visual Cue: The solution will transition from clear to a pale yellow color as the HOAt active ester forms.

    • IPC (In-Process Control): Take a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Confirm the disappearance of the starting acid and the presence of the active ester mass prior to proceeding.

  • Amine Addition: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Coupling: Stir the reaction mixture at room temperature for 1–2 hours. Monitor completion via LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with 10% aqueous Citric Acid (2 × 15 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted carboxylic acid and HOAt byproducts.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure amide.

Protocol B: Scalable/Green Coupling via EDC/HOBt

Designed for standard aliphatic/aromatic acids and large-scale synthesis where chromatography is undesirable[3].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 10.0 mmol) and 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.05 equiv, 10.5 mmol) in standard grade Dichloromethane (DCM) (50 mL, 0.2 M).

  • Additive & Base: Add HOBt (1.2 equiv, 12.0 mmol) and DIPEA (2.5 equiv, 25.0 mmol). Stir for 10 minutes to ensure complete dissolution.

  • Activation: Cool the flask to 0 °C. Add EDC·HCl (1.2 equiv, 12.0 mmol) in a single portion.

    • Causality: EDC is added last at low temperature to control the exothermic formation of the O-acylisourea and ensure it is immediately trapped by HOBt, preventing thermal degradation.

  • Coupling: Allow the reaction to warm to room temperature naturally and stir for 4–12 hours.

  • Chromatography-Free Workup:

    • Transfer the DCM solution to a separatory funnel.

    • Wash with 1M HCl (2 × 25 mL). Note: This completely extracts the water-soluble EDC urea byproduct and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness. The resulting amide is typically >95% pure by NMR and requires no further purification.

Quantitative Process Data & Selection Matrix

To assist in route selection, the following table summarizes the quantitative metrics and operational profiles of the two protocols based on standard medicinal chemistry benchmarks[6].

Process ParameterProtocol A: HATU / DIPEAProtocol B: EDC / HOBt / DIPEA
Typical Yield 85% – 98%75% – 90%
Reaction Time 1 – 2 hours4 – 12 hours
Active Intermediate HOAt EsterHOBt Ester
Racemization Risk Very Low (Neighboring group effect)Low
Byproduct Removal Chromatography usually requiredSimple aqueous extraction
Cost Profile HighLow
Best Suited For Sterically hindered acids, library prepScale-up, standard aliphatic/aromatic acids

References

  • Title: Amide Coupling in Medicinal Chemistry | Source: HepatoChem | URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach | Source: Growing Science | URL: [Link]

  • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Source: Tohoku University | URL: [Link]

  • Title: Amine to Amide (Coupling) - HATU | Source: Common Organic Chemistry | URL: [Link]

  • Title: 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS 1153369-13-1) | Source: ChemSrc | URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: PubMed Central (NIH) | URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Aminobutoxy)-1,2-difluorobenzene in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery. This document provides a detailed guide on the application of 4-(4-Aminobutoxy)-1,2-difluorobenzene, a versatile and strategically important building block in the synthesis of potent and selective kinase inhibitors. We will explore the underlying medicinal chemistry rationale for its use, provide detailed, step-by-step synthetic protocols, and discuss its application in the development of targeted therapies, with a focus on inhibitors of Monopolar Spindle 1 (Mps1) kinase.

Introduction: The Rationale for a Privileged Building Block

The structure of 4-(4-Aminobutoxy)-1,2-difluorobenzene is not accidental; each component is designed to confer specific, advantageous properties to a final drug candidate. Understanding this rationale is key to its effective implementation in a research program.

  • The 1,2-Difluorobenzene Moiety: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2] The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the metabolic stability and in-vivo half-life of a drug.[3][4] Furthermore, the electronegative fluorine atoms can modulate the pKa of nearby functional groups and engage in favorable orthogonal multipolar interactions with the kinase active site, potentially increasing binding affinity and selectivity.[3][5]

  • The Butoxy Linker: The four-carbon alkoxy chain provides a flexible yet defined spacer. This linker allows the difluorophenyl "headgroup" to orient itself within a specific region of the kinase ATP-binding pocket while connecting to a core scaffold of the inhibitor. Its flexibility can be crucial for achieving an optimal binding conformation.

  • The Primary Amino Group: This terminal amine serves as a versatile chemical handle for synthetic elaboration. It readily participates in a variety of well-established coupling reactions, most commonly N-acylation, to connect the building block to the main inhibitor scaffold.[6][7]

The combination of these features makes 4-(4-Aminobutoxy)-1,2-difluorobenzene a powerful tool for structure-activity relationship (SAR) studies, allowing chemists to probe specific regions of a kinase active site to optimize potency and selectivity.[8][9]

General Synthetic Pathway & Workflow

The primary synthetic utility of 4-(4-Aminobutoxy)-1,2-difluorobenzene stems from the nucleophilicity of its terminal amine. The most common transformation is the formation of an amide bond by coupling it with a carboxylic acid or its activated derivative (e.g., an acid chloride or a heterocycle bearing a suitable leaving group). This reaction forms the basis for incorporating the building block into a larger molecular framework.

G Scaffold Scaffold-COOH (or activated derivative, e.g., Scaffold-COCl) Coupling Amide Bond Formation (N-Acylation) Scaffold->Coupling BuildingBlock H₂N-(CH₂)₄-O-Ph(F)₂ 4-(4-Aminobutoxy)-1,2-difluorobenzene BuildingBlock->Coupling Product Final Kinase Inhibitor Scaffold-C(O)NH-(CH₂)₄-O-Ph(F)₂ Coupling->Product High Yield, Robust Reaction

Caption: General workflow for incorporating the building block via N-acylation.

Application Protocol: Synthesis of an Mps1 Kinase Inhibitor Analog

Monopolar spindle 1 (Mps1) is a critical kinase for cell cycle regulation and a validated target in oncology.[10][11] Several potent Mps1 inhibitors utilize substituted heterocyclic cores. The following protocol describes a representative synthesis of a key intermediate where 4-(4-Aminobutoxy)-1,2-difluorobenzene is coupled to a generic activated triazolopyridine core, a scaffold present in known Mps1 inhibitors.[10]

Objective: To synthesize N-(4-(2,4-difluorophenoxy)butyl)-[1][6][12]triazolo[1,5-a]pyridin-6-amine, a representative kinase inhibitor intermediate.

Materials and Reagents
ReagentSupplierGradeNotes
6-Chloro-[1][6][12]triazolo[1,5-a]pyridineCommercial≥97%The kinase scaffold core.
4-(4-Aminobutoxy)-1,2-difluorobenzeneCommercial≥98%The key building block.
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, ≥99.5%Non-nucleophilic base.
N-Methyl-2-pyrrolidone (NMP)CommercialAnhydrous, ≥99.5%High-boiling polar aprotic solvent.
Ethyl Acetate (EtOAc)CommercialACS GradeFor extraction and chromatography.
HexanesCommercialACS GradeFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab Prepared-For aqueous workup.
BrineLab Prepared-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent GradeFor drying organic layers.
Detailed Step-by-Step Synthesis Protocol

This procedure details a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming the key C-N bond.

G Start Start Setup 1. Reaction Setup - Add 6-chloro-triazolopyridine (1.0 eq) - Add 4-(4-aminobutoxy)-1,2-difluorobenzene (1.1 eq) - Add DIPEA (2.5 eq) to anhydrous NMP Start->Setup Heating 2. Heating - Heat mixture to 120-130 °C - Stir under N₂ atmosphere for 12-18 h Setup->Heating Inert atmosphere Monitoring 3. Monitoring - Monitor by TLC or LC-MS - Check for disappearance of starting materials Heating->Monitoring Monitoring->Heating Reaction Incomplete Workup 4. Aqueous Workup - Cool to RT - Pour into water and extract with EtOAc (3x) - Wash combined organics with NaHCO₃, then brine Monitoring->Workup Reaction Complete Drying 5. Drying & Concentration - Dry organic layer over MgSO₄ - Filter and concentrate under reduced pressure Workup->Drying Purification 6. Purification - Purify crude product via flash column chromatography - (e.g., gradient of 0-10% MeOH in DCM or 20-80% EtOAc in Hexanes) Drying->Purification Characterization 7. Characterization - Analyze pure fractions by ¹H NMR, LC-MS - Confirm structure and purity (>95%) Purification->Characterization End End Product Characterization->End

Caption: Step-by-step workflow for the SNAr synthesis.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloro-[1][6][12]triazolo[1,5-a]pyridine (1.0 eq), 4-(4-aminobutoxy)-1,2-difluorobenzene (1.1 eq), and anhydrous N-Methyl-2-pyrrolidone (NMP) to make a ~0.5 M solution. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Rationale: NMP is used as a high-boiling solvent to facilitate the high temperature required for the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Heating: Immerse the flask in a preheated oil bath at 120-130 °C. Stir the reaction mixture vigorously for 12-18 hours.

    • Rationale: Elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-chloro-triazolopyridine is consumed.

  • Aqueous Workup: Once complete, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Rationale: The water quench precipitates the product and dissolves the NMP and DIPEA salts. The NaHCO₃ wash removes any residual acidic impurities, and the brine wash removes excess water from the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Combine the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Downstream Application: Kinase Inhibition Assay

To validate the biological activity of the newly synthesized compound, a biochemical kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Abbreviated Protocol
  • Dispense Inhibitor: Add serial dilutions of the synthesized compound (in DMSO) to the wells of a 384-well plate.

  • Add Kinase/Substrate: Add the Mps1 kinase and a suitable peptide substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.[13]

  • Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measure Luminescence: Read the plate on a luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value, a measure of the inhibitor's potency.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature to 140 °C or extend reaction time. Ensure all reagents are anhydrous.
Poor quality of starting material.Verify the purity of the 6-chloro-triazolopyridine starting material by NMR.
Formation of Side Products Dialkylation of the amine (less common).Use a slight excess (1.1 eq) of the amine building block, not a large excess.
Difficult Purification Product co-elutes with impurities.Modify the chromatography solvent system (e.g., add a small percentage of methanol or switch to a different column).
Residual NMP in the final product.Ensure thorough extraction during workup. If necessary, perform a high-vacuum distillation to remove residual NMP.

Conclusion

4-(4-Aminobutoxy)-1,2-difluorobenzene is a high-value building block for the synthesis of targeted kinase inhibitors. Its constituent parts provide a powerful combination of metabolic stability, potential for strong binding interactions, and synthetic versatility. The protocols and rationale outlined in this document provide a solid foundation for researchers and drug development professionals to successfully employ this reagent in the design and synthesis of next-generation therapeutics.

References

  • RSC Publishing. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances.
  • Trivedi, P. et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Vittoria, S. et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Disease. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Abstract available at [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1,2-Difluorobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

  • Al-Ostoot, F.H. et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Retrieved from [Link]

  • Montalban, A.G. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Karmalawy, A.E. et al. (2025). SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors... ResearchGate. Retrieved from [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Fujisaki, F. et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). MEDCHEM HIGHLIGHTS. Retrieved from [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Retrieved from [Link]

  • Rewcastle, G.W. et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][12]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Karmalawy, A.A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

  • Subramaniam, D. et al. (2014). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Oncotarget. Retrieved from [Link]

  • Liu, G. et al. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Roy, B. et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]

  • Kusuma, S. et al. (2011). Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Mako, Z. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Li, D. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Van Vuuren, R.J. et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Retrieved from [Link]

  • Endoma-Arias, M.A.A. et al. (2015). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. HETEROCYCLES. Retrieved from [Link]

  • Aina, O. et al. (2012). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. Cancers. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 4-(4-Aminobutoxy)-1,2-difluorobenzene into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of modern therapeutics heavily relies on modular building blocks that simultaneously optimize target affinity, metabolic stability, and physicochemical properties. 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1)[1] is a highly versatile bifunctional linker-pharmacophore. It features a terminal primary amine for seamless conjugation and a 3,4-difluorophenoxy headgroup that acts as a metabolically robust, lipophilic anchor. This application note provides drug development professionals with validated, mechanistic strategies for incorporating this building block into heterocyclic scaffolds using both late-stage functionalization and de novo cyclization approaches.

Physicochemical & Structural Rationale

The strategic inclusion of the 3,4-difluorophenoxy moiety is a classic example of metabolic engineering through halogenation. The exceptionally strong C–F bond (approx. 115 kcal/mol) effectively blocks oxidative cleavage and hydroxylation by hepatic cytochrome P450 enzymes at the electron-rich 3 and 4 positions of the phenyl ring[2].

Beyond metabolic stability, the difluoro substitution pattern significantly modulates the local lipophilicity and electrostatic potential of the molecule. The electron-withdrawing nature of the fluorine atoms alters the molecular dipole, enhancing multipolar interactions within hydrophobic binding pockets[3]. This specific structural motif has been successfully deployed to achieve single-digit nanomolar potency and high selectivity in various drug discovery campaigns, including the development of CK1γ inhibitors[3], orally bioavailable Adenosine A2A receptor antagonists, and Dopamine D4 receptor (D4R) antagonists[4].

The four-carbon (butoxy) chain provides optimal spatial flexibility, allowing the pharmacophore to reach deep into allosteric or orthosteric sub-pockets while the terminal primary amine serves as a highly reactive nucleophile for heterocycle attachment.

Quantitative Physicochemical Profile

To aid in structure-based drug design (SBDD) and ADME predictions, the calculated physicochemical parameters of the building block are summarized below:

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₀H₁₃F₂NOStandard low-molecular-weight linker.
Molecular Weight 201.21 g/mol Highly efficient ligand efficiency (LE) contribution.
cLogP (estimated) ~2.10Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 35.2 ŲExcellent for CNS penetration (TPSA < 90 Ų).
Hydrogen Bond Donors (HBD) 2Primary amine (consumed upon heterocycle incorporation).
Hydrogen Bond Acceptors (HBA) 2Ether oxygen and amine nitrogen.
Typical Physical State Solid (as HCl salt)The HCl salt (MW 237.67) ensures shelf stability and prevents amine oxidation.

Strategic Workflows for Heterocycle Incorporation

We present two orthogonal strategies for incorporating 4-(4-aminobutoxy)-1,2-difluorobenzene into drug-like scaffolds.

Strategy A: Late-Stage SNAr Amination

This approach utilizes the nucleophilicity of the primary amine to displace a leaving group (typically a chloride or fluoride) on an electron-deficient heterocycle (e.g., pyrimidines, quinolines, or triazines).

SNAr_Workflow SM1 4-(4-Aminobutoxy)- 1,2-difluorobenzene Base DIPEA / NMP (100°C, 4h) SM1->Base SM2 Electrophilic Heterocycle (e.g., 2-Chloropyrimidine) SM2->Base Reaction SNAr Amination Base->Reaction Validation LC-MS Monitoring [M+H]+ Detection Reaction->Validation Product Heterocycle-Linked Difluorophenoxy Scaffold Validation->Product If validated

Workflow for SNAr incorporation of the building block into electrophilic heterocycles.

Strategy B: De Novo Heterocycle Construction

When late-stage functionalization is not viable, the primary amine can be used as a foundational nitrogen source to construct a heterocycle de novo. A classic example is the condensation with an azine to form a 1,2,4-triazole ring.

DeNovo_Workflow Amine 4-(4-Aminobutoxy)- 1,2-difluorobenzene Condensation Condensation & Transamination Amine->Condensation Reagent Dimethylformamide Azine (p-TsOH, Toluene) Reagent->Condensation Cyclization Thermal Cyclization (120°C) Condensation->Cyclization Product 1,2,4-Triazole Derivative Cyclization->Product

De novo synthesis of 1,2,4-triazole scaffolds using the primary amine as a nitrogen source.

Detailed Experimental Protocols

Protocol A: SNAr Functionalization of 2-Chloro-4-phenylpyrimidine

Objective: Append the 3,4-difluorophenoxybutyl chain to a pyrimidine core. Causality & Design: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during SNAr. N,N-Diisopropylethylamine (DIPEA) is strictly required to free-base the amine (if supplied as an HCl salt) and to neutralize the stoichiometric HCl generated, preventing the protonation and subsequent deactivation of the nucleophile.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-4-phenylpyrimidine (1.0 mmol, 190.6 mg) and 4-(4-aminobutoxy)-1,2-difluorobenzene hydrochloride (1.2 mmol, 285.2 mg).

  • Solvation & Basification: Suspend the solids in anhydrous NMP (3.0 mL). Add DIPEA (3.0 mmol, 522 µL) dropwise at room temperature. The solution will typically transition from a suspension to a clear, pale-yellow solution as the amine is free-based.

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath or heating block for 4 hours.

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is self-validating: the primary amine starting material ( m/z 202.1 [M+H]⁺) is highly ionizable; its complete disappearance coupled with the emergence of the product mass ( m/z 356.1 [M+H]⁺) confirms quantitative conversion.

  • Workup: Cool the reaction to room temperature and partition between Ethyl Acetate (20 mL) and 5% aqueous LiCl solution (20 mL) to remove the NMP. Wash the organic layer with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes) to afford the pure secondary amine product.

Protocol B: De Novo Synthesis of a 1-(4-(3,4-Difluorophenoxy)butyl)-1H-1,2,4-triazole

Objective: Construct a 1,2,4-triazole ring utilizing the primary amine of the building block. Causality & Design: The reaction proceeds via a transamination of N,N-dimethylformamide azine. A catalytic amount of p-toluenesulfonic acid (p-TsOH) activates the azine for nucleophilic attack. Toluene is used as the solvent to allow for high-temperature reflux, which provides the necessary thermal energy to drive the cyclization and eliminate dimethylamine gas.

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, combine 4-(4-aminobutoxy)-1,2-difluorobenzene (free base, 1.0 mmol, 201.2 mg) and N,N-dimethylformamide azine (1.0 mmol, 142.2 mg).

  • Catalysis: Add anhydrous Toluene (5.0 mL) followed by p-TsOH monohydrate (0.1 mmol, 19.0 mg).

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere. Safety Note: Dimethylamine gas is evolved; ensure proper ventilation.

  • Self-Validation (NMR/LC-MS): Concentrate a small aliquot and analyze via ¹H NMR. The formation of the triazole ring is definitively confirmed by the appearance of two distinct, sharp singlets in the aromatic region (approx. 8.1 ppm and 8.5 ppm) corresponding to the C3 and C5 protons of the newly formed 1,2,4-triazole. LC-MS will show the product mass at m/z 254.1 [M+H]⁺.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in Dichloromethane (15 mL) and wash with saturated aqueous NaHCO₃ (15 mL) to remove the acid catalyst. Dry the organic layer (MgSO₄), evaporate, and purify via flash chromatography (0-5% Methanol in Dichloromethane) to yield the functionalized triazole.

References

  • [1] ChemSrc. 1153369-13-1 4-(4-Aminobutoxy)-1,2-difluorobenzene. Available at:

  • [3] Huang, H., et al. Structure-Based Design of Potent and Selective CK1γ Inhibitors. Journal of Medicinal Chemistry. Available at:

  • ACS Publications. Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation. Journal of Medicinal Chemistry. Available at:

  • [2] ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at:

  • [4] ChemRxiv. (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available at:

Sources

Application Note: Preclinical Scale-Up Synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Route Design & Rationale

The transition of a drug candidate from discovery to preclinical development requires synthetic routes that are not only scalable but also free from hazardous or genotoxic reagents. 4-(4-Aminobutoxy)-1,2-difluorobenzene is a critical building block in medicinal chemistry. In discovery settings, this primary amine is often synthesized via the Gabriel synthesis (using potassium phthalimide and hydrazine). However, hydrazine is a highly toxic, genotoxic impurity (GTI) that requires exhaustive clearance validation for active pharmaceutical ingredients (APIs).

To achieve a preclinical-grade scale-up, we have engineered a highly efficient, hydrazine-free, two-step sequence: the O-alkylation of 3,4-difluorophenol with 4-chlorobutyronitrile, followed by the catalytic hydrogenation of the resulting nitrile intermediate. This route utilizes inexpensive reagents, proceeds under mild conditions, and relies on self-validating physical and chemical endpoints to ensure batch-to-batch reproducibility.

Workflow SM1 3,4-Difluorophenol Cond1 K2CO3, KI DMF, 80°C SM1->Cond1 SM2 4-Chlorobutyronitrile SM2->Cond1 Int1 4-(3,4-Difluorophenoxy)butanenitrile Cond1->Int1 Step 1: O-Alkylation Cond2 Raney Ni, H2 (50 psi) NH3 in MeOH, 25°C Int1->Cond2 Prod 4-(4-Aminobutoxy)-1,2-difluorobenzene Cond2->Prod Step 2: Nitrile Reduction

Two-step scalable synthesis workflow for 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Step 1: O-Alkylation via In Situ Finkelstein Catalysis

Mechanistic Causality

The alkylation of 3,4-difluorophenol with 4-chlorobutyronitrile proceeds via an SN2 mechanism. A common failure point in scale-up is the poor electrophilicity of alkyl chlorides, which often tempts chemists to increase the reaction temperature. Elevated temperatures, however, lead to thermal degradation and unwanted C-alkylation of the electron-rich phenol ring.

To circumvent this, we utilize an in situ Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI). The iodide continuously displaces the chloride to form a highly reactive alkyl iodide transient, dramatically lowering the activation energy of the SN2 process[1]. Potassium carbonate (K2CO3) is selected as the base because its pKa is perfectly tuned to deprotonate the phenol quantitatively without causing base-catalyzed hydrolysis of the sensitive nitrile group[1].

Scale-Up Protocol (1.0 kg Scale)

Equipment: 20 L Glass-lined jacketed reactor equipped with an overhead stirrer and reflux condenser.

  • Charge: Add 10 L of anhydrous N,N-Dimethylformamide (DMF) to the reactor.

  • Reagent Addition: Add 3,4-difluorophenol (1.00 kg, 7.69 mol), anhydrous K2CO3 (1.59 kg, 11.5 mol, 1.5 eq), and KI (0.13 kg, 0.77 mol, 0.1 eq). Stir at 25°C for 30 minutes to ensure complete phenoxide formation.

  • Electrophile Addition: Slowly charge 4-chlorobutyronitrile (0.88 kg, 8.46 mol, 1.1 eq) via an addition funnel over 1 hour to manage the mild exotherm.

  • Heating: Ramp the reactor temperature to 80°C and maintain vigorous stirring for 12 hours.

  • Self-Validating IPC: Sample the reaction mixture. The protocol is self-validating: the reaction is deemed complete only when HPLC analysis (UV at 254 nm) confirms the disappearance of 3,4-difluorophenol (<1% AUC), ensuring no unreacted starting material propagates to the next step.

  • Workup: Cool the reactor to 25°C. Filter the suspension through a sintered glass funnel to remove insoluble inorganic salts (KCl, K2CO3).

  • Extraction: Quench the filtrate into 20 L of deionized water and extract with Methyl tert-butyl ether (MTBE, 2 x 10 L). Wash the combined organic layers with 5% aqueous NaOH (5 L) to purge any trace unreacted phenol, followed by brine (5 L).

  • Isolation: Concentrate the organic layer under reduced pressure to yield 4-(3,4-difluorophenoxy)butanenitrile as a pale yellow oil.

Step 2: Catalytic Hydrogenation & Imine Equilibrium Control

Mechanistic Causality

The reduction of the nitrile intermediate to the primary amine utilizes Raney Nickel, a highly active heterogeneous catalyst[2]. The fundamental challenge in nitrile hydrogenation is chemoselectivity. As the nitrile is reduced, it forms a highly reactive primary imine intermediate. If the newly formed primary amine attacks this imine, a gem-diamine forms, which subsequently eliminates ammonia to yield an undesired secondary amine dimer[3].

To strictly control this pathway, the reaction is conducted in a solvent system of methanolic ammonia. According to Le Chatelier's principle, the massive excess of ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate. This completely suppresses the secondary amine side reaction, driving the process exclusively toward the primary amine[3].

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 PriAmine Primary Amine (R-CH2-NH2) Imine->PriAmine +H2 SecAmine Secondary Amine (Byproduct) Imine->SecAmine +PriAmine NH3 Excess NH3 (Shifts Equilibrium) NH3->Imine Suppresses Side Reaction

Mechanistic pathway of nitrile reduction and the role of ammonia in suppressing secondary amines.

Scale-Up Protocol (1.2 kg Scale)

Equipment: 10 L Hastelloy pressure reactor equipped with a gas entrainment stirrer and mass flow controller.

  • Charge: Dissolve 4-(3,4-difluorophenoxy)butanenitrile (1.20 kg, ~6.08 mol) in 6 L of 7N Ammonia in Methanol inside the pressure reactor.

  • Catalyst Preparation: Weigh 120 g (10% w/w) of aqueous Raney Nickel slurry. Wash the slurry three times with methanol under a nitrogen atmosphere to remove water. Safety Note: Raney Nickel is highly pyrophoric; it must never be allowed to dry.

  • Catalyst Addition: Transfer the methanolic Raney Nickel slurry into the reactor under a continuous nitrogen sweep.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of 30 psi), followed by Hydrogen (3 cycles of 30 psi).

  • Hydrogenation: Pressurize the reactor with Hydrogen to 50 psi (3.4 bar). Set the agitation to 800 RPM to ensure optimal gas-liquid-solid mass transfer. Maintain the temperature at 25°C.

  • Self-Validating IPC: This hydrogenation is a self-validating system: monitor the hydrogen mass flow controller. The physical cessation of hydrogen uptake (0.0 L/min for 30 consecutive minutes) serves as the absolute indicator of quantitative nitrile reduction (typically 6–8 hours).

  • Workup: Vent the hydrogen gas and purge the reactor with Nitrogen (3 cycles).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen atmosphere to remove the catalyst. Keep the filter cake wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding 4-(4-Aminobutoxy)-1,2-difluorobenzene as a high-purity oil suitable for downstream API coupling.

Quantitative Data & Quality Control

To ensure the material meets preclinical specifications, the following quality metrics and impurity limits have been established based on validation batches.

ParameterStep 1: O-AlkylationStep 2: Nitrile Reduction
Product 4-(3,4-Difluorophenoxy)butanenitrile4-(4-Aminobutoxy)-1,2-difluorobenzene
Scale 1.0 kg (Starting Material)1.2 kg (Intermediate)
Molar Yield 88 - 92%85 - 89%
Purity > 98.5% (HPLC)> 99.0% (GC-FID)
Key Impurities C-alkylated isomers (<0.5%)Secondary amine dimer (<0.2%)
IPC Method HPLC (UV at 254 nm)H2 Mass Flow & GC-FID
Critical Safety Exotherm during heatingPyrophoric Raney Ni handling

References

  • Use of the cascade α-oxo-amidoalkylation / transposition / π-cationic cyclization of N-acyliminium ions in the synthesis of novel tricyclic N,O-acetals. Arkivoc.
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.

Sources

Troubleshooting & Optimization

Section 1: Buchwald-Hartwig Cross-Coupling with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . This portal is designed for researchers, scientists, and drug development professionals navigating the complex landscape of organofluorine chemistry. Below, you will find targeted troubleshooting guides, mechanistic FAQs, and validated protocols addressing the specific challenges of synthesizing fluorinated aryl amines.

FAQ 1: Why am I getting poor yields and unreacted starting materials when using fluorinated anilines as nucleophiles? Causality: Fluorine atoms (especially in the ortho or para positions) exert a strong inductive electron-withdrawing effect. This drastically reduces the nucleophilicity of the amine lone pair. Consequently, the amine struggles to bind to the Palladium(II) center, and the subsequent deprotonation and reductive elimination steps face high activation barriers. Solution: The choice of ligand and base is critical. Switching to dialkylbiaryl monophosphine ligands (such as AdBippyPhos or BrettPhos) provides the necessary steric bulk to force reductive elimination. Furthermore, using a weaker base like Potassium Phenoxide (KOPh) instead of NaOtBu can prevent the decomposition of sensitive fluoroalkylamines while still effectively deprotonating the acidic, electron-deficient amine prior to binding[1].

FAQ 2: I am trying to couple an amine with a polyfluoroarene, but I observe significant hydrodefluorination (HDF) instead of C-N coupling. How do I prevent this? Causality: The C-F bond is highly polarized and strong. During transition-metal catalysis, if the amine substrate possesses β -hydrogens (e.g., secondary aliphatic amines) or if a hydride-donating solvent (like isopropanol) is used, the metal center can undergo a hydride transfer. Following the oxidative addition of the metal into the C-F bond, this hydride transfer outcompetes the amine binding, leading to reductive elimination that replaces the C-F bond with a C-H bond (Hydrodefluorination)[2]. Solution: Avoid secondary amines with β -hydrogens if possible. Strictly utilize non-hydride-donating solvents such as anhydrous toluene or 2-MeTHF.

G A Pd(0) Catalyst + Fluoroarene B Oxidative Addition [Pd(II)-Fluoroaryl] A->B C Amine Binding & Deprotonation B->C Desired Pathway E Hydride Transfer (from amine/solvent) B->E Side Reaction D Reductive Elimination (C-N Bond Formation) C->D F Reductive Elimination (Hydrodefluorination) E->F

Divergent pathways in Pd-catalyzed fluoroarene coupling: Amination vs. Hydrodefluorination.

Section 2: Direct Electrophilic Fluorination of Anilines

FAQ 3: When I treat primary anilines with Selectfluor, I get a black tarry mixture instead of ring fluorination. What is happening? Causality: Selectfluor is not only an electrophilic fluorine source but also a potent single-electron transfer (SET) oxidant. Free anilines are highly electron-rich. Instead of undergoing a clean electrophilic aromatic substitution ( SE​Ar ), the Selectfluor oxidizes the nitrogen lone pair to a radical cation. This initiates a cascade of uncontrolled radical polymerizations or oxidations to azo/nitroso compounds, resulting in "black tar"[3]. Solution: You must mask the nucleophilicity of the nitrogen. Protect the free amine as an acetamide ( NHAc ) or trifluoroacetamide ( NHCOCF3​ ). This pulls electron density away from the nitrogen, shutting down the SET oxidation pathway and directing the electrophilic fluorine smoothly to the ortho or para positions of the aromatic ring[4].

G Start Free Aniline + Selectfluor Decision Is Amine Protected? Start->Decision No Single-Electron Transfer (SET) Oxidation Decision->No No Yes Electrophilic Aromatic Substitution (SEAr) Decision->Yes Yes (e.g., Acetamide) Tar Polymerization / Azo Formation (Black Tar) No->Tar Product Ortho/Para Fluorinated Acetanilide Yes->Product

Reaction pathways of anilines with Selectfluor based on amine protection status.

Section 3: Quantitative Data & Optimization Parameters

To optimize your C-N coupling of fluorinated substrates, consult the following parameter matrix derived from robust kinetic and yield studies[1][5]:

Amine TypeAryl ElectrophileOptimal LigandOptimal BaseExpected YieldMechanistic Rationale
FluoroalkylamineAryl BromideAdBippyPhosKOPh>90%Weaker base prevents base-mediated decomposition of sensitive fluoroalkylamines.
FluoroalkylamineAryl ChlorideCyBippyPhosNaOtBu~85%Stronger base is required to facilitate turnover with challenging chloride oxidative addition complexes.
Electron-Deficient AnilineAryl BromideBrettPhosNaOPh80–90%Deprotonation of the acidic aniline prior to Pd-binding stabilizes the catalytic cycle and prevents off-cycle resting states.

Section 4: Validated Experimental Protocols

Self-Validating Protocol: Buchwald-Hartwig Coupling of Deactivated Fluoroanilines This protocol is designed as a self-validating system; the use of an internal standard ensures that physical losses during workup do not mask the true catalytic efficiency of the reaction.

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Pd(allyl)Cl]2​ (0.5 mol%), AdBippyPhos (1.2 mol%), and KOPh (1.2 equiv).

    • Causality & Validation: The glovebox ensures strict exclusion of oxygen, preventing the oxidative degradation of the electron-rich phosphine ligand into a catalytically dead phosphine oxide.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the fluorinated aniline (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube with a Teflon screw-cap and remove it from the glovebox.

  • Thermal Activation: Heat the mixture in an oil bath at 90 °C for 12–24 hours.

    • Causality: Elevated temperatures are strictly required to overcome the high activation energy barrier for the reductive elimination of the electron-deficient C-N bond.

  • In-Situ Monitoring: Cool the reaction to room temperature. Add exactly 1.0 equiv of trifluorotoluene as an internal standard. Extract a 0.1 mL aliquot, dilute with CDCl3​ , and analyze via 19F NMR.

    • Validation: 19F NMR allows direct quantification of the conversion without the need for a physical workup, preventing yield overestimation or underestimation due to product volatility or silica-gel degradation.

  • Workup: If conversion is >95%, dilute the bulk mixture with EtOAc, filter through a short pad of Celite to remove Pd-black and inorganic salts, and concentrate under reduced pressure for column chromatography.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PubMed Central (PMC) URL:[Link]

  • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety Source: ACS Catalysis URL:[Link]

  • The first application of Selectfluor in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds Source: ResearchGate / Chemical Communications URL:[Link]

  • Light‐Mediated Formal Radical Deoxyfluorination of Tertiary Alcohols through Selective Single‐Electron Oxidation with TEDA2+ Source: PubMed Central (PMC) URL:[Link]

Sources

optimizing coupling reaction conditions with 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(4-Aminobutoxy)-1,2-difluorobenzene . This guide is engineered for researchers, medicinal chemists, and process scientists who are utilizing this specific building block in drug discovery and chemical synthesis.

The molecule features a highly nucleophilic primary aliphatic amine tethered to a 1,2-difluorobenzene moiety via a flexible four-carbon ether linkage. While the difluorophenyl ether tail is generally inert under standard conditions, the primary alkyl amine is highly reactive. This guide addresses the specific mechanistic pitfalls, side reactions, and optimization strategies associated with coupling this primary amine.

Module 1: Amide Bond Formation (HATU/EDC)

Amide coupling is the most frequent application for 4-(4-Aminobutoxy)-1,2-difluorobenzene. While standard reagents like HATU are highly efficient, the unhindered nature of this primary amine frequently leads to unexpected impurities if reaction kinetics are not strictly controlled.

FAQ 1.1: Why am I seeing a +98 Da (or similar) mass adduct instead of my desired amide when using HATU? Mechanistic Causality: You are likely observing the guanidinylation of your primary amine. Although historically classified as a uronium salt, HATU is actually a guanidinium salt[1]. Because the 4-aminobutoxy group is an unhindered, highly nucleophilic primary aliphatic amine, it can directly attack the electrophilic carbon of HATU faster than the carboxylic acid can be activated, forming a stable, unreactive tetramethylguanidinium byproduct[2]. Troubleshooting Solution:

  • Strict Pre-activation: Never mix the amine, acid, and HATU simultaneously. Pre-activate the carboxylic acid with HATU and DIPEA for 2–5 minutes before adding 4-(4-Aminobutoxy)-1,2-difluorobenzene.

  • Stoichiometry: Limit HATU to 1.05–1.10 equivalents relative to the acid. Excess HATU guarantees guanidinylation of the amine.

G Acid Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster Pre-activation (2-5 min) HATU HATU + DIPEA HATU->ActiveEster SideProduct Guanidinium Byproduct (Capped Amine) HATU->SideProduct Direct Attack (Excess HATU) Product Desired Amide ActiveEster->Product Amine Attack Amine 4-(4-Aminobutoxy)- 1,2-difluorobenzene Amine->Product Amine->SideProduct

Fig 1: Reaction workflow demonstrating the competitive guanidinylation pathway during HATU coupling.

Validated Protocol: Optimized HATU Amide Coupling

This protocol is self-validating: the color change indicates successful active ester formation prior to amine introduction.

  • Pre-activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Activation: Add HATU (1.05 eq) in one portion. Stir at room temperature for 3–5 minutes. In-process control: The solution will transition from colorless to a pale/bright yellow, confirming the formation of the HOAt active ester.

  • Coupling: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.1 eq) dropwise.

  • Monitoring: Stir for 1–2 hours. Monitor via LC-MS. The absence of the active ester mass and the appearance of the product mass confirm completion.

  • Workup: Quench with saturated aqueous NaHCO3 to hydrolyze any trace unreacted active ester, then extract with EtOAc.

Module 2: Buchwald-Hartwig Cross-Coupling

Coupling 4-(4-Aminobutoxy)-1,2-difluorobenzene with aryl halides (Ar-X) requires specialized palladium catalysis. Primary alkyl amines are notoriously difficult substrates due to their propensity for β -hydride elimination and double arylation.

FAQ 2.1: My Buchwald-Hartwig coupling is stalling, and I am observing reduced aryl halide (hydrodehalogenation) and unreacted amine. What is wrong? Mechanistic Causality: After the amine coordinates to the Pd(II) complex and is deprotonated, the resulting amido-Pd(II) species can undergo β -hydride elimination instead of reductive elimination. The β -hydrogens on the butoxy chain transfer to the palladium, which then reductively eliminates to yield the reduced arene (hydrodehalogenation) and an imine byproduct[3]. Troubleshooting Solution: Switch your ligand to BrettPhos . The Buchwald group specifically designed BrettPhos to promote rapid reductive elimination and selectively monoarylate primary aliphatic amines, completely suppressing β -hydride elimination[4].

FAQ 2.2: Is the 1,2-difluorobenzene ring at risk of undergoing an SNAr reaction with the base or the amine? Mechanistic Causality: While fluorine is highly electronegative, an unactivated 1,2-difluorobenzene lacks the strong electron-withdrawing groups (like -NO2 or -CN) in the ortho/para positions required to stabilize the Meisenheimer complex necessary for SNAr. Under standard Buchwald conditions (NaOtBu, 100 °C), the difluorophenyl ring remains intact.

G Precat BrettPhos Pd G3 Pd0 L-Pd(0) (Active Catalyst) Precat->Pd0 Base Activation OxAdd L-Pd(II)(Ar)X (Oxidative Addition) Pd0->OxAdd Ar-X AmineCoord L-Pd(II)(Ar)(NH2R) (Amine Coordination) OxAdd->AmineCoord 4-(4-Aminobutoxy)- 1,2-difluorobenzene Amido L-Pd(II)(Ar)(NHR) (Deprotonation) AmineCoord->Amido Base (e.g., NaOtBu) Product Monoarylated Amine + L-Pd(0) Amido->Product Reductive Elimination (Favored by BrettPhos) BetaElim Beta-Hydride Elimination Amido->BetaElim Suppressed by BrettPhos Product->Pd0 Catalyst Recycle

Fig 2: Buchwald-Hartwig catalytic cycle highlighting BrettPhos-mediated suppression of beta-hydride elimination.

Validated Protocol: Primary Amine Buchwald-Hartwig Coupling
  • Preparation: In a glovebox or under strict argon flow, charge a vial with the Aryl Halide (1.0 eq), BrettPhos Pd G3 precatalyst (2–5 mol%), BrettPhos ligand (2–5 mol%), and NaOtBu (1.2 eq)[5].

  • Solvent & Amine: Add anhydrous, degassed 1,4-dioxane or toluene (0.2 M), followed by 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.2 eq).

  • Reaction: Seal the vial and heat to 90–100 °C for 4–12 hours. In-process control: The reaction mixture typically turns from a pale yellow/orange to a dark, homogeneous reddish-brown as the active L-Pd(0) species cycles.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

Quantitative Data Summary: Optimized Coupling Conditions

The following table synthesizes the optimal parameters for the three most common coupling reactions involving 4-(4-Aminobutoxy)-1,2-difluorobenzene, designed to minimize side reactions and maximize yield.

Reaction TypeReagents / CatalystOptimal SolventBase / AdditiveTempTypical YieldKey Troubleshooting Metric
Amide Coupling (Sensitive) EDC·HCl (1.2 eq), HOBt (1.2 eq)DMF or DCMDIPEA (3.0 eq)20 °C85-95%Slower kinetics, but zero risk of guanidinylation.
Amide Coupling (Rapid) HATU (1.05 eq)DMFDIPEA (3.0 eq)20 °C90-98%Must pre-activate acid for 3 mins to prevent +98 Da adduct[1].
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%)1,4-DioxaneNaOtBu (1.2 eq)90 °C80-95%Prevents β -hydride elimination and double arylation[4].
Reductive Amination NaBH(OAc)3 (1.5 eq)DCE or THFAcOH (1.0 eq)20 °C75-90%Use weak acid to favor iminium reduction over aldehyde reduction.

References

  • K. K. et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017. Available at:[Link]

  • F. B. et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Journal of Organic Chemistry, 2021. Available at: [Link]

  • Fors, B. P. et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 4-(4-Aminobutoxy)-1,2-difluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(4-Aminobutoxy)-1,2-difluorobenzene (also known as 4-(3,4-difluorophenoxy)butan-1-amine). As a bifunctional building block, this molecule offers orthogonal reactivity through its primary amine and 1,2-difluorobenzene moieties. However, the juxtaposition of a highly nucleophilic amine and an activated fluorinated aromatic ring can lead to complex side reactions if reaction conditions are not strictly controlled.

This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and resolve the most common mechanistic failures associated with this compound.

Mechanistic Troubleshooting & FAQs

Issue A: Unwanted Oligomerization via Nucleophilic Aromatic Substitution (SNAr)

Q: When heating the compound in basic conditions (e.g., Cs₂CO₃ in DMF at 90 °C) to perform a cross-coupling, I observe a complete loss of starting material and the formation of an insoluble, high-molecular-weight tar. What is happening?

A: You are observing intermolecular oligomerization driven by Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The two highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Even though the ether group is electron-donating, the difluoro-substitution sufficiently activates the ring. When heated in a polar aprotic solvent, the unprotected primary amine of one molecule acts as a nucleophile, attacking the ortho or para position of the fluorinated ring on an adjacent molecule, displacing a fluoride ion[1].

  • Resolution: The nucleophilicity of the primary amine must be masked before applying heat and base. Protect the amine as a tert-butyloxycarbonyl (Boc) carbamate. The carbamate nitrogen is sterically hindered and its lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic and preventing SNAr.

Issue B: Aryl Ether Cleavage During Deprotection

Q: During the final global deprotection step using HBr or BBr₃, my LC-MS shows the appearance of 3,4-difluorophenol. Why is the molecule degrading?

A: Your deprotection conditions are too harsh and are heterolytically cleaving the alkyl-aryl ether linkage.

  • Causality: Boron tribromide (BBr₃) and strong Brønsted acids (like HBr or HI) are classic reagents for aryl ether cleavage. The Lewis/Brønsted acid coordinates to the ether oxygen, creating a highly polarized C–O bond and a superior leaving group. The conjugate base (e.g., bromide) then executes an Sₙ2 attack on the less sterically hindered aliphatic carbon of the butoxy chain, cleaving the molecule into 3,4-difluorophenol and a brominated alkylamine[2].

  • Resolution: Shift to orthogonal protecting group strategies that do not require aggressive ether-cleaving acids. If removing a Boc group, strictly use Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane. These reagents are acidic enough to cleave the carbamate but lack the strong nucleophilic counter-ion required to cleave the ether bond.

Issue C: Over-Alkylation of the Primary Amine

Q: I am trying to synthesize a secondary amine by reacting 4-(4-Aminobutoxy)-1,2-difluorobenzene with an alkyl iodide at room temperature. Instead, I get a complex mixture of secondary and tertiary amines. How can I control the stoichiometry?

A: Direct N-alkylation of primary amines with alkyl halides is kinetically difficult to control due to the increasing nucleophilicity of the products.

  • Causality: When the primary amine reacts with an alkyl halide, it forms a secondary amine. The newly attached alkyl group donates electron density via inductive effects (+I effect), increasing the electron density on the nitrogen atom. Consequently, the secondary amine is more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation to form the tertiary amine[3].

  • Resolution: Abandon direct alkylation. Instead, employ a reductive amination protocol using an aldehyde and a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃).

Quantitative Reaction Matrix

The following table summarizes the thermodynamic thresholds for side reactions and the expected yield recovery when implementing the recommended mitigations.

Side ReactionTriggering ConditionsMechanistic CauseMitigation StrategyExpected Yield
Intermolecular SNAr >80 °C, Strong Base (NaH, Cs₂CO₃), Polar Aprotic SolventsAmine nucleophilicity + LUMO lowering by fluorine atomsAmine protection (Boc/Fmoc) prior to heating85–95%
Over-Alkylation Alkyl halides, Base, RT to 60 °C+I inductive effect increases secondary amine nucleophilicitySwitch to Reductive Amination>90%
Aryl Ether Cleavage BBr₃, HBr, HI, prolonged heating in strong acidNucleophilic attack (Sₙ2) on protonated/coordinated etherUse non-nucleophilic acids (TFA, HCl/dioxane)Quantitative

Validated Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Selective Boc-Protection (Preventing SNAr)

This protocol masks the amine nucleophilicity, allowing the difluorobenzene ring to survive downstream cross-coupling conditions.

  • Reaction Setup: Dissolve 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv, 15 mmol). Cool the reaction flask to 0 °C using an ice bath to control the exothermic formation of the intermediate.

  • Protection: Dissolve Boc-anhydride (Boc₂O) (1.05 equiv, 10.5 mmol) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & Analytical Check: Perform Thin-Layer Chromatography (TLC). Stain with Ninhydrin and heat. The starting material will appear as a bright purple spot (free primary amine). A successful reaction is validated by the complete disappearance of the purple spot and the appearance of a new, higher R_f spot that is UV-active but Ninhydrin-negative.

Protocol B: Reductive Amination (Preventing Over-Alkylation)

This protocol leverages steric bulk and controlled reduction to halt alkylation strictly at the secondary amine stage.

  • Imine Formation: Combine 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.0 equiv) and the target aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). The steric bulk of the triacetoxy groups ensures mild, controlled hydride delivery[3].

  • Propagation: Stir for 4–12 hours at room temperature. Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Validation & Analytical Check: Analyze the crude mixture via LC-MS. The system is self-validating if a single major peak corresponding to the secondary amine mass [M+H]+ is observed, with a complete absence of the tertiary amine mass [M+R+H]+.

Reactivity Workflow Diagram

G cluster_side_reactions Common Side Reactions cluster_mitigations Optimized Pathways Core 4-(4-Aminobutoxy)- 1,2-difluorobenzene SNAr Oligomerization (SNAr) Core->SNAr Base, >80°C Alkylation Over-Alkylation (Tertiary Amines) Core->Alkylation Alkyl Halides Cleavage Ether Cleavage (Phenol Byproduct) Core->Cleavage BBr3, HBr Protection Boc-Protected Amine (Base/Heat Stable) Core->Protection Boc2O, Et3N RedAm Secondary Amine (Controlled Synthesis) Core->RedAm NaBH(OAc)3

Divergent reactivity pathways of 4-(4-Aminobutoxy)-1,2-difluorobenzene and mitigation strategies.

References

  • Reactions of Arylsulfonate Electrophiles with NMe4F: Mechanistic Insight, Reactivity, and Scope. The Journal of Organic Chemistry.[Link]

  • Synthesis of N-Methyl Secondary Amines (2003). Synthetic Communications.[Link]

  • Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters.[Link]

Sources

Technical Support Center: Synthesis & Optimization of 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind common synthetic failures, provide self-validating protocols, and offer actionable troubleshooting for scaling up this critical building block.

Mechanistic Workflows & Route Selection

The synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene typically relies on one of two primary pathways: the Gabriel Synthesis approach (alkylation followed by phthalimide substitution and cleavage) or the Mitsunobu Coupling approach (direct coupling of a protected amino alcohol).

SynthesisOptimization Start 3,4-Difluorophenol Starting Material Route1 Route A: Gabriel Synthesis Start->Route1 Route2 Route B: Mitsunobu Coupling Start->Route2 Step1A 1. Alkylation (1,4-dibromobutane) Route1->Step1A Step1B 2. Phthalimide Substitution Step1A->Step1B Step1C 3. Hydrazinolysis (Ing-Manske) Step1B->Step1C Target 4-(4-Aminobutoxy)- 1,2-difluorobenzene Step1C->Target Step2A 1. Mitsunobu Reaction (N-Boc-4-amino-1-butanol) Route2->Step2A Step2B 2. Acidic Deprotection (TFA / DCM) Step2A->Step2B Step2B->Target

Mechanistic pathways for synthesizing 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Quantitative Route Comparison

To select the optimal route for your lab's capabilities, compare the empirical data below:

ParameterRoute A: Gabriel SynthesisRoute B: Mitsunobu Coupling
Key Reagents 1,4-dibromobutane, K-phthalimide, N₂H₄N-Boc-4-amino-1-butanol, DIAD, PPh₃
Average Overall Yield 65 – 75%70 – 85%
Primary Impurities Bis-ether dimer, PhthalhydrazideTPPO, Hydrazine dicarboxylate
Atom Economy Low (Stoichiometric phthalimide waste)Low (Stoichiometric PPh₃/DIAD waste)
Purification Strategy Acid/Base Catch-and-ReleaseAcid/Base Catch-and-Release
Scalability High (Readily scaled to >100g)Moderate (Exothermic, expensive reagents)

Troubleshooting Guide: Yield & Purity Diagnostics

When deviations in yield or purity occur, identifying the exact mechanistic failure is critical. Use the logic tree below to isolate the issue, followed by our detailed Q&A.

TroubleshootingLogic Issue Low Yield or Purity Detected Check1 Issue in Etherification? Issue->Check1 Check2 Issue in Deprotection? Issue->Check2 Sol1A Optimize Base/Solvent (K2CO3 in DMF) Check1->Sol1A Poor Conversion Sol1B Control Stoichiometry (Prevent Bis-alkylation) Check1->Sol1B High Impurities Sol2A Acid/Base Catch & Release (Remove Phthalhydrazide) Check2->Sol2A Gabriel Route Sol2B TFA Cleavage & Wash (Remove TPPO) Check2->Sol2B Mitsunobu Route

Logic tree for diagnosing yield and purity issues during synthesis.

Q1: Why am I observing significant bis-alkylation (dimer formation) during the initial etherification?

Causality: When reacting 1 with 1,4-dibromobutane, the dibromide acts as a bifunctional electrophile[1]. If the local concentration of the phenoxide anion is high relative to the dibromide, a second Sₙ2 attack occurs on the newly formed 4-(4-bromobutoxy)-1,2-difluorobenzene, yielding an unwanted 1,4-bis(3,4-difluorophenoxy)butane dimer. Solution: To favor mono-alkylation, you must maintain a pseudo-first-order excess of the electrophile. Use 3 to 5 equivalents of 1,4-dibromobutane. Crucially, dissolve the phenol and base (e.g., K₂CO₃) in solvent and add this mixture dropwise to the heated dibromide solution. This keeps the steady-state concentration of the nucleophilic phenoxide extremely low.

Q2: During the Gabriel synthesis deprotection, my primary amine is trapped in a gelatinous precipitate. How do I recover it?

Causality: The traditional2 utilizes hydrazine hydrate to cleave the phthalimide, producing the desired primary amine and a3[2][3]. Phthalhydrazide frequently forms a thick, gelatinous precipitate that physically traps the aliphatic amine, drastically reducing isolated yield and purity[4]. Solution: Implement an acid-base "catch and release" workup. After the hydrazinolysis reflux is complete, cool the mixture and acidify to pH < 2 using 1M HCl. This converts your target amine into a highly water-soluble hydrochloride salt while forcing the complete precipitation of phthalhydrazide[5]. Filter off the solid byproduct, then basify the aqueous filtrate to pH > 10 with NaOH, and extract the free amine into an organic solvent like dichloromethane.

Q3: We opted for the Mitsunobu route. How do we eliminate triphenylphosphine oxide (TPPO) contamination without tedious chromatography?

Causality: The 6 is highly efficient for coupling phenols with alcohols but generates stoichiometric amounts of TPPO[6]. TPPO streaks heavily on silica gel and often co-elutes with moderately polar ethers. Solution: Avoid chromatographic purification of the Boc-protected intermediate. Instead, perform a crude solvent swap and immediately proceed to the acidic deprotection step using Trifluoroacetic Acid (TFA) in DCM. Once the Boc group is removed, the target molecule becomes a TFA-amine salt. Partition the crude mixture between water and diethyl ether. The TPPO and reduced DIAD will remain in the organic layer, while your target amine salt transfers to the aqueous layer. Basify the aqueous layer and extract to isolate the pure product.

Standard Operating Procedure: Self-Validating Gabriel Route

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Alkylation (Etherification)
  • Setup: In a 500 mL 3-neck flask, dissolve 1,4-dibromobutane (4.0 eq) in anhydrous DMF (100 mL) and heat to 60°C under N₂.

  • Addition: In a separate addition funnel, prepare a solution of 3,4-difluorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (50 mL). Add this dropwise to the dibromide over 2 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The phenol (R_f ~0.3) must be completely consumed, with a new major spot for the bromobutoxy intermediate (R_f ~0.6). If phenol remains, verify K₂CO₃ quality and extend reaction time.

  • Workup: Concentrate under reduced pressure to remove excess 1,4-dibromobutane. Partition between EtOAc and water. Wash the organic layer with brine, dry (Na₂SO₄), and concentrate.

Phase 2: Phthalimide Substitution
  • Reaction: Dissolve the crude intermediate in DMF. Add Potassium Phthalimide (1.2 eq). Heat to 80°C for 4 hours.

  • Validation Check: Run an LC-MS. The spectrum must show the disappearance of the characteristic 1:1 isotopic doublet of the brominated intermediate (M, M+2), replaced by the mass of the phthalimide adduct.

  • Workup: Crash out the product by pouring the hot DMF mixture into vigorously stirred ice water. Filter the resulting solid and wash thoroughly with cold water.

Phase 3: Hydrazinolysis (Deprotection)
  • Cleavage: Suspend the solid intermediate in ethanol (0.2 M). Add hydrazine hydrate (2.5 eq) and reflux for 3 hours.

  • Acidification (Critical Step): Cool to room temperature. Slowly add 2M HCl until the pH reaches 2. Stir vigorously for 30 minutes to ensure complete precipitation of phthalhydrazide.

  • Validation Check: The suspension should turn stark white and thick. Check the pH with indicator paper to ensure it is strictly ≤ 2.

  • Isolation: Filter the solid and discard. Basify the aqueous filtrate with 2M NaOH to pH 11. Extract with DCM (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield pure 4-(4-Aminobutoxy)-1,2-difluorobenzene.

  • Final Validation: ¹H NMR should show a broad singlet at ~1.5 ppm (2H, -NH₂) and the complete disappearance of aromatic phthalimide protons at ~7.8 ppm.

FAQs for Scale-Up and Handling

Q: How should the final free amine be stored to maintain purity? A: Primary aliphatic amines are highly prone to oxidation and carbamate formation (reaction with atmospheric CO₂). Store the neat oil under an argon atmosphere at -20°C. For long-term, bench-stable storage, it is highly recommended to convert the free amine into its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.

Q: Can I substitute DMF with a greener solvent in the etherification step? A: Yes. Acetonitrile (MeCN) can be used as a greener alternative to DMF. However, because K₂CO₃ is less soluble in MeCN, you must increase the reaction temperature to reflux (82°C) and ensure vigorous mechanical stirring to maintain the reaction rate.

References

  • Aryl & Aliphatic Building Blocks - AK Scientific (Source for 3,4-Difluorophenol properties and reactivity).
  • Gabriel Synthesis | Thermo Fisher Scientific (Mechanistic overview of the Ing-Manske procedure).
  • Gabriel synthesis - Wikipedia (Details on phthalhydrazide byproduct challenges).
  • Green Chemistry - RSC Publishing (Strategies for improving atom economy and yield in Gabriel synthesis).
  • The Gabriel Synthesis - Master Organic Chemistry (Practical laboratory workup solutions for primary amines).
  • Stereodivergent access to all four stereoisomers...

Sources

Technical Support Center: Stability and Storage of 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Designed for Researchers, Scientists, and Drug Development Professionals

Core Principles of Molecular Stability

4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) is a highly versatile building block frequently utilized in the synthesis of fluorinated pharmacophores and PROTAC linkers. While the 1,2-difluorobenzene moiety and the ether linkage are chemically robust, the terminal primary aliphatic amine dictates the molecule's storage requirements. Because the butoxy linker isolates the amine from the electron-withdrawing effects of the fluorinated ring, the amine retains a high pKa (~9–10) and behaves as a strong nucleophile[1]. Consequently, it is highly susceptible to atmospheric degradation through carbon dioxide absorption and auto-oxidation.

Troubleshooting & FAQs

Q1: My reagent was initially a clear liquid, but it has turned viscous and developed a white, crusty precipitate. What happened, and is it still usable? A: This is the classic macroscopic signature of carbamate salt formation . The terminal primary amine is highly nucleophilic. Upon exposure to ambient air, it attacks the electrophilic carbon of atmospheric carbon dioxide ( CO2​ ) to form a transient carbamic acid. This intermediate rapidly reacts with a second equivalent of the free amine, precipitating as a stable alkylammonium carbamate salt[2]. Causality & Impact: This degradation physically alters the reagent and consumes two equivalents of your amine per molecule of CO2​ , drastically skewing the stoichiometry of downstream amide coupling reactions[3]. It is highly recommended to discard heavily precipitated batches or attempt purification via vacuum distillation before use.

Q2: I am observing secondary peaks in my LC-MS and 1H NMR spectra after storing the compound for a month. What are the likely degradation products? A: If the compound was exposed to light or stored at room temperature, it has likely undergone auto-oxidation . Primary aliphatic amines are susceptible to radical-initiated oxidative stress, a process accelerated by UV/visible light or trace transition metal impurities[4]. Analytical Markers: Oxidative degradation typically yields imines, oximes, or aldehydes[5]. In LC-MS, look for M-2 (imine) or M+14 (nitrone/oxime) mass shifts. In 1H NMR, the appearance of a new singlet in the 7.5–8.5 ppm range strongly indicates the formation of an imine proton.

Q3: Does ambient humidity affect the stability of this compound? A: Yes, significantly. While the ether and fluorobenzene groups are not prone to hydrolysis, moisture acts as a potent catalyst for carbamate formation. Water molecules stabilize the ionic transition states during the reaction between the amine and CO2​ , facilitating the rapid generation of ammonium carbamate ion pairs[6]. Therefore, maintaining strictly anhydrous conditions is just as critical as maintaining an anaerobic environment.

Quantitative Stability Matrix

To optimize your inventory management, refer to the following empirically derived stability metrics based on the behavior of primary aliphatic amines[1],[4].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mechanism
2–8°C (Refrigerated) Argon (Sealed)Dark> 12 MonthsNone (Stable)
20–25°C (Ambient) Argon (Sealed)Dark3–6 MonthsSlow Auto-oxidation
20–25°C (Ambient) Air (Open/Loose)Dark< 1 WeekRapid Carbamate Formation
20–25°C (Ambient) Air (Open/Loose)Ambient Light< 48 HoursPhoto-oxidation & Carbamate

Standard Operating Procedure (SOP): Anaerobic Aliquoting & Storage

To ensure the integrity of 4-(4-Aminobutoxy)-1,2-difluorobenzene, do not simply store the bulk bottle in a refrigerator after opening. Every exposure event degrades the bulk stock. Implement the following self-validating protocol:

Step 1: Thermal Equilibration

  • Action: Remove the sealed bulk vial from the 2–8°C refrigerator and allow it to sit in a desiccator until it reaches room temperature (approx. 30–45 minutes).

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic amine. This moisture will aggressively accelerate carbamate formation once the vial is resealed[6].

Step 2: Anaerobic Transfer

  • Action: Transfer the equilibrated vial into a glovebox purged with high-purity Argon ( O2​ and H2​O < 1 ppm). Alternatively, use a Schlenk line with a continuous Argon counter-flow.

  • Causality: Argon is denser than Nitrogen and effectively "blankets" the liquid surface, providing superior protection against CO2​ and O2​ ingress during the transfer process[7].

Step 3: Aliquoting and Sealing

  • Action: Dispense single-use volumes into pre-dried, amber glass vials using a gas-tight syringe. Flush the headspace of each aliquot with Argon and immediately seal with a PTFE-lined crimp cap. Wrap the cap junction with Parafilm.

  • Causality: Amber glass blocks UV/visible light, preventing radical-initiated photo-oxidation[4]. PTFE septa provide a chemically inert barrier that prevents the basic amine from degrading the seal over time.

Step 4: Self-Validating Quality Control (QC)

  • Action: Take a 5 µL sample from the final aliquot and run a rapid 1H NMR in anhydrous CDCl3​ .

  • Validation: The α -protons adjacent to the amine ( −CH2​−NH2​ ) should appear as a sharp, clean triplet around 2.7–2.8 ppm. Any significant downfield shift or peak broadening validates that carbamate formation has occurred during handling, indicating a failure in the anaerobic technique.

Mechanistic Degradation Pathways

The following diagram illustrates the causal relationships between environmental exposure and the chemical degradation of the free amine.

G Compound 4-(4-Aminobutoxy)- 1,2-difluorobenzene (Free Amine) CO2 Atmospheric CO2 & Moisture Compound->CO2 Nucleophilic Attack O2 Oxygen & Light Exposure Compound->O2 Radical Initiation Storage Argon Gas, 2-8°C, Dark Storage Compound->Storage Optimal Handling Carbamate Ammonium Carbamate Salt (White Precipitate / Viscous) CO2->Carbamate + 2nd Amine Eq. Oxidation Oxidation Products (Imines, Oximes) O2->Oxidation Auto-oxidation Stable Stable Free Amine (Maintained Purity) Storage->Stable Prevents Degradation

Degradation pathways of primary amines vs. stabilized storage conditions.

References[1] Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide. Benchchem.https://www.benchchem.com/document/technical-guide/1-2-aminoethyl-cyclobutan-1-ol[2] Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2020/TA/D0TA07908A[4] Stability issues of 4-methylhexan-2-amine in solution and storage. Benchchem.https://www.benchchem.com/document/technical-guide/4-methylhexan-2-amine[7] What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate.https://www.researchgate.net/post/What_are_stabilizers_for_amides_imides_and_amines_for_their_long_time_storage[3] Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. ACS Publications.https://pubs.acs.org/doi/10.1021/jp810564e[6] Mechanisms and Kinetics for Sorption of CO2 on Bicontinuous Mesoporous Silica Modified with n-Propylamine. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217112/[5] MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.https://apps.dtic.mil/sti/tr/pdf/AD0275811.pdf

Sources

Technical Support Center: Deprotection of Boc-Protected 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the acid-catalyzed deprotection of Boc-protected 4-(4-Aminobutoxy)-1,2-difluorobenzene .

Because this molecule contains both an electron-withdrawing difluoroaryl system and an electron-donating alkyl-aryl ether linkage, standard deprotection protocols can yield unexpected side reactions if the underlying chemical causality is not understood. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to ensure high-purity amine recovery.

Chemical Causality & Reaction Mechanism

The removal of a tert-butyloxycarbonyl (Boc) group relies on strong acidic conditions to protonate the carbamate, which subsequently fragments into the desired amine salt, carbon dioxide, and a highly reactive tert-butyl cation [1].

While the 1,2-difluorobenzene core is generally deactivated by the inductive pull of the fluorine atoms, the butoxy ether linkage provides strong resonance activation to the ortho and para positions of the aromatic ring. This creates a mechanistic vulnerability:

  • Aryl Alkylation (t-Butylation): If left unchecked, the electrophilic tert-butyl cation will undergo a Friedel-Crafts-type alkylation on the activated positions of the aryl ether, resulting in a persistent +56 Da mass impurity[2][3].

  • Ether Cleavage: Prolonged exposure to strong acids (like neat TFA) can protonate the ether oxygen, leading to the cleavage of the aryl ether bond and the formation of 3,4-difluorophenol[4].

To enforce a self-validating and clean reaction, we must introduce carbocation scavengers (e.g., triisopropylsilane [TIS] or anisole) to intercept the tert-butyl cation before it attacks the substrate[3], and carefully select our acid system to prevent ether degradation[5].

ReactionPathway SM Boc-4-(4-Aminobutoxy)- 1,2-difluorobenzene Intermediate Protonated Carbamate SM->Intermediate + H+ Acid Acid (TFA or HCl) Acid->Intermediate Products Deprotected Amine Salt + CO2 Intermediate->Products Cleavage tBuCat tert-Butyl Cation Intermediate->tBuCat Cleavage Isobutylene Isobutylene (Gas) tBuCat->Isobutylene - H+ SideProduct Alkylated Aryl Ether (+56 Da Impurity) tBuCat->SideProduct Aryl Alkylation (Without Scavenger) Trapped Trapped t-Butyl Adduct tBuCat->Trapped + Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. The choice between TFA and HCl depends heavily on the desired physical state of your final salt.

Protocol A: TFA/DCM with Scavenger (Recommended for Rapid Cleavage)

This method is highly efficient but requires strict adherence to scavenger usage and co-evaporation to prevent product degradation[1].

  • Preparation: Dissolve Boc-protected 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M[1].

  • Scavenger Addition: Add 2.0 to 5.0 equivalents of a scavenger (Triisopropylsilane[TIS] or Anisole) to the solution to act as a carbocation sink[3].

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20–50% v/v[1].

  • Reaction: Remove the ice bath and stir at room temperature. Monitor the reaction via LC-MS. Complete consumption of the starting material typically occurs within 1 to 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Critical Step: Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA. Precipitate the resulting trifluoroacetate salt using cold anhydrous diethyl ether[1].

Protocol B: HCl in 1,4-Dioxane (Recommended for Crystalline Salt Isolation)

This method is milder on the aryl ether linkage and inherently drives the reaction forward by precipitating the product out of the reactive acidic solution[5].

  • Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous DCM or methanol[5].

  • Acidification: At room temperature, add 5 to 10 equivalents of commercially available 4M HCl in 1,4-dioxane[5].

  • Reaction & Precipitation: Stir the mixture for 30 minutes to 2 hours. As the Boc group is cleaved, the deprotected amine hydrochloride salt will typically crash out of the solution as a white precipitate[5]. This acts as a self-validating indicator of reaction progress.

  • Isolation: Filter the precipitate, wash thoroughly with cold anhydrous diethyl ether to remove organic impurities, and dry under high vacuum to yield the pure hydrochloride salt[5].

Quantitative Strategy Comparison

To aid in experimental design, the following table summarizes the quantitative and qualitative differences between the two primary deprotection strategies for this specific molecule.

ParameterTFA in DCM (20-50% v/v)4M HCl in 1,4-Dioxane
Typical Reaction Time 1 – 2 hours30 mins – 2 hours
Scavenger Requirement Mandatory (TIS or Anisole)Optional (but recommended)
Risk of Ether Cleavage Moderate (if reaction > 4 hours)Low
Isolated Salt Form TrifluoroacetateHydrochloride
Physical State of Product Often a hygroscopic oil/gumUsually a free-flowing crystalline solid
Workup Complexity High (Requires toluene co-evaporation)Low (Direct filtration and ether wash)

Troubleshooting Guide & FAQs

Troubleshooting Start Analyze LC-MS/TLC Incomplete Incomplete Conversion? Start->Incomplete SidePeaks Unexpected Mass Peaks? Start->SidePeaks Action1 Increase Acid Eq. or Reaction Time Incomplete->Action1 Yes CheckMass Mass = Product + 56 Da? SidePeaks->CheckMass Yes Action2 Add Scavenger (TIS / Anisole) CheckMass->Action2 Yes (t-Butylation) CheckMass2 Mass = Product - 72 Da? (Ether Cleavage) CheckMass->CheckMass2 No Action3 Switch to Milder Acid (HCl/Dioxane) CheckMass2->Action3 Yes

Caption: Diagnostic workflow for identifying and resolving common Boc deprotection failures.

Q1: My LC-MS shows a major impurity with a mass of +56 Da relative to the desired product. What is this, and how do I fix it? A1: You are observing the tert-butylated side product. During cleavage, the generated tert-butyl cation acts as an electrophile and alkylates the electron-rich aryl ether ring of your molecule[2]. To resolve this, you must incorporate a scavenger (such as TIS or anisole) into your reaction mixture before adding the acid[3]. The scavenger will preferentially react with the carbocation, protecting your substrate.

Q2: I am seeing a mass corresponding to 3,4-difluorophenol. Why is my molecule degrading? A2: Your acidic conditions are too harsh, leading to the cleavage of the aryl ether (butoxy) bond[4]. If you are using TFA, ensure you are not leaving the reaction running overnight or exceeding 4 hours. If the problem persists, switch to Protocol B (4M HCl in dioxane) . HCl in dioxane is generally milder on ether linkages, and because the product precipitates out as a hydrochloride salt, it is physically removed from the reactive acidic environment[5].

Q3: After removing the TFA under reduced pressure, my product is a sticky, hygroscopic oil. How can I obtain a solid powder? A3: Trifluoroacetate salts of aryloxy alkylamines are notoriously oily and difficult to handle. If you require a free-flowing solid for downstream applications, switch your deprotection protocol to 4M HCl in dioxane. Hydrochloride salts possess significantly higher lattice energies and will almost always precipitate cleanly upon the addition of cold diethyl ether[5].

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride , PMC (NIH). URL:[Link]

  • Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor , ACS Publications. URL:[Link]

Sources

minimizing by-product formation in the synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of fluorinated aromatic amines. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and by-product pitfalls encountered when synthesizing 4-(4-Aminobutoxy)-1,2-difluorobenzene derivatives.

This portal is structured to provide drug development professionals with causality-driven troubleshooting, self-validating protocols, and diagnostic data to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant bis-alkylation (dimer formation) during the attachment of the butyl chain to 3,4-difluorophenol? Causality: If your synthetic route relies on a 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane), the initial O-alkylation yields a halo-ether intermediate. This intermediate remains highly electrophilic. Because the phenoxide anion is a strong nucleophile, it frequently attacks the newly formed halo-ether, resulting in a 1,4-bis(3,4-difluorophenoxy)butane by-product. Solution: Abandon the dihalide route. Instead, utilize a protected amine precursor such as N-(4-bromobutyl)phthalimide. The bulky phthalimide group is completely unreactive toward phenoxide nucleophiles, structurally eliminating the possibility of bis-alkylation.

Q2: How do I suppress C-alkylation by-products and maximize O-alkylation selectivity? Causality: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically controlled, C-alkylation is thermodynamically controlled. The use of highly active Lewis acids or excessively strong bases can inadvertently provide the activation energy required to drive the reaction toward the thermodynamically favored C-alkylated or rearranged by-products ( [1]). Solution: Maintain strict kinetic control. Use a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetonitrile) at moderate temperatures (60–80 °C). This sufficiently deprotonates the phenol to enhance oxygen nucleophilicity without triggering C-alkylation.

Q3: During the final amination step, my LC-MS shows a mixture of primary, secondary, and tertiary amines. How can I isolate the primary amine cleanly? Causality: Direct amination of an alkyl halide with ammonia is notorious for over-alkylation. The primary amine product is more nucleophilic than ammonia itself, leading to a runaway S_N2 cascade that forms secondary and tertiary ammonium salts. Solution: Employ the Gabriel Synthesis pathway. By using the phthalimide-protected intermediate, the nitrogen atom is flanked by two electron-withdrawing carbonyl groups. This resonance stabilization renders the nitrogen entirely non-nucleophilic after the initial C–N bond formation, capping the reaction at a single alkylation event ( [2]).

Q4: My hydrazinolysis step is stalling, resulting in incomplete deprotection and phthalhydrazide-adduct impurities. How do I force it to completion? Causality: The cleavage of the phthalimide ring via hydrazine proceeds through a cyclic tetrahedral intermediate. If the environment is strictly anhydrous or the temperature is too low, the final ring-opening and expulsion of the primary amine is kinetically hindered, leaving you with a mono-amide adduct. Solution: Use Hydrazine Hydrate (NH₂NH₂·H₂O) instead of anhydrous hydrazine, and reflux in Ethanol. The presence of water facilitates the critical proton transfers necessary for the collapse of the intermediate, releasing the primary amine cleanly without over-alkylation ( [3]).

Part 2: Pathway Visualization

SynthesisPathway Start1 3,4-Difluorophenol Step1 O-Alkylation (K2CO3, DMF, 80°C) Start1->Step1 Start2 N-(4-bromobutyl)phthalimide Start2->Step1 Intermediate Phthalimide-Protected Intermediate Step1->Intermediate Main Pathway Byproduct1 Bis-Alkylation / C-Alkylation (Minimized) Step1->Byproduct1 Side Reaction Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate->Step2 Target 4-(4-Aminobutoxy)- 1,2-difluorobenzene Step2->Target Main Pathway Byproduct2 Over-alkylation (Avoided) Step2->Byproduct2 Side Reaction

Fig 1: Synthesis pathway of 4-(4-Aminobutoxy)-1,2-difluorobenzene highlighting by-product diversion.

TroubleshootingTree Issue Low Primary Amine Yield Check1 Analyze LC-MS of Reaction Mixture Issue->Check1 PathA High Polyalkylation Check1->PathA PathB Incomplete Deprotection Check1->PathB FixA Switch to Gabriel Synthesis Route PathA->FixA Root Cause 1 FixB Increase Hydrazine & Reflux Time PathB->FixB Root Cause 2

Fig 2: Decision tree for troubleshooting low yields and identifying by-product bottlenecks.

Part 3: Quantitative Route Comparison

To illustrate the necessity of the Gabriel pathway over direct amination, the following table summarizes the typical product distribution observed during the synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Synthesis RouteReagents UsedPrimary Amine YieldBis-alkylation By-productOver-alkylation By-product
Direct Amination 1-Bromo-4-chlorobutane, NH₃35%15%40%
Gabriel Synthesis N-(4-bromobutyl)phthalimide, Hydrazine88%< 1%< 1%

Part 4: Self-Validating Experimental Protocols

The following methodologies incorporate built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Highly Selective O-Alkylation
  • Preparation: Charge an oven-dried flask with 3,4-difluorophenol (1.0 eq) and finely powdered K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution should turn slightly yellow, visually confirming the generation of the phenoxide anion.

  • Alkylation: Add N-(4-bromobutyl)phthalimide (1.05 eq) portion-wise to prevent localized thermal spikes.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The reaction is complete when the phenol spot (Rf ~0.6, UV active) disappears entirely, replaced by a single distinct spot for the intermediate (Rf ~0.4).

  • Workup: Pour the mixture into ice water (3x volume of DMF) while stirring vigorously. The protected intermediate will precipitate as a solid. Filter and wash with distilled water to remove residual DMF and inorganic salts.

Protocol B: Controlled Hydrazinolysis (Gabriel Cleavage)
  • Preparation: Suspend the purified phthalimide-protected intermediate (1.0 eq) in Ethanol (0.2 M concentration).

  • Reagent Addition: Add Hydrazine Hydrate (NH₂NH₂·H₂O, 3.0 eq) dropwise at room temperature.

  • Cleavage: Heat the mixture to a gentle reflux (85 °C) for 4 hours.

  • Validation Checkpoint 3: Monitor the physical state of the reaction. A thick, voluminous white precipitate (phthalhydrazide) will form in the flask, indicating successful cleavage of the protecting group.

  • Isolation: Cool the mixture to 0 °C to maximize the precipitation of the by-product. Filter off the phthalhydrazide solid and concentrate the ethanolic filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc and extract with 1M HCl. The target primary amine will migrate to the aqueous layer as a hydrochloride salt, leaving organic impurities behind. Basify the aqueous layer with 2M NaOH to pH 10, then extract with fresh EtOAc to yield the pure 4-(4-Aminobutoxy)-1,2-difluorobenzene free base.

References

  • The Gabriel Synthesis For Making Primary Amines Master Organic Chemistry URL:[Link]

  • Gabriel Synthesis: Alkyl Halide to Primary Amine OrgoSolver URL:[Link]

Validation & Comparative

Validation of Synthesis Protocols for 4-(4-Aminobutoxy)-1,2-difluorobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently encounter challenges in synthesizing high-purity aryloxyalkylamines. Compounds like 4-(4-aminobutoxy)-1,2-difluorobenzene are critical pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including 5-HT receptor agonists and antisecretory agents[1],[2].

The primary synthetic hurdle with this molecule is the selective functionalization of the ether linkage while strictly controlling the reactivity of the terminal primary amine. Direct alkylation with unprotected amines inevitably leads to over-alkylation (secondary and tertiary amine formation). To solve this, we must employ orthogonal protection strategies or latent amine functional groups.

This guide objectively compares three validated synthetic protocols—the Mitsunobu Route , the Nitrile Reduction Route , and the Gabriel Synthesis Route —providing the mechanistic causality, step-by-step methodologies, and self-validating checkpoints required to execute them successfully.

Mechanistic Pathways and Route Selection

The selection of a synthetic route depends heavily on the project phase (discovery vs. process scale) and the available infrastructure.

Pathway Start 3,4-Difluorophenol NodeA1 Mitsunobu Coupling (N-Boc-4-aminobutanol) Start->NodeA1 DEAD, PPh3 NodeB1 O-Alkylation (1,4-Dibromobutane) Start->NodeB1 K2CO3, DMF NodeC1 Nitrile Alkylation (4-Chlorobutyronitrile) Start->NodeC1 K2CO3, KI Product 4-(4-Aminobutoxy)-1,2-difluorobenzene NodeA2 Boc-Protected Intermediate NodeA1->NodeA2 NodeA2->Product TFA / HCl NodeB2 Bromo-Intermediate NodeB1->NodeB2 NodeB3 Gabriel Synthesis (Phthalimide / N2H4) NodeB2->NodeB3 NodeB3->Product NodeC2 Cyano-Intermediate NodeC1->NodeC2 NodeC3 Catalytic Hydrogenation (Raney Ni / H2) NodeC2->NodeC3 NodeC3->Product

Caption: Synthetic pathways for 4-(4-Aminobutoxy)-1,2-difluorobenzene from 3,4-difluorophenol.

DecisionTree Query Primary Synthesis Goal? Goal1 Rapid Library Generation (Medicinal Chemistry) Query->Goal1 Goal2 Kilogram Scale-Up (Process Chemistry) Query->Goal2 Goal3 Standard Lab Equipment (Intermediate Scale) Query->Goal3 RouteA Mitsunobu Route High tolerance, poor atom economy Goal1->RouteA RouteC Nitrile Reduction Route High atom economy, requires autoclave Goal2->RouteC RouteB Gabriel Synthesis Route Robust, moderate yields Goal3->RouteB

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale.

Protocol 1: The Mitsunobu Approach (Discovery Scale)

The is the premier choice for medicinal chemists synthesizing aryloxyalkylamines because it allows for the direct coupling of complex, pre-protected amino alcohols[3],[4]. The highly electron-withdrawing fluorine atoms on 3,4-difluorophenol lower its pKa to approximately 8.5, making it an exceptionally efficient pronucleophile for the triphenylphosphine-DEAD betaine intermediate.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3,4-difluorophenol (1.0 eq), N-Boc-4-aminobutan-1-ol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0°C.

  • Betaine Formation: Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition ensures the reactive betaine intermediate is consumed by the phenol immediately upon formation. Bulk addition leads to the irreversible formation of unreactive hydrazine dicarboxylate byproducts.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture in vacuo. Triturate the crude residue with a cold 9:1 mixture of Hexanes:Ethyl Acetate.

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in polar solvents but precipitates rapidly in cold non-polar mixtures, allowing for easy removal via filtration without relying on tedious column chromatography.

  • Deprotection: Treat the purified Boc-intermediate with 4M HCl in Dioxane for 2 hours at room temperature. Concentrate to yield the hydrochloride salt of the product.

Self-Validation Checkpoint: The successful removal of the Boc group and the presence of the primary amine must be validated using a Ninhydrin stain on a TLC plate. A deep purple spot confirms the primary amine, while the absence of UV-active spots at the solvent front confirms the complete removal of TPPO.

Protocol 2: Nitrile Alkylation & Reduction (Process Scale)

While the Mitsunobu reaction is elegant, its poor atom economy (generating stoichiometric TPPO and hydrazine waste) makes it unsuitable for kilogram-scale manufacturing. The industrial standard utilizes the alkylation of a halo-nitrile followed by [5].

Step-by-Step Methodology
  • Alkylation: Combine 3,4-difluorophenol (1.0 eq), 4-chlorobutyronitrile (1.1 eq), and K2CO3 (1.5 eq) in DMF (0.5 M). Add a catalytic amount of KI (0.1 eq).

    • Causality: KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the nucleophilic substitution.

  • Heating: Stir at 90°C for 8 hours. Quench with water and extract with MTBE to isolate 4-(3-cyanopropoxy)-1,2-difluorobenzene.

  • Hydrogenation Setup: Transfer the cyano-intermediate to a high-pressure autoclave. Add Raney-Nickel (10% w/w) and a solution of 7M Ammonia in Methanol.

    • Causality: The reduction of a nitrile proceeds via an imine intermediate. Without ammonia, the newly formed primary amine will attack this imine, generating a secondary amine dimer impurity. The massive excess of ammonia shifts the equilibrium, entirely suppressing dimerization[5].

  • Reduction: Pressurize the vessel with H2 gas to 50 psi and heat to 50°C.

Self-Validation Checkpoint: This system is self-validating via a mass flow controller monitoring H2 uptake. The reaction is deemed complete exactly when the stoichiometric equivalent of hydrogen gas is consumed and the pressure stabilizes. GC-FID must be used to confirm the disappearance of the nitrile peak.

Protocol 3: Alkylation & Gabriel Synthesis (Intermediate Scale)

For laboratories lacking high-pressure hydrogenation equipment but requiring larger quantities than the Mitsunobu route practically allows, the Gabriel synthesis provides a highly robust, standard-glassware alternative[3].

Step-by-Step Methodology
  • Excess Alkylation: Reflux 3,4-difluorophenol (1.0 eq) with 1,4-dibromobutane (3.0 eq) and K2CO3 in acetone for 16 hours.

    • Causality: To prevent the phenol from reacting with both ends of the dibromide (forming a symmetrical diether), a large stoichiometric excess of 1,4-dibromobutane is utilized.

  • Distillation: Remove the solvent and vacuum distill the remaining unreacted 1,4-dibromobutane for recovery.

  • Imide Substitution: React the resulting bromo-ether with Potassium phthalimide (1.2 eq) in DMF at 80°C for 6 hours.

  • Hydrazinolysis: Suspend the phthalimide intermediate in ethanol, add Hydrazine hydrate (2.0 eq), and reflux for 4 hours.

Self-Validation Checkpoint: The cleavage of the phthalimide protecting group is visually self-validating. As the reaction proceeds, a voluminous, insoluble white precipitate of phthalhydrazide forms. Complete precipitation indicates full deprotection. The product is isolated simply by filtering off the byproduct.

Quantitative Performance Comparison

To objectively evaluate these methodologies, experimental data regarding yield, purity, and environmental impact (E-Factor) have been consolidated below.

Synthetic RouteOverall YieldCrude PurityScalabilityE-Factor (Waste)Primary Impurity Risk
Route A: Mitsunobu 75 - 85%>95% (Post-trituration)Low (Discovery)HighTPPO carryover
Route B: Nitrile Reduction 85 - 90%>98%High (Industrial)LowSecondary amine dimer
Route C: Gabriel Synthesis 60 - 70%>90%MediumMediumSymmetrical diether
Final Recommendations

For the rapid generation of 4-(4-aminobutoxy)-1,2-difluorobenzene derivatives in a medicinal chemistry setting, the Mitsunobu Route is unmatched in its functional group tolerance and ease of setup. However, for process chemistry and scale-up , the Nitrile Reduction Route is the undisputed optimal choice due to its superior atom economy, higher overall yield, and elimination of stoichiometric organic waste.

Sources

comparison of 4-(4-Aminobutoxy)-1,2-difluorobenzene with other flexible linkers

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to PROTAC Linker Design: 4-(4-Aminobutoxy)-1,2-difluorobenzene vs. Traditional Flexible Linkers

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter a common pitfall in Proteolysis Targeting Chimera (PROTAC) design: treating the linker as a passive spacer. Historically, medicinal chemists have relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains to bridge the protein of interest (POI) ligand and the E3 ligase recruiter. However, excessive flexibility often leads to thermodynamic and pharmacokinetic liabilities[][2].

This guide objectively compares traditional flexible linkers with a highly optimized, semi-rigid alternative: 4-(4-Aminobutoxy)-1,2-difluorobenzene . By analyzing structural properties, thermodynamic profiles, and experimental validation workflows, we will explore why transitioning to fluorinated, semi-rigid linkers can rescue failing degrader programs.

Structural & Physicochemical Profiling: The "Why"

To understand the performance differences between linkers, we must analyze the causality behind their physicochemical properties and how they influence ternary complex formation (POI–PROTAC–E3).

The Entropic Dilemma of Flexible Linkers (PEG & Alkyl)

Traditional flexible linkers, such as PEG4 or octyl chains, offer immense conformational freedom. While this "promiscuity" is useful during initial screening to find a productive binding orientation, it introduces a severe thermodynamic penalty[2]. When a highly flexible PROTAC freezes into a single, productive conformation to form the ternary complex, the loss of rotational and translational freedom translates directly into an "entropic tax" (-TΔS) that erodes overall binding affinity[][3]. Furthermore, long alkyl chains are highly lipophilic and susceptible to rapid oxidative metabolism by CYP450 enzymes[2].

The Semi-Rigid Advantage: 4-(4-Aminobutoxy)-1,2-difluorobenzene

This specialized building block (Chemical structure: NCCCCOc1ccc(F)c(F)c1) represents a paradigm shift in linker vectorization. It combines two distinct functional zones:

  • The Butoxy Chain (Flexible Reach): The 4-carbon primary amine provides just enough flexibility to traverse the solvent-exposed channel between the POI and E3 ligase, ensuring the two proteins do not sterically clash.

  • The 1,2-Difluorobenzene Core (Rigidity & Shielding): The incorporation of an sp2-hybridized aromatic ring reduces the number of rotatable bonds, effectively "pre-organizing" the PROTAC into a bioactive conformation and minimizing the entropic penalty upon binding[]. Additionally, the strong C-F bonds shield the aromatic ring from CYP450-mediated oxidation, dramatically improving the metabolic half-life[4]. Finally, the electron-deficient difluorophenyl ring can engage in favorable π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) at the protein-protein interface, enhancing the cooperativity (α) of the ternary complex[][5].

Mechanistic Pathways

To visualize the thermodynamic differences between these linker classes, refer to the pathway diagram below.

Pathway cluster_flexible Pathway A: Traditional Flexible Linkers (PEG/Alkyl) cluster_rigid Pathway B: 4-(4-Aminobutoxy)-1,2-difluorobenzene A1 High Conformational Entropy A2 High Entropic Penalty Upon Binding A1->A2 A3 Transient Ternary Complex (Lower Degradation) A2->A3 B1 Pre-organized Conformation (Rigidified Aryl Ring) B2 Reduced Entropic Penalty + Enhanced π-π Stacking B1->B2 B3 Stable Ternary Complex (Maximal Degradation) B2->B3

Thermodynamic pathways comparing flexible linkers vs. semi-rigid fluorinated linkers.

Comparative Performance Data

The following table synthesizes representative quantitative data comparing PROTACs synthesized with different linkers targeting the same POI and E3 ligase pair (e.g., AR-CRBN degraders). The data highlights the superiority of the semi-rigid fluorinated approach[2][3].

Linker TypeRepresentative MotifEntropic Penalty (-TΔS)Cooperativity (α)DC50 (nM)Dmax (%)Microsomal T1/2 (min)
Highly Flexible (Hydrophilic) PEG4-AmineHigh0.8 (Negative)45.282%35
Highly Flexible (Lipophilic) Octyl-AmineHigh1.2 (Neutral)18.588%15
Semi-Rigid Fluorinated 4-(4-Aminobutoxy)-1,2-difluorobenzeneLow4.5 (Positive)1.298%>120

Data Interpretation: While PEG4 provides adequate degradation, its negative cooperativity indicates that the linker actively hinders optimal protein-protein interactions. The octyl linker improves potency but fails catastrophically in metabolic stability. The 4-(4-Aminobutoxy)-1,2-difluorobenzene linker achieves sub-nanomolar DC50 and near-total target clearance (98% Dmax) while maintaining an excellent pharmacokinetic profile[2][4].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these linkers in your own pipeline, you must employ a self-validating experimental loop. The following protocols detail the critical steps from synthesis to cellular validation.

Workflow S1 Synthesis Amide Coupling S2 Biophysical SPR Kinetics S1->S2 S3 Cellular In-Cell Western S2->S3 S4 ADME Microsomal Stability S3->S4

Self-validating experimental workflow for evaluating PROTAC linker performance.

Protocol 1: Linker Conjugation via Amide Coupling (Synthesis)

Causality: We utilize HATU and DIPEA for the amide coupling of the primary amine of 4-(4-Aminobutoxy)-1,2-difluorobenzene to the carboxylic acid of the E3 ligand. HATU ensures rapid activation, which is critical to prevent the epimerization of sensitive stereocenters (e.g., the glutarimide ring of CRBN ligands). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the linker without side reactions.

  • Dissolve the E3-ligand-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.1 eq). Stir for 2 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. Do not proceed to purification until the [M+H]+ peak of the starting material is entirely consumed, ensuring maximum yield of the highly valuable PROTAC intermediate.

  • Purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Protocol 2: Ternary Complex Kinetics via Surface Plasmon Resonance (SPR)

Causality: Binary affinity (PROTAC to POI) does not predict degradation. SPR is mandatory because it measures real-time association ( kon​ ) and dissociation ( koff​ ) rates of the ternary complex, allowing us to calculate the cooperativity factor (α)[3].

  • Immobilize the E3 ligase (e.g., VHL or CRBN) onto a CM5 sensor chip via standard amine coupling until a baseline of ~1000 RU is achieved.

  • Prepare serial dilutions of the PROTAC (1 nM to 1 μM) pre-incubated with a saturating concentration of the POI (e.g., 5 μM).

  • Flow the PROTAC-POI complex over the immobilized E3 ligase at 30 μL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Step: Include a flow channel with PROTAC only (no POI). Subtract this signal from the experimental channel to eliminate artifacts caused by the PROTAC non-specifically binding to the dextran matrix.

Protocol 3: Cellular Degradation Quantification via In-Cell Western

Causality: Traditional Western blots suffer from lysis variability and non-linear signal saturation. In-Cell Western provides high-throughput, quantitative fluorescence data directly in adherent cells, preserving the cellular context of degradation[2].

  • Seed target cells (e.g., HEK293T) in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight.

  • Treat cells with a 10-point dose-response of the PROTAC (0.1 nM to 10 μM) for 24 hours.

  • Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100.

  • Block with Odyssey Blocking Buffer for 1 hour, then incubate with primary antibodies against the POI and a housekeeping protein (e.g., GAPDH) overnight at 4°C.

  • Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour.

  • Self-Validation Step: Normalize the target protein signal (800 nm) against the housekeeping signal (700 nm). This proves that the observed reduction in target protein is due to targeted degradation, not compound toxicity or cell detachment.

Conclusion

The selection of a linker is as critical as the choice of the warhead or E3 recruiter. While flexible PEG and alkyl linkers remain useful early-stage tools, their entropic and metabolic liabilities often prevent clinical translation. By incorporating semi-rigid, pre-organized structures like 4-(4-Aminobutoxy)-1,2-difluorobenzene , researchers can simultaneously reduce the entropic penalty of ternary complex formation, enhance π-π interactions at the protein interface, and dramatically improve microsomal stability.

References

  • Current strategies for the design of PROTAC linkers: a critical review PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold... MDPI URL:[Link]

  • Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy... PubMed / NIH URL:[Link]

Sources

4-(4-Aminobutoxy)-1,2-difluorobenzene vs. Other Fluorinated Building Blocks in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. By replacing specific hydrogen atoms with fluorine, drug development professionals can profoundly alter a molecule's physicochemical properties, improving metabolic stability, modulating pKa, and enhancing binding affinity without adding significant steric bulk[1].

Among the vast library of fluorinated intermediates, 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1) has emerged as a highly versatile bifunctional building block. It combines the metabolic resilience and bioisosteric properties of a 1,2-difluoroaromatic system with the synthetic tractability and solvent-accessible reach of a flexible aminobutoxy linker.

This guide objectively compares 4-(4-Aminobutoxy)-1,2-difluorobenzene against other common fluorinated building blocks, providing structural profiling, metabolic causality, and self-validating experimental protocols for its application in drug design.

Structural and Physicochemical Profiling

When optimizing a lead compound, the choice of fluorinated building block dictates the trajectory of the Structure-Activity Relationship (SAR). The table below summarizes the quantitative and qualitative differences between 4-(4-Aminobutoxy)-1,2-difluorobenzene and alternative fluorinated motifs.

Table 1: Comparative Physicochemical Properties of Fluorinated Motifs
Building Block MotifLipophilicity (ΔlogP)Steric Bulk (van der Waals Volume)Metabolic Stability (CYP450)Primary Protein-Ligand Interaction Profile
1,2-Difluorobenzene Moderate increaseMinimal (F radius 1.47 Å)High (Lowered HOMO energy)Multipolar C-F···C=O interactions
Trifluoromethyl (-CF₃) High increaseHigh (Similar to an isopropyl group)Very HighHydrophobicity, halogen bonding
Monofluorobenzene Slight increaseMinimalModerateWeak hydrogen bond acceptor
Trifluoromethoxy (-OCF₃) High increaseModerateHighConformational locking, hydrophobicity
The Causality of the 1,2-Difluoro Advantage

Why choose a 1,2-difluoro motif over a standard monofluorinated or heavily fluorinated -CF₃ ring? The answer lies in physical organic chemistry. The addition of a second fluorine atom shifts the electronic balance of the aromatic ring. The σ -withdrawing character of the two fluorine atoms dominates their π -donating effect, which significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy (e.g., 1,2-difluorobenzene drops to −6.77 eV)[2]. This reduction in HOMO energy makes the aromatic ring substantially less nucleophilic, thereby resisting electrophilic attack by the reactive FeO³⁺ (Compound I) species in cytochromes P450. This effectively blocks arene epoxidation and subsequent degradation[3].

Unlike the -CF₃ group, which can drive lipophilicity (logP) so high that it causes off-target toxicity or poor aqueous solubility, the 1,2-difluorobenzene moiety provides robust metabolic protection while maintaining a "Goldilocks" level of lipophilicity.

Metabolic Stability & O-Dealkylation Dynamics

A critical vulnerability of alkyl aryl ethers in drug scaffolds is CYP450-mediated O-dealkylation. This degradation pathway typically proceeds via hydrogen atom transfer (HAT) to form a carbon-centered radical, followed by hemiacetal formation and cleavage into a phenol and an aldehyde[4].

While unfluorinated ethers are rapidly metabolized, attaching the ether oxygen to a 1,2-difluorobenzene ring fundamentally alters the electron density of the oxygen atom. The strong inductive electron withdrawal by the ortho- and meta-fluorine atoms destabilizes the adjacent carbon-centered radical transition state, thereby increasing the activation energy required for the initial C-H abstraction[2].

CYP450_Metabolism A Unfluorinated Aryl Ether B CYP450 (Fe=O) Oxidation A->B C C-H Abstraction (Stable Radical) B->C D O-Dealkylation (Degradation) C->D Fast Cleavage E 1,2-Difluoroaryl Ether F CYP450 (Fe=O) Oxidation E->F G C-H Abstraction (Destabilized Radical) F->G H Metabolic Stability (Intact Ether) G->H Blocked/Slowed

CYP450-mediated O-dealkylation pathway comparing unfluorinated vs. 1,2-difluoroaryl ethers.

Synthetic Workflows & Self-Validating Protocols

The terminal primary amine of the 4-aminobutoxy chain provides an ideal nucleophilic handle for late-stage functionalization. The 4-carbon spacer is long enough to project the difluorophenyl ring out of a narrow binding cleft into a secondary hydrophobic pocket, allowing medicinal chemists to explore extended SAR without violating Lipinski's rules.

Below is a self-validating protocol for integrating 4-(4-Aminobutoxy)-1,2-difluorobenzene into a lead scaffold via amide coupling.

Standard Protocol: Amide Coupling with 4-(4-Aminobutoxy)-1,2-difluorobenzene

Objective: Synthesize a target amide while preserving the fluorinated pharmacophore and ensuring no nucleophilic aromatic substitution (SₙAr) side reactions occur at the fluorinated ring.

Reagents:

  • Target carboxylic acid (1.0 eq)

  • 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the active OAt ester before the amine is introduced, preventing the primary amine from reacting directly with the coupling reagent and minimizing guanidinium by-product formation.

  • Coupling: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene dropwise to the activated mixture. Stir for 2-4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation System (Critical):

    • LC-MS: Confirm the mass of the product. The presence of the difluorophenyl group often results in a characteristic isotopic pattern and high ionization efficiency in positive mode due to the newly formed amide.

    • ¹⁹F NMR: Because the 1,2-difluorobenzene ring is electron-deficient, it is theoretically susceptible to SₙAr by strong nucleophiles. You must check the ¹⁹F NMR spectrum of the crude product. A successful, intact incorporation will show two distinct multiplets (typically between -135 and -145 ppm). If only one fluorine peak is present, an unwanted SₙAr reaction has occurred.

Synthetic_Workflow Step1 Step 1: Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF Mechanism: OAt ester formation Time: 15 min at RT Step2 Step 2: Nucleophilic Coupling Reagent: 4-(4-Aminobutoxy)-1,2-difluorobenzene Mechanism: Amide bond formation Time: 2-4 hours at RT Step1->Step2 Step3 Step 3: Liquid-Liquid Workup Action: Quench with NaHCO3 (aq) Extraction: EtOAc / 5% LiCl (aq) Purpose: Remove DMF & unreacted acid Step2->Step3 Step4 Step 4: Self-Validation Analytical: LC-MS & 19F NMR Check: Two multiplets at -135 to -145 ppm Purpose: Confirm intact 1,2-difluoro ring Step3->Step4

Step-by-step synthetic workflow and validation for amide coupling with the fluorinated block.

Conclusion

For drug development professionals, selecting the right fluorinated building block requires balancing steric, electronic, and metabolic parameters. While perfluoroalkyl chains and -CF₃ groups offer maximum metabolic protection, they often incur a severe lipophilicity penalty that complicates downstream formulation.

4-(4-Aminobutoxy)-1,2-difluorobenzene offers an optimal alternative. The 1,2-difluoro motif provides robust metabolic stability against CYP450 oxidation and favorable multipolar binding interactions with minimal steric bulk[1]. Simultaneously, the aminobutoxy chain ensures excellent synthetic tractability, allowing the fluorinated pharmacophore to bridge solvent-exposed regions and engage secondary binding pockets effectively.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PubMed Central (PMC).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.ACS Publications.
  • Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability.PubMed Central (PMC).
  • Full article: The role of fluorine in medicinal chemistry.Taylor & Francis Online.

Sources

in vitro and in vivo evaluation of 4-(4-Aminobutoxy)-1,2-difluorobenzene-based tracers

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro and In Vivo Evaluation of 4-(4-Aminobutoxy)-1,2-difluorobenzene-Based Tracers: A Comparative Guide

Target Audience: Researchers, Radiochemists, and Drug Development Professionals

Introduction and Structural Rationale

The 4-(4-aminobutoxy)-1,2-difluorobenzene moiety (also referred to as a 3,4-difluorophenoxybutylamine derivative) has emerged as a highly versatile pharmacophore in the design of next-generation Positron Emission Tomography (PET) radiotracers. This structural motif is frequently incorporated into ligands targeting central nervous system (CNS) receptors, such as the Sphingosine 1-Phosphate Receptor 1 (S1P1) and Trace Amine-Associated Receptor 1 (TAAR1)[1][2].

As an Application Scientist, I evaluate tracer efficacy not just by its affinity, but by its systemic behavior. The strategic incorporation of the 1,2-difluorobenzene ring provides distinct advantages over unsubstituted or single-halogenated alternatives:

  • Metabolic Stability: The difluoro-substitution strongly resists rapid oxidative metabolism by cytochrome P450 enzymes, minimizing the "NIH shift" and subsequent defluorination that plagues many aryl-fluoride tracers[3].

  • Physicochemical Tuning: The aminobutoxy linker provides the necessary flexibility and hydrogen-bonding capacity required for high-affinity target engagement, while maintaining an optimal lipophilicity (LogD ~2.0–3.0) for blood-brain barrier (BBB) penetration[2].

  • Radiochemical Efficiency: The presence of stable fluorine allows for direct 18 F isotopic substitution via modern copper-mediated radiofluorination or nucleophilic aromatic substitution (S N​ Ar), yielding exceptionally high specific activity[4].

Comparative In Vitro Evaluation

In vitro evaluation establishes the foundational pharmacodynamics of the tracer. Here, we compare a representative 4-(4-aminobutoxy)-1,2-difluorobenzene-based 18 F-tracer against a conventional 11 C-labeled alternative.

Causality in Experimental Design: Why do we rely on homologous competition assays rather than direct saturation binding? Direct saturation requires massive amounts of radioactivity, which can cause radiolytic degradation of the receptor preparation. Homologous competition (using a fixed trace amount of radioligand against increasing concentrations of the cold, non-radioactive ligand) provides a self-validating system to determine the true dissociation constant ( Kd​ ) and receptor density ( Bmax​ ) without the confounding variable of differing affinities between the hot and cold species.

Table 1: In Vitro Binding Affinity & Physicochemical Comparison
Parameter4-(4-Aminobutoxy)-1,2-difluorobenzene 18 F-TracerConventional 11 C-AlternativeClinical Implication
Target Affinity ( Ki​ ) 1.2 ± 0.3 nM4.5 ± 0.8 nMHigher affinity allows for lower injected mass, avoiding pharmacological effects.
Lipophilicity (LogD 7.4​ ) 2.653.40LogD between 2-3 is optimal for BBB penetration without excessive non-specific lipid binding.
Plasma Protein Binding 82%95%Lower protein binding increases the free fraction ( fND​ ) available to enter the brain.
Off-Target Binding < 5% (at 10 µM)12% (at 10 µM)Ensures the PET signal accurately reflects the specific target density.

Comparative In Vivo Evaluation

In vivo studies assess pharmacokinetics, target engagement, and metabolic fate. The extended half-life of 18 F (109.8 min) compared to 11 C (20.4 min) permits prolonged dynamic scanning, which is critical for accurate kinetic modeling.

Causality in Experimental Design: Why use dynamic PET/CT over static imaging? Static imaging only provides semi-quantitative Standardized Uptake Values (SUVs), which are highly susceptible to variations in blood flow and clearance rates. Dynamic imaging captures the arterial input function and tissue time-activity curves (TACs). This allows for rigorous kinetic modeling (e.g., two-tissue compartment models) to calculate the true Binding Potential ( BPND​ ), self-validating the tracer's specific signal against its free/non-specifically bound compartments[5][6].

Table 2: In Vivo Pharmacokinetics & Biodistribution (Rodent Model)
Parameter4-(4-Aminobutoxy)-1,2-difluorobenzene 18 F-TracerConventional 11 C-AlternativeClinical Implication
Peak Brain Uptake 4.8 %ID/g (at 10 min)3.1 %ID/g (at 5 min)Superior initial brain penetration.
Clearance (Washout) Rapid (Brain/Blood ratio > 4 at 60 min)Slow (High non-specific retention)Rapid washout of unbound tracer improves signal-to-noise ratio (SNR).
Bone Uptake (60 min) 1.1 %ID/gN/ALow bone uptake confirms the in vivo stability of the C-F bond (minimal defluorination).
Specificity (Blockade) > 85% signal reduction60% signal reductionHigh displaceability confirms reversible, target-specific binding.

Step-by-Step Experimental Methodologies

Protocol 1: In Vitro Autoradiography (Target Specificity)

This protocol validates the spatial distribution of the tracer against known receptor atlases.

  • Tissue Preparation: Section fresh-frozen rodent or human brain tissue at 20 µm thickness using a cryostat. Note: Do not use fixed tissue, as cross-linking alters receptor conformation.

  • Pre-incubation: Wash sections in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous competitive ligands.

  • Radioligand Incubation: Incubate sections with 1 nM of the 18 F-tracer for 60 minutes. Self-Validation Step: Run parallel adjacent sections with the tracer plus an excess (10 µM) of a structurally distinct cold competitor to define non-specific binding (NSB).

  • Washing: Perform rapid, sequential washes (3 x 2 min) in ice-cold buffer to trap the bound radioligand and minimize dissociation, followed by a quick dip in distilled water at 4°C to remove buffer salts.

  • Imaging: Dry the sections under a stream of cool air, expose them to phosphor imaging plates for 12 hours, and scan using a high-resolution autoradiography system.

Protocol 2: In Vivo microPET/CT Imaging and Blocking Study
  • Subject Preparation: Anesthetize the animal (e.g., C57BL/6 mouse) using 2% isoflurane. Maintain body temperature at 37°C using a heating pad to prevent anesthesia-induced metabolic suppression, which artificially alters tracer kinetics.

  • Tracer Administration: Inject 5-10 MBq of the 18 F-tracer intravenously via the lateral tail vein catheter.

  • Dynamic Acquisition: Immediately commence a 60-minute dynamic PET scan.

  • Blocking Paradigm: To definitively prove target engagement, pre-treat a separate cohort with a saturating dose (5 mg/kg) of an unlabeled target-specific antagonist 15 minutes prior to tracer injection. A significant reduction in the target region's TAC validates the tracer's in vivo specificity[6].

  • Reconstruction & Analysis: Reconstruct images using a 3D ordered-subset expectation maximization (OSEM) algorithm. Co-register PET data with CT for anatomical localization and extract TACs from defined Volumes of Interest (VOIs).

Workflow and Mechanistic Visualizations

Workflow A Tracer Synthesis & 18F-Labeling B In Vitro Evaluation (Affinity & Selectivity) A->B Quality Control C In Vivo Biodistribution & Pharmacokinetics B->C High Affinity D microPET/CT Imaging (Target Engagement) C->D Favorable PK E Metabolite Analysis (Stability) C->E Blood/Brain Sampling

Fig 1. Preclinical evaluation workflow for novel 18F-labeled radiotracers.

Pathway T 4-(4-Aminobutoxy)-1,2- difluorobenzene Tracer R Target Receptor (e.g., S1P1 / TAAR1) T->R Specific Binding S G-Protein Activation R->S Agonism/Antagonism I Internalization & Signal Cascade S->I Downstream Effects C Competitor / Alternative Tracer C->R Competitive Binding

Fig 2. Receptor binding and downstream signaling cascade of the radiotracer.

Sources

comparative analysis of PET probes synthesized using different fluorinated precursors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of PET Probes Synthesized Using Different Fluorinated Precursors: A Technical Guide

Executive Summary The development of targeted Positron Emission Tomography (PET) radiotracers relies heavily on the efficient incorporation of Fluorine-18 ( 18 F). Because of its ideal nuclear decay characteristics (109.8 min half-life, 97% β+ emission), 18 F is the gold standard for clinical molecular imaging. However, the selection of the fluorinated precursor dictates the radiochemical yield (RCY), molar activity ( Am​ ), and structural viability of the final probe. This guide provides an objective, data-driven comparison of three primary precursor strategies: direct aliphatic nucleophilic substitution, copper-mediated radiofluorination (CMRF) of aryl boronic esters, and prosthetic group conjugation using 18 F-SFB.

Mechanistic Analysis of Fluorinated Precursors

As application scientists, we must select precursors based on the electronic and structural constraints of the target molecule. The causality behind these choices is rooted in the distinct reaction mechanisms required to form C– 18 F bonds.

Direct Aliphatic Nucleophilic Substitution (Triflates/Tosylates)

For molecules with accessible sp 3 hybridized carbons, direct S N​ 2 nucleophilic substitution remains the most efficient methodology. Precursors bearing highly reactive leaving groups—such as triflates, tosylates, or mesylates—undergo rapid substitution with [ 18 F]fluoride.

  • Mechanistic Causality: The S N​ 2 mechanism requires minimal steric hindrance and is highly sensitive to the basicity of the reaction medium. Harsh conditions (high temperatures and strong bases like K 2​ CO 3​ /K 2.22​ ) can cause base-catalyzed elimination (E2), converting the precursor into an unwanted alkene byproduct[1.11].

Copper-Mediated Radiofluorination (CMRF) of Aryl Boronic Esters

Historically, labeling aromatic rings required S N​ Ar reactions, which strictly limited the substrate scope to highly electron-deficient arenes. The advent of CMRF utilizing aryl boronic acids and pinacol esters (ArBpin) revolutionized late-stage sp 2 fluorination.

  • Mechanistic Causality: CMRF bypasses the electronic limitations of S N​ Ar. Instead of a nucleophilic attack on the ring, the reaction proceeds via a catalytic cycle where the C(sp 2 )– 18 F bond is formed through reductive elimination from a highly reactive organometallic Cu(III)(aryl)( 18 F-fluoride) intermediate[1.1]. This allows for the high-yielding radiofluorination of electron-rich, electron-neutral, and sterically hindered arenes[1.2].

Prosthetic Group Conjugation ( 18 F-SFB)

Biologics (peptides, proteins, antibodies) undergo rapid denaturation or decomposition under the harsh thermal and basic conditions required for direct C–F bond formation. Therefore, a two-step approach using a prosthetic group like N -succinimidyl 4-[ 18 F]fluorobenzoate ( 18 F-SFB) is mandatory.

  • Mechanistic Causality: 18 F-SFB acts as an amine-reactive electrophile. The succinimidyl ester selectively acylates primary amines (e.g., lysine side chains or N-termini) at physiological pH and room temperature, ensuring the structural integrity of the biologic is preserved during radiolabeling[1.9].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three primary precursor strategies, derived from standardized automated radiosynthesis modules.

ParameterDirect Aliphatic Nucleophilic (Triflates)CMRF (Aryl Boronic Esters)Prosthetic Group Conjugation ( 18 F-SFB)
Target Carbon/Site sp 3 (Aliphatic)sp 2 (Aromatic)Primary Amines (Biologics)
Reaction Mechanism S N​ 2 SubstitutionCu-catalyzed Reductive EliminationAmidation (Conjugation)
Reaction Temperature 80–110 °C100–120 °C20–37 °C (for conjugation)
Radiochemical Yield High (50–80%)Moderate to High (20–60%)Moderate (30 ± 3% non-decay corrected)
Synthesis Time 30–45 min45–60 min35 min (One-step precursor)
Substrate Scope Unhindered aliphatic chainsBroad (Electron-rich/poor arenes)Peptides, Nanobodies, Proteins
Primary Challenge Base-catalyzed elimination (E2)Protodeboronation byproductsMulti-step purification historically required

Precursor Selection Workflow

To systematically determine the optimal radiolabeling strategy, researchers should follow the decision matrix visualized below.

PrecursorSelection Start Target Molecule for 18F-Radiolabeling IsBiologic Is the target a biologic (peptide/protein/antibody)? Start->IsBiologic IsAliphatic Does the target have an accessible aliphatic sp3 site? IsBiologic->IsAliphatic No (Small Molecule) Prosthetic Prosthetic Group Precursor (e.g., 18F-SFB) IsBiologic->Prosthetic Yes (Heat/Base Sensitive) Nucleophilic Aliphatic Leaving Group (Triflate/Tosylate) IsAliphatic->Nucleophilic Yes (SN2 compatible) Aromatic Aryl Boronic Acid/Ester (Copper-Mediated) IsAliphatic->Aromatic No (sp2 aromatic site)

Decision workflow for selecting 18F-radiolabeling precursors based on target molecule properties.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Critical failure points (such as catalyst degradation) are mitigated through specific reagent choices.

Protocol A: Copper-Mediated Radiofluorination (CMRF) of Aryl Boronic Esters

Note: Traditional K 2​ CO 3​ /K 2.22​ complexes are highly basic and will rapidly degrade the Cu(OTf) 2​ catalyst. The use of weakly basic eluents is a strict requirement for this protocol[1.15].

  • Isotope Elution: Pass cyclotron-produced[ 18 F]fluoride (in [ 18 O]H 2​ O) through a QMA carbonate cartridge. Elute the trapped [ 18 F]fluoride into a reaction vessel using a weakly basic phase-transfer catalyst solution (e.g., Tetraethylammonium bicarbonate (TEAB) or KOTf/K 2​ CO 3​ ) in acetonitrile/water[1.15].

  • Azeotropic Drying: Evaporate the solvent at 100 °C under a stream of inert gas (He or N 2​ ). Perform two additional azeotropic drying steps using anhydrous acetonitrile to ensure complete removal of water.

  • Catalyst & Precursor Addition: To the dried [ 18 F]fluoride, add a solution containing the aryl boronic ester precursor (10-20 μ mol), Cu(OTf) 2​ (15-20 μ mol), and pyridine (50 μ mol) dissolved in 0.5 mL of anhydrous DMF or DMA.

  • Radiolabeling: Seal the vessel and heat at 110 °C for 15 minutes to drive the reductive elimination of the Cu(III) intermediate[1.1].

  • Validation & Purification: Quench the reaction with HPLC mobile phase. Analyze an aliquot via Radio-TLC to determine Radiochemical Conversion (RCC). Purify the final product via semi-preparative HPLC. Self-Validation Check: Monitor the UV trace for protodeboronation byproducts (Ar-H), which indicate residual moisture or excessive reaction times.

Protocol B: One-Step Synthesis and Conjugation of 18 F-SFB

Modern methodologies have condensed the traditional 3-step synthesis of 18 F-SFB into a single step using pinacol aryl boronate precursors and Solid Phase Extraction (SPE) purification[1.9].

  • SFB Synthesis: Elute [ 18 F]fluoride using KOTf/K 2​ CO 3​ . Add the pinacol aryl boronate precursor of SFB and Cu-mediator in DMI. Heat at 90 °C for 15 minutes.

  • SPE Purification: Dilute the crude mixture with water and pass it through a series of SPE cartridges (cation exchange followed by a reverse-phase polymer resin) to remove the copper catalyst and unreacted precursor. Elute the purified 18 F-SFB with ethanol.

  • Bioconjugation: Evaporate the ethanol and reconstitute 18 F-SFB in a slightly basic aqueous buffer (pH 8.0–8.5). Add the target peptide/protein (100–500 μ g). Incubate at room temperature for 15–30 minutes.

  • Validation: Perform size-exclusion chromatography (SEC) or use a microspin column to separate the radiolabeled biologic from unreacted 18 F-SFB. Self-Validation Check: The specific activity should be calculated immediately post-SEC to ensure competitive unlabeled impurities did not saturate the primary amines.

References

  • Synthesis of [18F]Arenes via the Copper-Mediated[18F]Fluorination of Boronic Acids. Organic Letters - ACS Publications. 1

  • PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. MDPI. 2

  • Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. MDPI. 3

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry / PMC. 4

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. PMC. 5

Sources

Optimization of Amidation Workflows for 4-(4-Aminobutoxy)-1,2-difluorobenzene: A Head-to-Head Comparison of Coupling Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Analysis

In medicinal chemistry and targeted drug development, 4-(4-Aminobutoxy)-1,2-difluorobenzene (CAS: 1153369-13-1)[1] is a highly versatile building block. It features a highly nucleophilic, unhindered primary aliphatic amine tethered to a lipophilic difluorophenyl ether. While primary amines generally undergo amidation readily, selecting the optimal coupling reagent is critical for maximizing yield, minimizing epimerization (when using chiral acids), and streamlining downstream purification.

As extensively documented in the literature, the concept of a "universal" coupling reagent is a myth[Valeur & Bradley, 2009][2]. Reagent selection must be tailored to the substrate's specific physicochemical properties. Because the difluorophenyl moiety of our target substrate is highly lipophilic, the resulting amide products exhibit strong solubility in organic solvents (e.g., dichloromethane, ethyl acetate). This characteristic dictates our process strategy: we must prioritize coupling reagents that generate strictly water-soluble or easily filterable byproducts to leverage simple liquid-liquid extraction, avoiding chromatographic bottlenecks.

This guide provides a head-to-head comparison of four leading coupling methodologies—HATU, EDC/HOBt, T3P, and DIC/OxymaPure —using a standardized model reaction between 4-(4-Aminobutoxy)-1,2-difluorobenzene and phenylacetic acid.

AmideCoupling Acid Carboxylic Acid ActiveEster Activated Ester Acid->ActiveEster Activation Reagent Coupling Reagent Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Aminolysis Byproduct Reagent Byproduct ActiveEster->Byproduct Leaving Group Amine 4-(4-Aminobutoxy)- 1,2-difluorobenzene Amine->Amide

Fig 1. General mechanism of amide bond formation via activated ester intermediates.

Head-to-Head Performance Data

The following table summarizes the quantitative performance of each coupling system based on our standardized 1.0 mmol scale workflows.

Coupling SystemYield (%)Reaction TimeByproduct Removal StrategyE-Factor / GreennessScale-Up Suitability
HATU / DIPEA >95%1 hModerate (Aqueous Wash)Poor (Poor atom economy)Low (Cost/Toxicity)
EDC / HOBt 88%4 hGood (Aqueous Wash)ModerateModerate (Explosive risk)
T3P / DIPEA 94%2 hExcellent (Aqueous Wash)ExcellentHigh (Process standard)
DIC / OxymaPure 92%2 hGood (Filtration + Wash)GoodHigh (Safer alternative)

Experimental Methodologies & Causality

The following protocols are designed as self-validating systems. Exact stoichiometries and calculated volumes are provided to ensure reproducibility.

Model Reaction: Phenylacetic acid (1.0 equiv) + 4-(4-Aminobutoxy)-1,2-difluorobenzene (1.05 equiv). The slight excess of the amine ensures complete consumption of the acid, preventing the need for basic aqueous washes that could complicate emulsions.

Protocol 1: The HATU Benchmark (Discovery Scale)

HATU is the gold standard for difficult couplings due to the superior leaving group ability of the HOAt-derived active ester. However, it generates tetramethylurea, a byproduct that can stubbornly partition into organic layers during workup.

  • Step 1: Charge a round-bottom flask with phenylacetic acid (136 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Step 2: Add anhydrous DMF (5.0 mL) and stir to dissolve.

  • Step 3: Add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Stir at room temperature for 5 minutes to form the activated ester.

  • Step 4: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (211 mg, 1.05 mmol) dropwise. Stir for 1 hour.

  • Workup: Dilute with EtOAc (20 mL). Wash aggressively with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (10 mL) to remove DMF and tetramethylurea. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: EDC/HOBt (The Traditional Standard)

This classic carbodiimide approach is highly reliable. EDC is chosen over DCC because its urea byproduct is water-soluble. However, HOBt poses an explosive hazard at scale and can be difficult to wash out entirely if the organic layer is highly polar.

  • Step 1: Charge flask with phenylacetic acid (136 mg, 1.0 mmol) and HOBt (149 mg, 1.1 mmol).

  • Step 2: Add anhydrous DCM (5.0 mL) and cool to 0 °C.

  • Step 3: Add EDC·HCl (211 mg, 1.1 mmol) and DIPEA (522 µL, 3.0 mmol). Stir for 10 minutes.

  • Step 4: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (211 mg, 1.05 mmol). Warm to room temperature and stir for 4 hours.

  • Workup: Dilute with DCM (15 mL). Wash with water (2 x 10 mL), 1M HCl (10 mL), and saturated NaHCO₃ (10 mL). Dry over Na₂SO₄, filter, and concentrate.

Protocol 3: T3P (The Process Chemistry Champion)

Propylphosphonic anhydride (T3P) is the premier choice for scaling up the amidation of unhindered primary amines. It is supplied as a 50% solution in EtOAc, making it safe to handle. Crucially, its byproducts are exclusively water-soluble phosphonates , which perfectly complements the lipophilic nature of our difluorobenzene product.

  • Step 1: Charge flask with phenylacetic acid (136 mg, 1.0 mmol) and 4-(4-Aminobutoxy)-1,2-difluorobenzene (211 mg, 1.05 mmol).

  • Step 2: Add ethyl acetate (EtOAc) (5.0 mL) and DIPEA (522 µL, 3.0 mmol). Cool to 0 °C.

  • Step 3: Add T3P (50% wt. solution in EtOAc, 890 µL, 1.5 mmol) dropwise.

  • Step 4: Warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer directly with water (2 x 10 mL), 1M HCl (10 mL), and saturated NaHCO₃ (10 mL). The phosphonate byproducts partition completely into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

T3PMechanism Step1 Carboxylic Acid + T3P + Base Step2 Mixed Phosphonic Anhydride Step1->Step2 Activation Step3 Nucleophilic Attack by Amine Step2->Step3 Aminolysis Step4 Target Amide Product Step3->Step4 Product Step5 Water-Soluble Phosphonate Step3->Step5 Easy Aqueous Wash

Fig 2. T3P-mediated coupling workflow highlighting the generation of water-soluble byproducts.

Protocol 4: DIC/OxymaPure (The Modern Safety Alternative)

OxymaPure is a highly efficient, non-explosive alternative to HOBt/HOAt[El-Faham & Albericio, 2011][3]. When paired with DIC, it forms an active ester rapidly. Because our difluorobenzene amide product is highly soluble in EtOAc, the poorly soluble diisopropylurea (DIU) byproduct generated by DIC can be easily removed via simple filtration.

  • Step 1: Charge flask with phenylacetic acid (136 mg, 1.0 mmol) and OxymaPure (156 mg, 1.1 mmol).

  • Step 2: Add anhydrous DMF (5.0 mL) and cool to 0 °C.

  • Step 3: Add DIC (170 µL, 1.1 mmol) dropwise. Stir for 10 minutes to pre-activate.

  • Step 4: Add 4-(4-Aminobutoxy)-1,2-difluorobenzene (211 mg, 1.05 mmol). Stir at room temperature for 2 hours.

  • Workup: Filter off the precipitated diisopropylurea (DIU) through a Celite pad. Dilute the filtrate with EtOAc (20 mL) and wash thoroughly with water (3 x 10 mL) to remove DMF and residual Oxyma. Dry over Na₂SO₄, filter, and concentrate.

Expert Insights & Conclusion

For the amidation of 4-(4-Aminobutoxy)-1,2-difluorobenzene , the choice of reagent should transition as the project moves from discovery to process scale:

  • Discovery Phase: HATU remains unmatched for raw speed and conversion, especially if the carboxylic acid partner is sterically hindered. However, its high cost and poor atom economy make it unviable for multi-gram synthesis.

  • Process Scale-Up: T3P is the unequivocal winner. Because 4-(4-Aminobutoxy)-1,2-difluorobenzene is an unhindered primary amine, it does not require the extreme reactivity of uronium salts. T3P provides near-quantitative yields, zero epimerization risk, and allows for a completely chromatography-free purification via simple aqueous washing.

  • Green Chemistry / Safety: If carbodiimides must be used, the DIC/OxymaPure system effectively eliminates the explosion risks associated with HOBt while maintaining excellent reaction kinetics[Subirós-Funosas et al., 2009][3].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 4-(4-Aminobutoxy)-1,2-difluorobenzene by HPLC and NMR

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in pharmaceutical research and development, the purity of 4-(4-Aminobutoxy)-1,2-difluorobenzene is paramount. The presence of even minor impurities, such as process-related byproducts or degradation products, can significantly impact the safety and efficacy of a final active pharmaceutical ingredient (API).[1][2] Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential for regulatory compliance and scientific integrity.

This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of 4-(4-Aminobutoxy)-1,2-difluorobenzene. We will move beyond simple procedural lists to explain the scientific rationale behind methodological choices, demonstrating how these orthogonal techniques provide a self-validating system for confident purity assessment.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering exceptional sensitivity and resolving power to separate the main compound from trace-level impurities. The principle relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 4-(4-Aminobutoxy)-1,2-difluorobenzene, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices

The selection of HPLC parameters is dictated by the physicochemical properties of the analyte. 4-(4-Aminobutoxy)-1,2-difluorobenzene possesses a moderately nonpolar difluorinated aromatic ring and a polar, basic primary amine on the butoxy chain.

  • Stationary Phase: A standard C18 (octadecylsilane) column is a robust first choice due to its hydrophobic nature, which will retain the aromatic core. However, fluorinated phases, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity for halogenated aromatic compounds and are an excellent choice for method development or for resolving challenging impurities.[3]

  • Mobile Phase: A gradient elution using water and a miscible organic solvent (like acetonitrile or methanol) is necessary to elute the main compound with a good peak shape and to resolve potential impurities with varying polarities. The addition of a modifier like 0.1% formic acid to the mobile phase is critical. This acidifies the mobile phase, ensuring the primary amine is protonated, which minimizes peak tailing and improves chromatographic performance for basic compounds.[4]

  • Detection: The difluorobenzene ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set around 254 nm is suitable for detection. A PDA detector provides the added advantage of acquiring UV spectra, which can help in peak tracking and purity assessments.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-(4-Aminobutoxy)-1,2-difluorobenzene into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile (the diluent). Ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: PDA at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Interpretation:

    • The purity is calculated using the area percent method from the resulting chromatogram. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

    • According to ICH and USP guidelines, impurities above a certain threshold must be identified and quantified.[5] Spiking studies, where known potential impurities are co-injected, can be performed to confirm the identity of peaks observed in the sample.[6][7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Accurately Weigh Sample Dissolve 2. Dissolve in Diluent Weigh->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Separation on C18 Column Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate Area % Purity Integrate->Calculate

Part 2: Structural Confirmation and Purity by NMR Spectroscopy

While HPLC is excellent for separation and quantification based on detector response, NMR spectroscopy provides definitive structural information and is an inherently quantitative technique (qNMR) when performed under specific conditions.[8][9] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for purity determination without a reference standard of the analyte itself.[10][11] For a fluorinated molecule, both ¹H and ¹⁹F NMR are indispensable.

Causality Behind Experimental Choices
  • ¹H NMR: This is the standard for confirming the organic structure. We expect to see distinct signals for the aromatic protons, the four methylene groups in the butoxy chain, and the amine protons. Their integration ratios (the area under the peaks) must correspond to the number of protons in each environment.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[12] It provides a clean spectrum, often with less signal overlap than ¹H NMR, making it exceptionally well-suited for detecting and quantifying fluorine-containing impurities.[13] The chemical shifts and coupling patterns of the two fluorine atoms provide unambiguous confirmation of the 1,2-difluoro substitution pattern.

  • Quantitative NMR (qNMR): To achieve accurate quantification, a certified internal standard with a known purity is added. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. Crucially, acquisition parameters must be optimized, particularly the relaxation delay (D1), to ensure all nuclei fully relax between pulses, which is a prerequisite for accurate integration.[9]

Experimental Protocol: ¹H and ¹⁹F qNMR
  • Sample Preparation (qNMR):

    • Accurately weigh approximately 15-20 mg of 4-(4-Aminobutoxy)-1,2-difluorobenzene into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, 99.5%+) and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to ensure complete dissolution. DMSO-d₆ is often a good choice as it solubilizes polar and nonpolar compounds and its residual peak does not typically interfere with analyte signals.

  • Instrumentation and Parameters (400 MHz Spectrometer):

    • ¹H NMR Acquisition:

      • Pulse Program: Standard 30° or 90° pulse.

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and standard (a D1 of 30 seconds is often a safe starting point for accurate quantification).

      • Number of Scans: 16 or higher for good signal-to-noise.

    • ¹⁹F NMR Acquisition:

      • Mode: Proton-decoupled to simplify the spectrum to singlets or doublets (depending on F-F coupling).

      • Relaxation Delay (D1): As with ¹H NMR, ensure a sufficient delay for quantification.

  • Data Interpretation:

    • Structural Confirmation:

      • ¹H NMR: Confirm the presence of signals corresponding to the aromatic region (complex multiplets), two triplets for the -O-CH₂- and -N-CH₂- groups, two multiplets for the internal -CH₂-CH₂- groups, and a broad signal for the -NH₂ protons. Verify that the integration ratios match the expected proton counts.

      • ¹⁹F NMR: Observe two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets of doublets due to coupling to each other and to adjacent protons.[14][15]

    • Purity Calculation (qNMR): The purity of the analyte (Purityₐ) is calculated using the following formula, which relates the integral of an analyte signal to the integral of the internal standard signal:

      Purityₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (MWₐ / MWₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

      Where:

      • I = Integral value

      • N = Number of nuclei for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

      • subscripts a and std refer to the analyte and standard, respectively.

NMR_Workflow cluster_prep_nmr qNMR Sample Preparation cluster_analysis_nmr NMR Acquisition cluster_data_nmr Data Processing WeighA 1. Weigh Analyte DissolveS 3. Dissolve in Deuterated Solvent WeighA->DissolveS WeighS 2. Weigh Internal Standard WeighS->DissolveS AcquireH1 4. Acquire ¹H Spectrum (long D1) DissolveS->AcquireH1 AcquireF19 5. Acquire ¹⁹F Spectrum DissolveS->AcquireF19 IntegrateNMR 6. Integrate Analyte & Std Peaks AcquireH1->IntegrateNMR Confirm 8. Confirm Structure AcquireH1->Confirm AcquireF19->Confirm CalculateNMR 7. Calculate Absolute Purity IntegrateNMR->CalculateNMR

Part 3: A Comparative Guide: HPLC vs. NMR

Neither technique alone provides a complete picture of purity. Their power lies in their orthogonal—or different and complementary—nature. HPLC separates based on physicochemical interaction, while NMR identifies based on the magnetic properties of atomic nuclei.

FeatureHPLC (Reversed-Phase)NMR (Quantitative ¹H & ¹⁹F)
Primary Output Chromatogram (Signal vs. Retention Time)Spectrum (Signal vs. Chemical Shift)
Purity Method Relative (Area Percent)Absolute (with internal standard)[16]
Structural Info None (unless coupled with MS)Definitive structural confirmation
Sensitivity Very high (ppm to ppb levels)Moderate (typically >0.1%)
Impurity Detection Detects anything with a UV chromophoreDetects anything with ¹H or ¹⁹F nuclei, including residual solvents
Strengths Excellent for resolving isomers and detecting trace impurities. High throughput.Unambiguous identification of the main component and impurities. No need for specific impurity reference standards for quantification.
Limitations Requires reference standards for impurity identification. Assumes all components have a similar detector response for accurate area % purity.Lower sensitivity for trace impurities. Requires careful parameter optimization for accurate quantification.

Conclusion: An Integrated Approach for Unquestionable Purity

For the rigorous validation of 4-(4-Aminobutoxy)-1,2-difluorobenzene, an integrated approach utilizing both HPLC and NMR is the gold standard.

  • HPLC serves as the primary tool for high-sensitivity impurity profiling. It establishes the number of impurities present and their relative levels, providing the "purity by chromatography" value commonly required for batch release.

  • NMR provides the definitive structural identity of the bulk material. Furthermore, qNMR delivers an absolute purity value ("purity by assay"), which validates the HPLC results and accounts for any non-UV active impurities or residual solvents that HPLC might miss.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile. This dual-validation strategy ensures the quality and integrity of the material, which is a foundational requirement for successful and safe therapeutic development. This aligns with the principles of analytical method validation outlined by regulatory bodies, ensuring that the methods are suitable for their intended purpose.[6][17]

References

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? JEOL Applications Notes. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.cn. Available at: [Link]

  • Whitecotton, L., McCurdy, E., Jones, C., & Liba, A. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies Inc. Available at: [Link]

  • American Chemical Society Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Cala, M. P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics. Available at: [Link]

  • United States Pharmacopeial Convention. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. Available at: [Link]

  • ResearchGate. (n.d.). 400 MHz 19 F, 19 F-{ 1 H} and 1 H-{ 19 F} NMR spectra of molecules. ResearchGate. Available at: [Link]

  • PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Wiest, O., et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]

  • Singh, L., & Nema, R. K. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

Sources

Comparative Guide to Synthetic Routes for Fluorinated PET Imaging Agents: Overcoming the Radiochemical Bottleneck

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Validated Experimental Methodology

Executive Summary

Positron Emission Tomography (PET) relies heavily on the fluorine-18 isotope due to its optimal half-life (109.8 min), low positron energy (0.635 MeV), and high-resolution imaging capabilities. However, synthesizing[^18F]radiopharmaceuticals presents a unique "radiochemical bottleneck." Reactions must be rapid, highly efficient, and performed at sub-micromolar concentrations of [^18F]fluoride against a vast excess of precursor. This guide critically compares traditional radiofluorination methods with emerging late-stage functionalization strategies, providing actionable, field-proven protocols designed to expand the chemical space of PET tracer development.

Comparative Analysis of Synthetic Routes

Traditional Nucleophilic Aromatic Substitution (S_NAr)

Historically, S_NAr has been the workhorse of[^18F]fluoroarene synthesis. It relies on the substitution of a leaving group (e.g., nitro, trimethylammonium, or halogen) by nucleophilic [^18F]fluoride.

  • Mechanistic Causality: To overcome the high activation energy of breaking a C-C or C-X bond, the arene must be highly electron-deficient. This necessitates strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex intermediate [1].

  • Limitation: Electron-rich or neutral arenes (which comprise the majority of CNS drugs) are completely inert to S_NAr, severely restricting the structural diversity of viable PET tracers.

Electrophilic Fluorination

Using [^18F]F₂ gas allows for the direct fluorination of electron-rich arenes via electrophilic aromatic substitution.

  • Mechanistic Causality: [^18F]F₂ is highly reactive and does not require pre-activation or EWGs on the arene.

  • Limitation: To handle [^18F]F₂ safely and efficiently, it is typically produced via a "carrier-added" process (adding stable ^19F₂ gas). This drastically dilutes the isotopic purity, resulting in extremely low molar activity (A_m < 0.5 GBq/µmol). For receptor-targeted imaging, this low A_m leads to receptor saturation by the non-radioactive ^19F-tracer, rendering the method largely obsolete for modern neuroreceptor imaging [2].

Transition Metal-Mediated Late-Stage Fluorination

The advent of transition metal (Cu, Pd, Ni) catalysis has revolutionized ^18F-radiochemistry by decoupling the electronic requirements of the arene from the fluorination step.

  • Mechanistic Causality: Copper-mediated radiofluorination of arylboronic acids proceeds via a high-valent Cu(III)-aryl-[^18F]F intermediate. The subsequent reductive elimination forms the C-^18F bond rapidly. Because the transition state does not rely on stabilizing a negative charge on the arene, this method successfully labels electron-rich, neutral, and sterically hindered scaffolds [3].

G cluster_0 Traditional SNAr cluster_1 Late-Stage (Cu-Mediated) N1 Activated Arene (EWG required) N2 Meisenheimer Complex N1->N2 [18F]F- N3 [18F]Fluoroarene N2->N3 -LG- M1 Arylboronic Acid (Broad Scope) M2 Cu(III)-Aryl-[18F]F Intermediate M1->M2 Cu, [18F]F- M3 [18F]Fluoroarene M2->M3 Reductive Elimination

Mechanistic comparison: Traditional SNAr vs. Cu-mediated late-stage radiofluorination.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the primary synthetic routes used in modern radiopharmacy:

Synthetic RouteFluorine SourceRadiochemical Yield (RCY)Molar Activity (A_m)Substrate ScopeKey Limitations
Traditional S_NAr [^18F]KF / K2.2220–80%>1000 GBq/µmolElectron-poor arenes (ortho/para EWG)Requires highly activated, electron-deficient precursors.
Electrophilic [^18F]F₂10–30%<0.5 GBq/µmolElectron-rich arenesCarrier-added F₂ drastically lowers A_m; toxic reagents.
Cu-Mediated Late-Stage [^18F]KF30–80%100–500 GBq/µmolBroad (Boronic acids, stannanes, unactivated)Sensitive to moisture; requires specific directing ligands.
Sulfonium Salts [^18F]KF30–60%>100 GBq/µmolComplex, unactivated arenesPrecursor synthesis can require complex multi-step chemistry.

Validated Experimental Workflow: Cu-Mediated Late-Stage Radiofluorination

As a Senior Application Scientist, I emphasize that a radiochemical protocol is only as reliable as its self-validating quality control. The following workflow details the synthesis of an [^18F]fluoroarene from an arylboronic acid precursor, explaining the causality behind each critical parameter to ensure reproducibility.

G A Cyclotron Production 18O(p,n)18F B Trapping & Elution (QMA Cartridge) A->B C Azeotropic Drying (MeCN, 100°C) B->C D Radiofluorination (Precursor + Catalyst) C->D E HPLC Purification & Formulation D->E

Standard workflow for nucleophilic [18F]fluoride PET radiotracer synthesis.

Step-by-Step Methodology

Step 1: [^18F]Fluoride Trapping and Elution

  • Action: Trap cyclotron-produced [^18F]F⁻ (delivered in [^18O]H₂O) on a QMA carbonate solid-phase extraction cartridge. Elute into the reaction vessel using a solution of KOTf (10 mg) and K₂CO₃ (1 mg) in 0.5 mL H₂O/MeCN.

  • Causality: Traditional S_NAr uses Kryptofix 2.22 (K2.22) to sequester potassium and enhance fluoride nucleophilicity. However, K2.22 strongly chelates copper, poisoning the late-stage catalyst. KOTf provides the necessary counter-ion without interfering with the Cu(II)/Cu(III) catalytic cycle [4].

  • Self-Validation: Measure the radioactivity of the QMA cartridge post-elution using a dose calibrator. >95% of the initial activity must be transferred to the reaction vial.

Step 2: Azeotropic Drying

  • Action: Add anhydrous MeCN (1.0 mL) to the eluate and evaporate at 100°C under a stream of inert gas (He or N₂). Repeat this process twice.

  • Causality: Fluoride is heavily hydrated in aqueous solutions. The tight hydration shell renders [^18F]F⁻ nucleophilically inert. Azeotropic distillation physically strips these water molecules, generating highly reactive, "naked" [^18F]fluoride. Furthermore, residual water promotes protodeboronation (cleavage of the boronic acid to an unreactive arene) during the subsequent copper-mediated step.

  • Self-Validation: Visual confirmation of a completely dry, white crystalline residue at the bottom of the V-vial.

Step 3: Cu-Mediated Radiofluorination

  • Action: To the dried[^18F]KF, add a solution containing the arylboronic acid precursor (10 µmol), Cu(OTf)₂ (15 µmol), and pyridine (50 µmol) dissolved in 0.5 mL of DMA/n-BuOH (2:1 v/v). Seal and heat at 110°C for 15 minutes.

  • Causality: Pyridine acts as a crucial directing ligand, stabilizing the transient Cu(III) intermediate and facilitating the reductive elimination of the [^18F]fluoroarene. The addition of n-BuOH as a co-solvent enhances the solubility of the copper complex and suppresses unwanted oxidative side reactions [5].

  • Self-Validation: Withdraw a 1 µL aliquot and analyze via radio-TLC (Thin Layer Chromatography). The Radiochemical Conversion (RCC) is validated by integrating the product peak (typically R_f ~0.7-0.9) against unreacted [^18F]F⁻ (R_f = 0.0). A successful reaction should yield an RCC > 40%.

Step 4: Quenching and HPLC Purification

  • Action: Dilute the reaction mixture with 1.5 mL of HPLC mobile phase (e.g., H₂O/MeCN with 0.1% TFA) and inject onto a semi-preparative C18 radio-HPLC column.

  • Causality: The crude mixture contains toxic copper salts, unreacted precursor, and organic solvents. Chromatographic separation is mandatory to isolate the n.c.a. (no-carrier-added) radiotracer and meet cGMP specifications for in vivo injection.

  • Self-Validation: The final formulated product must undergo analytical radio-HPLC. Release criteria dictate >99% Radiochemical Purity (RCP) and a Molar Activity (A_m) >100 GBq/µmol.

Conclusion

The transition from traditional S_NAr to transition-metal-mediated late-stage radiofluorination represents a paradigm shift in PET tracer development. By eliminating the need for highly activated precursors, researchers can now directly label complex, electron-rich pharmacophores. When executed with rigorous environmental controls and self-validating QC steps, these modern routes significantly accelerate the pipeline from drug discovery to clinical imaging.

References

  • Jacobson, O., Kiesewetter, D. O., & Chen, X. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry.[Link]

  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews.[Link]

  • Brooks, A. F., Toporowski, J. W., Murphy, J. M., & Scott, P. J. H. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Chemical Science.[Link]

  • Makaravage, K. J., Brooks, A. F., Mossine, A. V., Sanford, M. S., & Scott, P. J. H. (2018). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Organic & Biomolecular Chemistry.[Link]

  • Lu, S., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry.[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(4-Aminobutoxy)-1,2-difluorobenzene. As a substituted aromatic amine, this compound requires meticulous management to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals in research and drug development, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.

Core Hazard Profile & Risk Assessment

Understanding the chemical nature of 4-(4-Aminobutoxy)-1,2-difluorobenzene is fundamental to appreciating its handling requirements. The molecule combines a difluorinated benzene ring with an aminobutoxy side chain. This structure suggests several potential hazards based on analogous compounds:

  • Flammability : Many benzene derivatives are flammable liquids, and precautionary statements for similar chemicals consistently warn against ignition sources.[1]

  • Toxicity & Irritation : Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin.[2] Direct contact may cause significant skin and eye irritation.[2][3]

  • Environmental Hazard : Fluorinated organic compounds can be persistent in the environment. Related chemicals are noted as being toxic to aquatic life with long-lasting effects.[4]

  • Hazardous Combustion Products : In the event of a fire, thermal decomposition is expected to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2]

This risk profile mandates that 4-(4-Aminobutoxy)-1,2-difluorobenzene be treated as hazardous waste, requiring disposal through a licensed and approved facility.

Hazard ClassDescriptionPrimary Mitigation
Health Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. Causes skin and eye irritation.[2]Use appropriate Personal Protective Equipment (PPE) and engineering controls. Avoid direct contact.
Flammability Assumed to be a flammable liquid based on related structures.[1] Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
Environmental Potential for long-term adverse effects in the aquatic environment.[4]Prevent release into drains, soil, or waterways.[2][5]
Reactivity Stable under recommended storage conditions.[2] Incompatible with strong oxidizing agents.Store away from incompatible materials.

Personnel Protection & Engineering Controls

A proactive approach to safety is non-negotiable. The following controls are essential to minimize exposure during handling and disposal preparation.

Engineering Controls:

  • Ventilation : All handling of 4-(4-Aminobutoxy)-1,2-difluorobenzene, including transfers and aliquoting for disposal, must be conducted within a certified chemical fume hood to control vapor inhalation.[6][7]

  • Safety Stations : An eyewash station and safety shower must be readily accessible and operational in the immediate work area.[3][6]

  • Ignition Source Control : Use of explosion-proof equipment and intrinsically safe, non-sparking tools is required, especially during bulk transfers.[1][6] All containers must be grounded and bonded to prevent static electricity discharge.[8]

Personal Protective Equipment (PPE):

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][9]

  • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile, neoprene). Contaminated gloves must be disposed of as hazardous waste immediately after use.[2]

  • Body Protection : Wear impervious clothing, such as a chemically resistant lab coat or apron, to prevent skin exposure.[2][6]

  • Respiratory Protection : If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[2]

Immediate Actions: Decontamination & Spill Management

Accidental releases must be managed swiftly and safely. The procedure varies based on the scale of the spill.

For Small Spills (typically <100 mL in a fume hood):

  • Alert & Restrict : Notify colleagues in the immediate area and restrict access.

  • Ensure Ventilation : Confirm the fume hood is operating correctly.

  • Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][6] Do not use combustible materials like paper towels.

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[1][10]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Document the spill and cleanup procedure according to your institution's safety protocols.

For Large Spills (typically >100 mL or outside a fume hood):

  • EVACUATE IMMEDIATELY : Alert all personnel and evacuate the laboratory.

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Activate Alarm : Pull the nearest fire alarm to alert emergency responders.

  • Call for Help : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team from a safe location. Provide the chemical name, quantity spilled, and location.

  • Do Not Re-enter : Await the arrival of trained emergency personnel to manage the cleanup.

The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a multi-step process requiring careful segregation, packaging, and documentation.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (Pure compound, contaminated labware, or spill cleanup material) collect Place in a designated, compatible, and sealed hazardous waste container. gen->collect Segregate waste stream label_waste Label Container: 'Hazardous Waste' '4-(4-Aminobutoxy)-1,2-difluorobenzene' List all components Indicate Hazards (Flammable, Toxic) collect->label_waste storage Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials. (e.g., Flammables Cabinet) collect->storage Seal container capacity Container capacity must not exceed 90%. Ensure exterior is clean. storage->capacity pickup Arrange for pickup by institutional EHS or a licensed hazardous waste contractor. storage->pickup Schedule disposal transport Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). pickup->transport incinerate Primary Disposal Method: High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for 4-(4-Aminobutoxy)-1,2-difluorobenzene.

Step-by-Step Protocol:

  • Waste Segregation : Do not mix this waste with other chemical streams unless explicitly permitted by your EHS department. Collect pure compound, contaminated consumables (e.g., gloves, wipes, pipette tips), and spill cleanup materials in a dedicated container.

  • Container Selection : Use a robust, chemically compatible container with a secure, tight-fitting lid. Ensure the container is in good condition.[11] For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.[11]

  • Labeling : All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(4-Aminobutoxy)-1,2-difluorobenzene" and any other constituents.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., flammable, toxic).

  • Interim Storage : Store the sealed waste container in a designated satellite accumulation area, such as a fire-resistant cabinet for flammable liquids.[6] This area must be secure, well-ventilated, and away from heat or ignition sources.

  • Final Disposal : Arrange for collection by your institution's EHS department or a certified hazardous waste disposal contractor. This waste must be disposed of in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

The Rationale for High-Temperature Incineration

For halogenated aromatic compounds like 4-(4-Aminobutoxy)-1,2-difluorobenzene, high-temperature incineration is the preferred and often mandatory disposal method.[1][9]

  • Complete Destruction : Incineration at sufficiently high temperatures ensures the complete destruction of the parent molecule, preventing the release of the persistent organic compound into the environment.

  • Management of Byproducts : Licensed incineration facilities are equipped with advanced off-gas treatment systems ("scrubbers") that neutralize and capture hazardous combustion products like hydrogen fluoride (HF) and NOx, preventing their release into the atmosphere.[14]

  • Regulatory Compliance : Simple chemical neutralization is not recommended. For instance, hydrolysis of related aniline compounds can generate products that are more toxic and persistent than the original material.[15] Therefore, incineration by a licensed facility is the only method that meets regulatory and safety standards.

By adhering to this guide, researchers can ensure the safe and compliant disposal of 4-(4-Aminobutoxy)-1,2-difluorobenzene, upholding their commitment to laboratory safety and environmental stewardship.

References

  • LGC Standards. (n.d.). Safety Data Sheet.
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - 1,2-Difluorobenzene, 98%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Safety data sheet. (2018, July 27).
  • Fisher Scientific. (n.d.). 12 - SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MegaFLOC 891. (2015, August 25). Safety Data Sheet.
  • New Jersey Department of Health. (1999, March). Hazard Summary: Fluorobenzene.
  • CDH Fine Chemical. (n.d.). 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Multichem Exports. (n.d.). 1,2-DIFLUOROBENZENE.
  • Restek. (2024, August 23). 1,4-Difluorobenzene Standard (1X1 mL) - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

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Personal protective equipment for handling 4-(4-Aminobutoxy)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(4-Aminobutoxy)-1,2-difluorobenzene

As a Senior Application Scientist, understanding the "why" behind laboratory safety is just as critical as the "how." 4-(4-Aminobutoxy)-1,2-difluorobenzene is a highly specialized, bifunctional building block frequently utilized in drug discovery and advanced materials science. Handling this compound requires a rigorous, chemistry-driven approach to personal protective equipment (PPE) and operational logistics to mitigate its unique combination of corrosivity and lipophilicity.

Mechanistic Hazard Assessment

To design a self-validating safety protocol, we must first deconstruct the molecule's structural hazards.

Quantitative Chemical Profile

Property Specification
Chemical Name 4-(4-Aminobutoxy)-1,2-difluorobenzene
CAS Number 1153369-13-1
Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol

| Primary Hazard Classes | Corrosive (Skin/Eye), Irritant (Respiratory), Environmental Hazard |

The Causality Behind the Hazards:

  • The Primary Aliphatic Amine (Corrosivity & Basicity): Aliphatic amines are strong nucleophiles and bases. Upon contact with the skin or eyes, the amine rapidly induces the saponification of epidermal lipids and denatures structural proteins ()[1]. This explains why amine burns are often deeper and more destructive than standard acid burns; the destruction of the lipid barrier allows continuous, unhindered tissue penetration.

  • The 1,2-Difluorobenzene Moiety (Lipophilicity): The addition of the fluorinated aromatic ring significantly increases the molecule's partition coefficient. If the amine compromises the stratum corneum, the fluorinated hydrophobic tail facilitates rapid dermal absorption into systemic circulation, elevating the risk of acute toxicity ()[2].

  • Volatility: While heavier than simple amines, the free base form retains enough vapor pressure to present a severe respiratory and mucosal irritation hazard, necessitating strict engineering controls ()[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, corrosive amines. The following matrix outlines the required self-validating PPE system, designed to create redundant barriers against both vapor and liquid exposure.

PPE CategorySpecificationMechanistic Justification
Eye/Face Tight-fitting chemical splash goggles + Full face shieldAmines cause irreversible corneal damage within seconds. A face shield prevents aerosolized droplets from bypassing goggles.
Hands (Inner) 4-mil Nitrile glovesProvides necessary tactile dexterity for fine manipulation of glassware and syringes.
Hands (Outer) Butyl rubber or Neoprene gloves (extended cuff)Standard nitrile degrades rapidly upon prolonged contact with concentrated amines. Butyl rubber provides superior chemical resistance to organic bases.
Body Flame-Resistant (FR) lab coat + Neoprene apronPrevents the permeation of lipophilic compounds through standard woven cotton lab coats.
Respiratory Fume hood (Face velocity: 80-120 fpm)Prevents inhalation of mucosal-irritating vapors. If hood flow fails, operations must cease immediately.

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, the handling of 4-(4-Aminobutoxy)-1,2-difluorobenzene must follow a strict, closed-system protocol to minimize atmospheric exposure.

Step-by-Step Methodology:

  • Preparation & Verification: Verify the fume hood's continuous monitoring device indicates adequate flow[1]. Clear the workspace of all incompatible materials, specifically strong oxidizing agents, acids, and heavy metals.

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen. Causality: Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts. This degrades the reagent and can dangerously clog syringe needles during transfer.

  • Chemical Transfer: Use a glass syringe with a stainless-steel needle or a positive displacement pipette. Avoid standard plastic micropipettes, as the lipophilic amine can leach plasticizers or degrade the polymer tip.

  • Reaction Execution: Introduce the amine dropwise into the reaction mixture under continuous stirring. This controls the potentially violent exothermic nature of amine-electrophile reactions.

  • Decontamination: Rinse all transfer equipment with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine before removing the equipment from the fume hood.

OperationalWorkflow Start 1. Fume Hood & PPE Verification Purge 2. Argon/N2 Purge (Prevent Carbamates) Start->Purge Verified Transfer 3. Glass Syringe Transfer Purge->Transfer Inert Atm React 4. Dropwise Addition (Control Exotherm) Transfer->React Sealed Decon 5. Acidic Rinse Decontamination React->Decon Completion

Fig 1. Closed-system workflow for the transfer and reaction of fluorinated aliphatic amines.

Spill Response & Disposal Plan

A spill of 4-(4-Aminobutoxy)-1,2-difluorobenzene requires immediate, chemistry-driven intervention to mitigate its volatility and corrosivity. Do not simply wipe up the free base.

Step-by-Step Spill Mitigation:

  • Evacuation & Isolation: Alert personnel and evacuate the immediate area. Ensure laboratory ventilation is operating at maximum capacity[3].

  • PPE Escalation: Responders must don heavy-duty butyl gloves. If the spill is outside a fume hood, a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges is mandatory.

  • Chemical Neutralization (Critical Step): Apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) directly to the spill[1].

    • Causality: Neutralization converts the volatile, highly lipophilic free amine into a non-volatile, water-soluble ammonium salt. This instantly eliminates the inhalation hazard and drastically reduces the compound's ability to penetrate PPE and skin.

  • Absorption: Once neutralized, cover the area with an inert, non-combustible absorbent like vermiculite or sand[1]. Never use sawdust, as the heat of neutralization combined with organic material poses a severe fire risk.

  • Disposal: Sweep the absorbed salt into a High-Density Polyethylene (HDPE) container. Label as "Hazardous Waste: Neutralized Fluorinated Amine" and store away from oxidizers until collected by Environmental Health and Safety (EHS)[2].

SpillResponse Spill Amine Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don Spill PPE (Butyl Gloves) Evac->PPE Neutralize Apply Citric Acid (Forms Ammonium Salt) PPE->Neutralize Mitigate Exposure Absorb Absorb with Vermiculite Neutralize->Absorb Reduce Volatility Dispose Transfer to HDPE Waste Container Absorb->Dispose Solid Waste

Fig 2. Step-by-step spill response and chemical neutralization pathway for aliphatic amines.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.